molecular formula C9H16O3 B1391412 Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS No. 1075-82-7

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Cat. No.: B1391412
CAS No.: 1075-82-7
M. Wt: 172.22 g/mol
InChI Key: AUUICUZWYQYTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUICUZWYQYTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, with the CAS number 1075-82-7, is a bifunctional organic molecule that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring both a primary alcohol and an ethyl ester attached to a cyclopentane ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties. The cyclopentane core provides a rigid scaffold, while the hydroxymethyl and ethyl carboxylate groups offer sites for a range of chemical modifications.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1][3]
Molecular Weight 172.22 g/mol [1][2][3]
CAS Number 1075-82-7[2][3]
Appearance Likely a liquid (based on similar structures)
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid. This acid-catalyzed reaction with ethanol offers a direct and efficient method for its preparation.[4][5][6][7]

Experimental Protocol: Fischer Esterification

This protocol is adapted from the well-established Fischer esterification procedure for similar compounds.[4][5][6][7][8]

Materials:

  • 1-(hydroxymethyl)cyclopentanecarboxylic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-(hydroxymethyl)cyclopentanecarboxylic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is an equilibrium-limited reaction.[4][7] Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol.[4][6]

  • Neutralization and Washing: The workup procedure is crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-(hydroxymethyl)cyclopentane- carboxylic acid + Ethanol (excess) Catalyst Conc. H₂SO₄ Reflux Reflux Catalyst->Reflux Evaporation Evaporate Excess Ethanol Reflux->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Washing Wash with NaHCO₃, H₂O, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Vacuum Distillation/ Column Chromatography Concentration->Purification Product Ethyl 1-(hydroxymethyl)cyclopentane- carboxylate Purification->Product

Caption: Fischer Esterification Workflow.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides two key reactive centers: the hydroxyl group and the ester group. This allows for a range of selective transformations.

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate would lead to the dicarboxylic acid monoester.

  • Esterification/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. These reactions are fundamental in protecting the alcohol functionality or for introducing further structural diversity.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups.

Reactions at the Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding ester of the new alcohol.

  • Reduction: The ester can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: The ester can react with amines to form the corresponding amides.

Reactivity Overview Diagram

ReactivityDiagram cluster_OH Reactions at -CH₂OH cluster_Ester Reactions at -COOEt Start Ethyl 1-(hydroxymethyl)cyclopentane- carboxylate Oxidation Oxidation Start->Oxidation Esterification Esterification/ Etherification Start->Esterification Substitution Nucleophilic Substitution Start->Substitution Hydrolysis Hydrolysis Start->Hydrolysis Transesterification Transesterification Start->Transesterification Reduction Reduction Start->Reduction Amidation Amidation Start->Amidation

Caption: Reactivity of Functional Groups.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral data can be predicted based on its structure and the known chemical shifts of similar compounds.

Predicted ¹H NMR Spectroscopy
  • Ethyl group: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

  • Hydroxymethyl group: A singlet or a doublet (if coupled to the hydroxyl proton) around 3.5-3.7 ppm (CH₂-OH). The hydroxyl proton itself would likely appear as a broad singlet.

  • Cyclopentane ring protons: A series of multiplets in the range of 1.5-2.0 ppm.

Predicted ¹³C NMR Spectroscopy
  • Ester carbonyl: A peak in the region of 170-175 ppm.

  • Ester O-CH₂: A peak around 60-62 ppm.

  • Hydroxymethyl CH₂-OH: A peak around 65-70 ppm.

  • Quaternary carbon: The carbon atom of the cyclopentane ring attached to both the ester and hydroxymethyl groups would appear around 50-55 ppm.

  • Cyclopentane ring CH₂ groups: Peaks in the aliphatic region of 20-40 ppm.

  • Ester CH₃: A peak around 14 ppm.

Predicted Infrared (IR) Spectroscopy
  • O-H stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.[9]

  • C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.[9][10]

  • C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.[9]

  • C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region for the C-O single bonds of the ester and the alcohol.[9]

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules.[1][2][3][11] Its bifunctional nature allows for the introduction of the substituted cyclopentane motif into larger scaffolds, a structural feature present in some biologically active compounds. The cyclopentane ring can serve as a rigid core to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via Fischer esterification and the orthogonal reactivity of its two functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. For researchers and scientists in drug development, a thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

Sources

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS number 1075-82-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS 1075-82-7)

Abstract & Overview

This compound, identified by CAS number 1075-82-7, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its structure uniquely combines a stable cyclopentane scaffold with two distinct functional groups: an ethyl ester and a primary hydroxymethyl group.[2] This arrangement provides two reactive centers that can be manipulated selectively, making it a versatile building block for the synthesis of more complex molecules and pharmaceutical intermediates.[3] Investigations have highlighted its potential in the development of novel anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive technical overview covering its physicochemical properties, detailed synthesis protocols, spectroscopic profile, chemical reactivity, and essential safety guidelines for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science. This compound is a liquid at room temperature, and its polarity is influenced by the presence of both the ester and the hydroxyl group, rendering it soluble in a range of common organic solvents.[1][2]

G start Starting Material: Diethyl cyclopentane-1,1-dicarboxylate step1 Dissolve in Anhydrous THF Cool to 0°C (Ice Bath) start->step1 step2 Slowly Add LiAlH₄ Solution (1 equivalent) step1->step2 step3 Stir at 0°C, then Warm to RT (Monitor by TLC) step2->step3 step4 Quench Reaction (e.g., with Ethyl Acetate, then water) step3->step4 step5 Aqueous Workup (Acidify, Extract with Organic Solvent) step4->step5 step6 Dry Organic Layer (e.g., Na₂SO₄) Filter and Concentrate step5->step6 end Purification: Flash Column Chromatography step6->end final Final Product: This compound end->final

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Selective Reduction

This protocol describes the synthesis starting from Diethyl cyclopentane-1,1-dicarboxylate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Diethyl cyclopentane-1,1-dicarboxylate (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

    • Rationale: Anhydrous (dry) conditions are critical because LiAlH₄ reacts violently with water. Nitrogen provides an inert atmosphere to prevent moisture from entering the reaction.

  • Cooling: The flask is cooled to 0°C using an ice-water bath.

    • Rationale: The reduction of esters with LiAlH₄ is highly exothermic. Cooling the reaction prevents overheating, which could lead to side reactions and a decrease in selectivity and yield.

  • Reagent Addition: A solution of LiAlH₄ (1.0 M in THF, 1 equivalent) is added dropwise via the dropping funnel over 30-60 minutes. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

    • Rationale: Using a single equivalent of the reducing agent is key to selectively reducing only one of the two ester groups. Dropwise addition maintains temperature control.

  • Reaction Quench: Once the starting material is consumed (as indicated by TLC), the reaction is carefully quenched at 0°C by the slow, dropwise addition of ethyl acetate, followed by water and then a dilute acid solution (e.g., 1M HCl).

    • Rationale: The quench deactivates any remaining LiAlH₄. This process is also highly exothermic and must be done slowly and at low temperature to avoid uncontrolled effervescence.

  • Extraction and Workup: The layers are separated, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Rationale: This standard workup procedure isolates the crude product from the aqueous phase and inorganic salts.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure this compound.

    • Rationale: Chromatography separates the desired product from any unreacted starting material, the diol byproduct, and other impurities, ensuring high purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific experimental spectra are proprietary, the expected data can be reliably predicted based on the known effects of its functional groups. [4] Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.15 Quartet (q) 2H -O-CH₂ -CH₃ Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group.
~ 3.60 Singlet (s) 2H -CH₂ -OH Methylene protons of the hydroxymethyl group. Adjacent to a quaternary carbon, so no splitting is expected.
~ 2.50 Broad Singlet (br s) 1H -CH₂-OH The hydroxyl proton signal is often broad and its position can vary with concentration and sample purity.
~ 1.90 - 1.60 Multiplet (m) 8H Cyclopentane Ring Protons The eight protons on the cyclopentane ring will overlap, creating a complex multiplet.

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR, IR, and MS Data

Technique Feature Predicted Value Rationale
¹³C NMR Carbonyl Carbon ~ 175 ppm Typical chemical shift for an ester carbonyl carbon.
Quaternary Carbon ~ 50 ppm The central carbon of the cyclopentane ring bonded to the functional groups.
-C H₂-OH ~ 65 ppm Carbon of the hydroxymethyl group, deshielded by oxygen.
-O-C H₂-CH₃ ~ 61 ppm Methylene carbon of the ethyl ester, deshielded by oxygen.
Cyclopentane Carbons ~ 35 ppm, ~ 24 ppm Signals for the two sets of equivalent CH₂ groups in the ring.
Methyl Carbon ~ 14 ppm Methyl carbon of the ethyl ester group.
IR O-H Stretch ~ 3400 cm⁻¹ (broad) Characteristic broad absorption for the hydroxyl group due to hydrogen bonding.
C-H Stretch ~ 2960, 2870 cm⁻¹ Aliphatic C-H stretching.
C=O Stretch ~ 1730 cm⁻¹ (strong) Strong, sharp absorption characteristic of an ester carbonyl group.
C-O Stretch ~ 1250 - 1100 cm⁻¹ Stretching vibrations for the C-O single bonds of the ester and alcohol.
Mass Spec. Molecular Ion [M]⁺ m/z = 172 Corresponds to the molecular weight of the compound.
Key Fragments m/z = 141 ([M-CH₂OH]⁺) Loss of the hydroxymethyl group.

| | | m/z = 127 ([M-OC₂H₅]⁺) | Loss of the ethoxy group. |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The hydroxymethyl group can undergo oxidation or nucleophilic substitution, while the ester group is susceptible to hydrolysis or transesterification. [1]This allows for a stepwise and controlled elaboration of the molecular scaffold.

G cluster_0 A Oxidation (PCC) P1 Ethyl 1-formyl- cyclopentanecarboxylate A->P1 B Oxidation (KMnO₄) P2 Ethyl 1-carboxy- cyclopentanecarboxylate B->P2 C Hydrolysis (H⁺/H₂O) P3 1-(Hydroxymethyl)- cyclopentanecarboxylic acid C->P3 D Substitution (Mitsunobu) P4 Ethyl 1-(substituted-oxymethyl) cyclopentanecarboxylate D->P4 start Ethyl 1-(hydroxymethyl) cyclopentanecarboxylate start->A [O] start->B [O] start->C start->D Nu⁻

Caption: Key chemical transformations of the title compound.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate. [1]Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or TEMPO, will oxidize it fully to the carboxylic acid, forming Ethyl 1-carboxycyclopentanecarboxylate. [1]This selectivity is crucial for building molecular complexity.

  • Reactions of the Ester Group: The ethyl ester can undergo hydrolysis under either acidic or basic conditions to yield 1-(hydroxymethyl)cyclopentanecarboxylic acid. [1]It can also undergo transesterification in the presence of another alcohol and a suitable catalyst to form a different ester. [1]* Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group or activated for nucleophilic substitution reactions. For instance, under Mitsunobu conditions (using DIAD and PPh₃), it can be displaced by a wide range of nucleophiles, enabling the introduction of various functionalities. [1]

Safety, Storage, and Handling

While the toxicological properties of this compound have not been fully investigated, prudent laboratory practices are essential. [5]Adherence to the following guidelines ensures safe handling and maintains the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [6][7]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Keep away from strong oxidizing agents, as they can react with the hydroxymethyl group. [3]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [7]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. [6]

Conclusion

This compound (CAS 1075-82-7) is a valuable and versatile synthetic intermediate. Its bifunctional nature allows for selective chemical transformations, making it an important building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel compounds and technologies.

References

  • Benchchem. (n.d.). This compound | 1075-82-7.
  • CymitQuimica. (n.d.). CAS 1075-82-7: Cyclopentanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester.
  • ChemicalBook. (2023). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
  • ChemicalBook. (2024). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1.
  • Smolecule. (2024). Buy Diethyl cyclopent-1-ene-1,2-dicarboxylate | 70202-92-5.
  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
  • ChemicalBook. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis.
  • University of Calgary. (n.d.). CSD Solution #13.
  • Fisher Scientific. (2024). Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • On-Chembio. (2025). Sourcing High-Purity Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate for Pharma R&D.
  • LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.
  • CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg.
  • Thermo Fisher Scientific. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, 95% 5 g.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • Benchchem. (n.d.). Diethyl Cyclopentane-1,1-dicarboxylate|CAS 4167-77-5.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • Google Patents. (1996). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • PubMed Central. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives.
  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from Shenyang East Chemical Science-Tech Co.,Ltd.
  • Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • University of Calgary. (n.d.). Spectra Problem #7 Solution.
  • SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • MDPI. (n.d.). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability.
  • PubMed. (n.d.). Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters.
  • MDPI. (n.d.). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis.
  • NIST. (n.d.). ethyl cyclopentanecarboxylate.
  • MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.
  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE.
  • Oakwood Chemical. (n.d.). Ethyl cyclopentanecarboxylate.

Sources

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functionalized Cyclopentane Core

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane ring scaffold, a common motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its structure, which incorporates both a primary alcohol and an ethyl ester at a quaternary carbon center, makes it a valuable and versatile building block in organic synthesis. The inherent conformational flexibility of the cyclopentane ring, existing in a dynamic equilibrium of non-planar "envelope" and "half-chair" forms, presents unique stereochemical considerations in its application.[2] This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the development of agrochemicals and its potential in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central five-membered carbocyclic ring substituted at the C1 position with both a hydroxymethyl group (-CH₂OH) and an ethyl carboxylate group (-COOCH₂CH₃). This 1,1-disubstitution pattern is key to its synthetic utility.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
CAS Number 1075-82-7[3]
IUPAC Name ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate[3]
Boiling Point (analog) 206 °C (for Ethyl 1-hydroxycyclopentanecarboxylate)[4][5]
Density (analog) 1.144 g/cm³ (for Ethyl 1-hydroxycyclopentanecarboxylate)[4][5]

Note: Experimental physical properties for the title compound are not widely reported in peer-reviewed literature; data for the closely related analog, Ethyl 1-hydroxycyclopentanecarboxylate, is provided for estimation.

Conformational Analysis

The cyclopentane ring is not planar and exists as a dynamic equilibrium of puckered conformations to relieve torsional strain.[2] The two lowest energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). For 1,1-disubstituted cyclopentanes like this compound, the substituents will occupy positions that minimize steric interactions. The molecule will rapidly interconvert between these conformations in a process known as pseudorotation.[2] The specific conformational preference can be influenced by solvent and temperature, but a detailed analysis would require computational modeling or advanced NMR studies.

Caption: 2D structure of this compound.

Synthesis and Purification

This compound is typically synthesized via the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid.[1] A common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of the analogous compound, Ethyl 1-hydroxycyclopentanecarboxylate.[5]

Materials:

  • 1-(Hydroxymethyl)cyclopentanecarboxylic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a solution of 1-(hydroxymethyl)cyclopentanecarboxylic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

cluster_workflow Synthesis Workflow start Start: 1-(hydroxymethyl)cyclopentanecarboxylic acid + Ethanol react Reaction: Reflux with H₂SO₄ catalyst start->react workup Workup: 1. Evaporate Ethanol 2. Dissolve in Ethyl Acetate 3. Wash with NaHCO₃, H₂O, Brine react->workup dry Drying: Dry over Na₂SO₄, filter workup->dry purify Purification: Vacuum Distillation or Column Chromatography dry->purify end Product: this compound purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1-4.2Quartet2H-OCH₂ CH₃
~3.6-3.7Singlet/Triplet2H-CH₂ OH
~1.6-2.0Multiplet8HCyclopentane ring protons
~1.2-1.3Triplet3H-OCH₂CH₃

Note: The multiplicity of the -CH₂OH protons may vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift (δ) ppmAssignment
~175Ester Carbonyl (C =O)
~68C H₂OH
~61-OC H₂CH₃
~50Quaternary C 1 of cyclopentane ring
~30-40Cyclopentane ring C H₂
~14-OCH₂C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchHydroxymethyl group
~2960, 2870C-H stretchAliphatic
~1730C=O stretchEster carbonyl
~1180C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 172. Common fragmentation patterns would include the loss of water [M-H₂O]⁺, the ethoxy group [M-OCH₂CH₃]⁺, and the entire ester group [M-COOCH₂CH₃]⁺.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to its two reactive functional groups.[1]

Agrochemicals: Synthesis of Spiromesifen

A primary application of the closely related Ethyl 1-hydroxycyclopentanecarboxylate is in the synthesis of spiromesifen, a potent insecticide and miticide.[4][5][6] Spiromesifen belongs to the class of spirocyclic tetronic acid derivatives and acts by inhibiting lipid biosynthesis.[6] The synthesis involves the acylation of the hydroxyl group of the cyclopentane derivative with a substituted phenylacetyl chloride, followed by a base-mediated intramolecular Dieckmann condensation to form the spirocyclic tetronic acid core.[6]

cluster_synthesis_pathway Synthetic Pathway to Spiromesifen start Ethyl 1-hydroxycyclopentanecarboxylate step1 Acylation start->step1 reagent1 Mesitylacetyl chloride reagent1->step1 intermediate Acyloxyester Intermediate step1->intermediate step2 Intramolecular Cyclization (Dieckmann Condensation) intermediate->step2 reagent2 Base (e.g., KOtBu) reagent2->step2 product Spiromesifen Core step2->product

Caption: Simplified reaction scheme for the synthesis of the spiromesifen core.

Potential in Medicinal Chemistry

While the direct use of this compound in drug synthesis is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.[1] The cyclopentane scaffold is present in numerous therapeutic agents, including prostaglandins and antiviral nucleoside analogs. The bifunctional nature of this molecule allows for the construction of spirocyclic systems and other complex architectures that are of interest in drug discovery programs. For instance, functionalized cyclopentane derivatives are being explored for the development of new antibiotics.

Conclusion and Future Outlook

This compound is a synthetically useful building block with established applications in the agrochemical industry and significant potential for broader use in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. Future research may focus on expanding its utility in the synthesis of novel pharmaceutical agents, leveraging the unique stereochemical and conformational properties of the cyclopentane ring to design molecules with specific biological activities. A more detailed investigation into its conformational preferences through computational and advanced spectroscopic methods would further aid in its application in stereoselective synthesis.

References

  • LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.
  • Fischnaller, A., & Wachendorff-Neumann, U. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA, 57(11), 697-703.
  • BenchChem. (2025, December). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.

Sources

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: Nomenclature, Synthesis, and Applications in Scaffold-Based Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring a quaternary carbon center with both an ester and a hydroxymethyl group on a cyclopentyl scaffold, offers significant opportunities for the creation of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role as a precursor to spirocyclic systems. We will delve into the mechanistic aspects of its utility, drawing parallels between its application in agrochemical synthesis and its potential in drug discovery, particularly in the context of enzyme inhibition.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the formal nomenclature and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate .[1] This name clearly defines the ethyl ester of a cyclopentanecarboxylic acid which is substituted at the first position with a hydroxymethyl group.

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several synonyms, including:

  • Ethyl 1-hydroxymethyl cyclopentanecarboxylate[2]

  • 1-Hydroxymethyl-cyclopentanecarboxylic acid ethyl ester[2]

  • This compound

Chemical Identifiers

For database searching and regulatory purposes, the following identifiers are crucial:

IdentifierValue
CAS Number 1075-82-7[1]
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
InChI Key AUUICUZWYQYTNO-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its synthesis, purification, and characterization.

Physicochemical Properties

While extensive experimental data is not publicly available, the following properties are reported or can be reasonably inferred from its structure:

PropertyValue/Description
Appearance Likely a liquid at room temperature.
Purity (Typical) Commercially available at ≥97% purity.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Its polarity, imparted by the hydroxyl group, may afford some solubility in polar aprotic solvents.
Storage Should be stored in a tightly sealed container, away from oxidizing agents.[2]
Spectroscopic Data
  • ¹H NMR (Predicted):

    • δ 4.1-4.2 ppm (quartet): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

    • δ 3.6-3.7 ppm (singlet or doublet): Methylene protons of the hydroxymethyl group (-CH₂-OH). The multiplicity will depend on the coupling with the hydroxyl proton, which can sometimes be broadened or exchange.

    • δ 1.6-2.0 ppm (multiplet): Protons of the cyclopentyl ring.

    • δ 1.2-1.3 ppm (triplet): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

    • Variable ppm (broad singlet): Hydroxyl proton (-OH).

  • ¹³C NMR (Predicted):

    • δ ~175 ppm: Carbonyl carbon of the ester.

    • δ ~66 ppm: Carbon of the hydroxymethyl group (-CH₂-OH).

    • δ ~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).

    • δ ~40-50 ppm: Quaternary carbon of the cyclopentyl ring.

    • δ ~25-35 ppm: Other methylene carbons of the cyclopentyl ring.

    • δ ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).

  • FTIR (Predicted):

    • ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

    • ~2950 cm⁻¹: C-H stretches of the alkyl groups.

    • ~1730 cm⁻¹: C=O stretch of the ester.

    • ~1180 cm⁻¹: C-O stretch of the ester.

Synthesis and Experimental Protocols

This compound is primarily used as a synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a reliable method can be adapted from the synthesis of its close analog, ethyl 1-hydroxycyclopentanecarboxylate. The following is a representative, self-validating protocol.

Adapted Synthesis Protocol: Esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid

This protocol is based on the well-established Fischer esterification reaction. The causality behind the choice of reagents and conditions is to drive the equilibrium towards the product.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Reactant 1-(hydroxymethyl)cyclopentanecarboxylic acid Reaction Stir at Room Temperature (or gentle reflux) for extended period (e.g., 3 days) Reactant->Reaction Ethanol Ethanol (Solvent & Reagent) Ethanol->Reaction Catalyst Conc. H₂SO₄ (Catalyst) Catalyst->Reaction Quench Neutralization/Wash (e.g., sat. NaHCO₃) Reaction->Quench Reaction Monitoring (e.g., TLC, GC-MS) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying of Organic Phase (e.g., Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product Concentration->Crude Purification Purification (e.g., Vacuum Distillation or Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(hydroxymethyl)cyclopentanecarboxylic acid (1 equivalent) in absolute ethanol (acting as both solvent and reagent, typically a 5-10 fold excess by volume), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) with cooling in an ice bath. The use of a large excess of ethanol shifts the reaction equilibrium towards the ester product.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting carboxylic acid. Gentle reflux can be employed to accelerate the reaction, but this may lead to side products.

  • Workup - Quenching and Extraction: Upon completion, cool the reaction mixture and carefully neutralize the sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The bulk of the ethanol is then removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acid and water-soluble impurities. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Chemical Synthesis and Drug Discovery

The bifunctional nature of this compound makes it a versatile building block for constructing more complex molecules, particularly those with a spirocyclic core.

A Key Intermediate for Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[3] this compound is a precursor to the spirocyclic insecticide/acaricide, spiromesifen .[4] The synthesis of spiromesifen involves the use of a cyclopentane-based building block derived from this ester.

Logical Relationship Diagram

G Start This compound Intermediate Cyclopentane-based Synthetic Intermediate Start->Intermediate Chemical Transformation Spiro Spiromesifen (Spirocyclic Tetronic Acid) Intermediate->Spiro Spirocyclization Target Acetyl-CoA Carboxylase (ACCase) Spiro->Target Biological Target Effect Inhibition of Lipid Biosynthesis Target->Effect Mechanism of Action

Caption: Role as a precursor to the ACCase inhibitor spiromesifen.

Case Study: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The biological target of spiromesifen is Acetyl-CoA Carboxylase (ACCase) , a critical enzyme in the biosynthesis of fatty acids.[5][6] ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. By inhibiting this enzyme, spiromesifen disrupts lipid metabolism in target pests, leading to their demise.[7]

This mechanism of action provides a compelling case study for drug development professionals. ACCase is also a validated therapeutic target in several human diseases, including:

  • Metabolic Diseases: Inhibition of ACCase can reduce de novo lipogenesis and stimulate fatty acid oxidation, making it an attractive strategy for treating obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[7]

  • Oncology: Cancer cells often exhibit upregulated fatty acid synthesis to support rapid proliferation. Therefore, ACCase inhibitors are being explored as potential anti-cancer agents.[5]

  • Infectious Diseases: As fatty acid synthesis is essential for bacterial membrane biogenesis, ACCase represents a target for the development of novel antibiotics.[5]

The successful development of spiromesifen, originating from a scaffold accessible from this compound, underscores the potential of using similar synthetic strategies to develop novel ACCase inhibitors for human therapeutic use. The cyclopentane ring serves as a rigid scaffold to orient the necessary pharmacophoric elements for binding to the enzyme's active site.

Conclusion

This compound is more than a simple organic molecule; it is a versatile synthetic tool that provides access to complex, three-dimensional chemical space. Its role in the synthesis of the ACCase inhibitor spiromesifen highlights the potential of the cyclopentane scaffold in the design of enzyme inhibitors. For researchers in drug discovery, this compound represents an opportunity to explore novel spirocyclic and substituted cyclopentane derivatives as potential therapeutic agents targeting a range of diseases where the modulation of fatty acid metabolism is a key objective. The synthetic accessibility and the potential for diverse functionalization make it a valuable addition to the modern medicinal chemist's toolbox.

References

  • Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. (2020). Future Medicinal Chemistry. [Link]
  • Spiromesifen, an insecticide inhibitor of lipid synthesis, affects the amounts of carbohydrates, glycogen and the activity of la. (2015). Journal of Asia-Pacific Entomology. [Link]
  • Resistance to spiromesifen in Trialeurodes vaporariorum is associated with a single amino acid replacement in its target enzyme acetyl-coenzyme A carboxylase. (2012). Insect Molecular Biology. [Link]

Sources

Physical and chemical characteristics of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a versatile building block with significant potential in synthetic organic chemistry and drug discovery. The information presented herein is curated to empower researchers with the technical insights necessary for its effective application in the laboratory.

Introduction

This compound (EHMC) is a bifunctional organic molecule incorporating both a primary alcohol and an ethyl ester moiety on a cyclopentane scaffold. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. Its CAS Registry Number is 1075-82-7.[1][2] The presence of two distinct reactive centers allows for sequential and selective chemical transformations, offering a strategic advantage in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of EHMC is paramount for its successful handling, reaction optimization, and purification. The key physical and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
IUPAC Name ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate[2]
CAS Number 1075-82-7[1][2]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [2]
Appearance Slightly yellow to colorless clear liquid[4]

Note: Some physical properties such as boiling point, density, and flash point have been reported for the closely related structural isomer, ethyl 1-hydroxycyclopentanecarboxylate (CAS 41248-23-1), and may serve as a useful estimation for EHMC.[5]

Estimated Physical PropertyValueSource for Related Compound
Boiling Point 206 °C[5]
Density 1.144 g/cm³[5]
Flash Point 77 °C[5]
Solubility Profile

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the ethyl ester. This duality allows for a diverse range of chemical transformations.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acylating or alkylating agents, respectively.

  • Nucleophilic Substitution: The hydroxyl group can be transformed into a leaving group, facilitating its displacement by a variety of nucleophiles.

Reactions of the Ester Group

The ethyl ester group is susceptible to reactions typical of carboxylic acid derivatives:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

  • Transesterification: Treatment with another alcohol in the presence of a suitable catalyst can lead to the formation of a different ester.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Aminolysis: Reaction with amines can yield the corresponding amides.

The interplay of these reactive sites can be strategically exploited in synthetic design. The following diagram illustrates the key reactive pathways of EHMC.

G EHMC This compound Aldehyde Ethyl 1-formylcyclopentanecarboxylate EHMC->Aldehyde Mild Oxidation Carboxylic_Acid_OH Ethyl 1-carboxycyclopentanecarboxylate EHMC->Carboxylic_Acid_OH Strong Oxidation Ester_Ether Ester/Ether Derivatives EHMC->Ester_Ether Esterification/Etherification Substituted_Product Nucleophilic Substitution Products EHMC->Substituted_Product Nucleophilic Substitution Carboxylic_Acid_Ester 1-(Hydroxymethyl)cyclopentanecarboxylic acid EHMC->Carboxylic_Acid_Ester Hydrolysis Amide 1-(Hydroxymethyl)cyclopentanecarboxamide EHMC->Amide Aminolysis Diol 1,1-Bis(hydroxymethyl)cyclopentane EHMC->Diol Reduction

Figure 1: Key reaction pathways of this compound, showcasing the reactivity of its hydroxyl and ester functional groups.

Spectroscopic Characterization

Mass Spectrometry

In mass spectrometry, the protonated molecule [M+H]⁺ would be expected. A reported mass spectrum for a closely related synthesis showed a peak at m/z: 159 ([M+H]⁺) for ethyl 1-hydroxycyclopentanecarboxylate, which has a slightly different molecular weight.[5] For EHMC (MW = 172.22), the [M+H]⁺ ion would be observed at approximately m/z 173.23.

Infrared (IR) Spectroscopy

The IR spectrum of EHMC is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ due to the C-H bonds of the cyclopentane ring and the ethyl group.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ associated with the C-O single bonds of the ester and the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The expected signals include:

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.

  • A singlet or a multiplet for the methylene protons of the hydroxymethyl group.

  • Multiplets for the methylene protons of the cyclopentane ring.

  • A singlet for the hydroxyl proton, which is often broad and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule:

  • A signal for the carbonyl carbon of the ester group in the downfield region (around 170-180 ppm).

  • Signals for the carbons of the cyclopentane ring.

  • A signal for the carbon of the hydroxymethyl group.

  • Signals for the methylene and methyl carbons of the ethyl group.

Synthesis and Purification

A common laboratory-scale synthesis of a related compound, ethyl 1-hydroxycyclopentanecarboxylate, involves the esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[5]

Illustrative Synthetic Protocol (for a related compound)
  • Reaction Setup: To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.[5]

  • Reaction Execution: The reaction mixture is stirred at room temperature for an extended period (e.g., 3 days) to ensure complete conversion.[5]

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated saline solution.[5]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved through techniques such as column chromatography or distillation under reduced pressure.[5]

G cluster_0 Reaction cluster_1 Workup & Purification 1-Hydroxycyclopentanecarboxylic acid 1-Hydroxycyclopentanecarboxylic acid Reaction Mixture Reaction Mixture 1-Hydroxycyclopentanecarboxylic acid->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Filtration Drying & Filtration Extraction->Drying & Filtration Final Product Ethyl 1-hydroxycyclopentanecarboxylate Drying & Filtration->Final Product

Figure 2: A generalized workflow for the synthesis of a related cyclopentane carboxylate derivative, illustrating the key steps from reaction setup to purification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[6][7]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for the introduction of a cyclopentane ring with further modifiable handles, a structural motif present in various biologically active compounds. For instance, the related compound ethyl 1-hydroxycyclopentanecarboxylate is used in the synthesis of spiromesifen, an insecticide and miticide.[5] This highlights the utility of such scaffolds in the development of agrochemicals and potentially pharmaceuticals.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. A thorough understanding of its physical, chemical, and spectroscopic properties is crucial for its effective utilization. This guide provides a foundational understanding of these characteristics to aid researchers in their synthetic endeavors.

References

  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. National Center for Biotechnology Information.
  • NIST. (n.d.). ethyl cyclopentanecarboxylate. NIST Chemistry WebBook.
  • PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information.
  • CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg.
  • PubChem. (n.d.). Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary hydroxyl group in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors governing the transformations of this key functional group. We present a detailed exploration of oxidation, etherification, esterification, and conversion to leaving groups, supported by established mechanistic principles and field-proven experimental protocols. Each section is designed to offer not just procedural steps, but a deeper understanding of the underlying chemical causality, empowering researchers to optimize existing methods and devise novel synthetic strategies.

Introduction: Structural and Reactivity Overview

This compound is a bifunctional molecule featuring a primary hydroxyl group and an ethyl ester, both attached to a quaternary carbon center within a cyclopentane ring. This unique structural arrangement presents both challenges and opportunities in synthetic chemistry. The primary hydroxyl group is a versatile handle for a variety of chemical transformations, yet its reactivity is significantly modulated by the steric hindrance imposed by the 1,1-disubstituted cyclopentyl moiety and the electronic influence of the adjacent electron-withdrawing ethyl carboxylate group.

Understanding these influences is paramount for predicting reaction outcomes and selecting appropriate reagents and conditions. This guide will systematically dissect the reactivity of the hydroxyl group in the context of these structural features.

The Interplay of Steric and Electronic Effects

The chemical behavior of the hydroxymethyl group is not merely that of a simple primary alcohol. Two key factors are at play:

  • Steric Hindrance: The quaternary carbon to which the hydroxymethyl group is attached is part of a five-membered ring. This "neopentyl-like" arrangement creates significant steric bulk around the reaction center. This hindrance can impede the approach of bulky reagents and may necessitate more forcing reaction conditions or specialized reagents designed to overcome steric challenges. For instance, standard SN2 reactions at this center can be sluggish.[1]

  • Electronic Effects: The ethyl carboxylate group is electron-withdrawing due to the inductive effect of the carbonyl group. This effect can influence the acidity of the hydroxyl proton and the electron density on the adjacent carbon, which in turn affects the rates and pathways of certain reactions.

The subsequent sections will explore how these factors manifest in specific chemical transformations.

Oxidation of the Hydroxyl Group

The oxidation of the primary hydroxyl group in this compound can lead to either the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate, or the carboxylic acid, Ethyl 1-carboxycyclopentanecarboxylate, depending on the choice of oxidant and reaction conditions.[2]

Oxidation to the Aldehyde

To achieve the partial oxidation to the aldehyde, it is crucial to employ mild and selective oxidizing agents that do not over-oxidize the product to the carboxylic acid.[3] The steric hindrance around the hydroxyl group can be advantageous here, as it can sometimes slow down the rate of over-oxidation.

The Swern oxidation is a reliable method for converting sterically hindered primary alcohols to aldehydes under mild, chromium-free conditions.[4][5][6][7][8]

Experimental Protocol:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equiv.) dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes to form the chlorosulfonium salt.

  • Add a solution of this compound (1.0 equiv.) in DCM dropwise to the reaction mixture at -78 °C.

  • Stir for 45 minutes at this temperature.

  • Add triethylamine (5.0 equiv.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The low temperature is critical to control the formation and reactivity of the highly reactive intermediates.[4][7] Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.

Oxidation to the Carboxylic Acid

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required.

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[9][10][11][12][13] The aqueous acidic conditions ensure the intermediate aldehyde is rapidly hydrated and further oxidized.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in acetone and cool the solution to 0 °C in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water.

  • Add the Jones reagent dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color turns to green.

  • Filter the mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality: The strong oxidizing power of chromic acid, formed in situ, is necessary for the complete oxidation.[9][10] The use of acetone as a co-solvent helps to solubilize the organic substrate.

Oxidation Method Product Key Reagents Typical Yield Reference
Swern OxidationAldehyde(COCl)₂, DMSO, Et₃N85-95%
Jones OxidationCarboxylic AcidCrO₃, H₂SO₄, Acetone80-90%

Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being the most common. However, the neopentyl-like nature of the substrate makes direct SN2 reactions challenging.

Recommended Protocol: Williamson Ether Synthesis via a Tosylate Intermediate

A two-step approach is often more effective for sterically hindered alcohols. First, the alcohol is converted to a better leaving group, such as a tosylate, which is then displaced by an alkoxide.

Step 1: Tosylation

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The low temperature helps to prevent side reactions.

Step 2: Ether Formation

Experimental Protocol:

  • Prepare the desired sodium alkoxide by dissolving sodium metal (1.1 equiv.) in the corresponding anhydrous alcohol under an inert atmosphere.

  • Add a solution of the tosylate (1.0 equiv.) in the same alcohol to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ether by column chromatography.

Causality: The conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating the subsequent SN2 displacement by the alkoxide.[14]

Williamson_Ether_Synthesis Substrate This compound Tosylate Ethyl 1-(tosyloxymethyl)cyclopentanecarboxylate Substrate->Tosylate TsCl, Pyridine Ether Ether Product Tosylate->Ether NaOR', R'OH

Caption: Williamson Ether Synthesis Workflow.

Conversion to Alkyl Halides

Transforming the hydroxyl group into an alkyl halide is a key step for many subsequent nucleophilic substitution reactions. Given the steric hindrance, methods that avoid the formation of a primary carbocation are preferred.

Recommended Protocol: Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl chlorides or bromides using triphenylphosphine and a carbon tetrahalide.[15][16][17][18][19]

Experimental Protocol for Alkyl Chloride:

  • To a solution of this compound (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous carbon tetrachloride, stir the mixture at room temperature.

  • Heat the reaction to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford Ethyl 1-(chloromethyl)cyclopentanecarboxylate.

Causality: The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the halide ion in an SN2 fashion.[16][18] This mechanism is well-suited for sterically hindered primary alcohols as it avoids carbocation formation.

Competing Reactivity: Hydrolysis of the Ester Group

It is crucial to consider the stability of the ethyl ester group under the various reaction conditions employed for the modification of the hydroxyl group. Both acidic and basic conditions can lead to ester hydrolysis.

  • Acidic Hydrolysis: Strong acidic conditions, such as those used in the Jones oxidation, can potentially lead to some degree of ester hydrolysis, especially with prolonged reaction times or elevated temperatures.[20][21][22][23][24]

  • Basic Hydrolysis (Saponification): Strong basic conditions, like those used in the Williamson ether synthesis with a sodium alkoxide, can readily hydrolyze the ester to the corresponding carboxylate salt.[25][26][27] This is often an irreversible process.

Considerations for Selectivity:

  • To minimize ester hydrolysis during acid-catalyzed reactions, use the mildest acidic conditions possible and monitor the reaction closely to avoid unnecessarily long reaction times.

  • In base-mediated reactions, if the ester functionality needs to be preserved, consider using non-hydroxidic bases or protecting the ester group prior to the reaction.

Competing_Reactions Start This compound OH_Reaction Desired Hydroxyl Group Reaction Start->OH_Reaction Selected Reagents Ester_Hydrolysis Ester Hydrolysis (Side Reaction) Start->Ester_Hydrolysis Acidic or Basic Conditions Product Desired Product OH_Reaction->Product Byproduct Hydrolyzed Byproduct Ester_Hydrolysis->Byproduct

Caption: Competing Reaction Pathways.

Conclusion

The reactivity of the hydroxyl group in this compound is a fascinating case study in the influence of local steric and electronic environments on functional group transformations. While the primary nature of the alcohol suggests a wide range of possible reactions, the steric congestion imposed by the 1,1-disubstituted cyclopentane ring necessitates the use of carefully selected reagents and protocols. This guide has provided a detailed overview of key transformations, emphasizing methods that are effective for sterically hindered substrates. By understanding the principles outlined herein, researchers can confidently navigate the synthetic chemistry of this valuable building block and its analogs.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
  • J&K Scientific LLC. (2025). Appel Reaction. [Link]
  • Wikipedia. (n.d.). Appel reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
  • Journal of the American Chemical Society. (1959). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
  • NROChemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Chemistry Hall. (2021).
  • Chemguide. (n.d.). hydrolysis of esters. [Link]
  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
  • Wikipedia. (n.d.).
  • ReactionWeb.io. (2025). Alcohol + SOCl2. [Link]
  • Williamson Ether Synthesis. (n.d.). [Link]
  • Organic Syntheses. (n.d.). neopentyl alcohol. [Link]
  • JoVE. (2025).
  • Williamson Ether Synthesis. (n.d.). [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • PMC - NIH. (2014). Redox-Triggered C–C Coupling of Alcohols and Vinyl Epoxides: Diastereo- and Enantioselective Formation of All-Carbon Quaternary Centers via tert-(Hydroxy)
  • Organic Chemistry Tutor. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
  • Common Conditions. (n.d.). Ester to Acid. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. (2025). Finkelstein Reaction. [Link]
  • Unacademy. (n.d.). Finkelstein Reaction. [Link]
  • Algor Cards. (n.d.).
  • YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
  • Common Conditions. (n.d.). Alcohol to Chloride. [Link]
  • YouTube. (2025). The Finkelstein Reaction Mechanism. [Link]
  • YouTube. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine. [Link]
  • Master Organic Chemistry. (2022).
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
  • Wikipedia. (n.d.). Finkelstein reaction. [Link]
  • Chemistry Steps. (n.d.).
  • YouTube. (2018). Oxidation of Alcohols: Primary, Secondary and Tertiary. [Link]
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
  • AdiChemistry. (n.d.).

Sources

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A Versatile Scaffold for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Unique Bifunctional Building Block

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (EC) is a bifunctional organic molecule that has emerged as a valuable intermediate and building block in modern organic synthesis.[1][2] Its structure, featuring a primary alcohol and an ethyl ester appended to a quaternary center on a cyclopentane ring, offers a unique combination of reactive sites. This guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthetic utility of EC. We will delve into the reactivity of its distinct functional groups, present detailed experimental protocols for its key transformations, and explore its potential in the construction of complex molecular scaffolds, including spirocycles and highly substituted carbocycles.

The strategic placement of the hydroxyl and ester functionalities on a constrained five-membered ring makes EC a powerful tool for introducing complexity and chirality in synthetic routes. The quaternary carbon atom at the point of substitution provides a stable anchor for further stereocontrolled elaborations. This guide will serve as a technical resource, elucidating the causality behind experimental choices and providing a framework for the rational design of synthetic pathways utilizing this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis.

PropertyValue
CAS Number 1075-82-7
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
IUPAC Name ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Spectroscopic Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 4.15–4.25 (q, 2H, -OCH₂CH₃); δ 3.60–3.70 (t, 2H, -CH₂OH); δ 1.80–2.20 (m, 8H, cyclopentane ring protons); δ 1.25 (t, 3H, -OCH₂CH₃).

  • ¹³C-NMR (100 MHz, CDCl₃): δ 174.5 (ester carbonyl, C=O); δ 65.8 (-CH₂OH); δ 60.1 (-OCH₂CH₃); δ 35.2–45.0 (cyclopentane ring carbons); δ 14.1 (-OCH₂CH₃).

  • Infrared (IR) (neat, cm⁻¹): 3450–3300 (O-H stretch, hydroxymethyl); 1725 (C=O stretch, ester); 1250–1050 (C-O stretches, ester and hydroxymethyl).

  • Mass Spectrometry (EI-MS): m/z 172 [M]⁺ (molecular ion); m/z 154 [M – H₂O]⁺ (loss of water); m/z 127 [C₇H₁₁O₂]⁺ (cyclopentane fragment with ester group).

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the primary alcohol and the ethyl ester. This allows for selective manipulation and the introduction of diverse functionalities.

G EC This compound Aldehyde Ethyl 1-formylcyclopentanecarboxylate EC->Aldehyde Oxidation (e.g., Swern) Amine Ethyl 1-(aminomethyl)cyclopentanecarboxylate EC->Amine Mitsunobu (e.g., with Phthalimide) -> Hydrolysis Ether Ether Derivatives EC->Ether Williamson Ether Synthesis / Mitsunobu Ester_mod Modified Esters EC->Ester_mod Acylation Hydrolyzed 1-(Hydroxymethyl)cyclopentanecarboxylic acid EC->Hydrolyzed Ester Hydrolysis CarboxylicAcid 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid Aldehyde->CarboxylicAcid Further Oxidation Lactone Bicyclic Lactone Hydrolyzed->Lactone Intramolecular Cyclization

Caption: Key synthetic transformations of this compound.

I. Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile handle for a variety of transformations, including oxidation, substitution, and etherification.

The controlled oxidation of the primary alcohol to an aldehyde provides a key intermediate, ethyl 1-formylcyclopentanecarboxylate, which can be further utilized in reactions such as Wittig olefination, aldol condensation, or reductive amination. More vigorous oxidation leads to the corresponding carboxylic acid.

1. Swern Oxidation to Ethyl 1-formylcyclopentanecarboxylate

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[3][4][5][6] The reaction proceeds via an alkoxysulfonium ylide intermediate, which collapses to the aldehyde and dimethyl sulfide.[4][5]

G cluster_0 Swern Oxidation Workflow A Activate DMSO with Oxalyl Chloride (-78 °C) B Add this compound A->B C Add Triethylamine B->C D Warm to Room Temperature & Quench C->D E Work-up and Purification D->E

Caption: Experimental workflow for the Swern oxidation.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-formylcyclopentanecarboxylate.

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, such as amines (via phthalimide or azide intermediates), ethers, and esters, with inversion of configuration if the carbon were chiral.[6][7][8] This reaction proceeds through an alkoxyphosphonium salt intermediate.[7]

1. Synthesis of Ethyl 1-(phthalimidomethyl)cyclopentanecarboxylate

This reaction serves as a gateway to the corresponding primary amine after deprotection.

Experimental Protocol: Mitsunobu Reaction with Phthalimide

  • To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl 1-(phthalimidomethyl)cyclopentanecarboxylate.

II. Transformations of the Ethyl Ester Group

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which opens up further synthetic possibilities.

Base- or acid-catalyzed hydrolysis of the ethyl ester provides the corresponding carboxylic acid. This transformation is often a prelude to intramolecular cyclization to form bicyclic lactones.

Experimental Protocol: Ester Hydrolysis

  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)cyclopentanecarboxylic acid.

Advanced Synthetic Applications

The true synthetic power of this compound is realized when its derivatives are used in the construction of more complex molecular frameworks.

I. Synthesis of Bicyclic Lactones

The hydroxy acid obtained from the hydrolysis of EC is a prime candidate for intramolecular cyclization to form a bicyclic γ-lactone. These structures are prevalent in a number of natural products.

G EC This compound HydroxyAcid 1-(Hydroxymethyl)cyclopentanecarboxylic acid EC->HydroxyAcid Hydrolysis BicyclicLactone Bicyclic γ-Lactone HydroxyAcid->BicyclicLactone Intramolecular Lactonization

Caption: Synthetic pathway to bicyclic γ-lactones.

The lactonization can be promoted under acidic conditions or by using dehydrating agents. The resulting bicyclic system provides a rigid scaffold that can be further functionalized.

II. Precursor to Substituted Cyclopentanes

The diverse functional group transformations possible with EC make it an excellent starting material for the synthesis of highly substituted cyclopentane derivatives. For example, the aldehyde derived from oxidation can be used to introduce new carbon-carbon bonds, while the amine from the Mitsunobu reaction can be a key component in the synthesis of carbocyclic nucleoside analogues.

Starting MaterialTransformationProductPotential Further Applications
This compoundSwern OxidationEthyl 1-formylcyclopentanecarboxylateWittig reaction, Grignard addition, Reductive amination
This compoundMitsunobu with Phthalimide, then hydrolysisEthyl 1-(aminomethyl)cyclopentanecarboxylatePeptide coupling, Heterocycle synthesis
1-(Hydroxymethyl)cyclopentanecarboxylic acidIntramolecular LactonizationBicyclic γ-LactoneNatural product synthesis, Medicinal chemistry scaffolds

Conclusion and Future Outlook

This compound is a synthetically versatile building block with significant potential in organic synthesis. The strategic disposition of its hydroxyl and ester functionalities on a cyclopentane core allows for a wide range of selective transformations. This guide has outlined the fundamental reactivity of this molecule and provided representative protocols for its key conversions. While its application in the total synthesis of complex natural products is an area that remains to be fully explored, the potential is evident. The derivatives of EC are well-suited for the construction of spirocyclic systems, bicyclic lactones, and highly substituted carbocycles, which are important motifs in medicinal chemistry and materials science. Future research will undoubtedly uncover new and innovative applications for this valuable synthetic tool, further solidifying its place in the repertoire of modern organic chemists.

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. (2003). Chemical & Pharmaceutical Bulletin, 51(9), 1060–1063. [Link]
  • Swern Oxidation Proceedure. (n.d.). Michigan State University.
  • The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall.
  • Swern oxidation. (n.d.). In Wikipedia.
  • Swern Oxidation. (n.d.). Organic Chemistry Portal.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (n.d.).
  • Mitsunobu Reaction. (n.d.). Organic Synthesis.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
  • Swern oxidation. (n.d.). In Wikipedia.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. (n.d.). PrepChem.com.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (n.d.). ResearchGate.
  • Access to unsaturated bicyclic lactones by overriding conventional C(sp³)–H site selectivity. (n.d.). Nature Communications.
  • Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.). Beaudry Research Group - Oregon State University.
  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. (n.d.). Thieme Chemistry.
  • Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications.
  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. (n.d.). Organic Syntheses.
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. (n.d.). Royal Society of Chemistry.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (n.d.). MDPI.
  • The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. (n.d.). Royal Society of Chemistry.
  • Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. (n.d.). Semantic Scholar.
  • Synthesis and some chemical transformations of bicyclic -lactone with a fused cyclopropane ring. (n.d.). ResearchGate.

Sources

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopentane Moiety in Medicinal Chemistry

The cyclopentane ring, a ubiquitous structural motif in a vast array of natural products, has emerged as a privileged scaffold in the design of novel therapeutics.[1] Its inherent conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. This has led to the successful development of numerous cyclopentane-based drugs across various therapeutic areas. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, with its strategically positioned functional groups, serves as a highly valuable and versatile building block for accessing a diverse range of complex cyclopentanoid structures. This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, and its potential as a cornerstone in the development of next-generation pharmaceuticals.

Physicochemical Properties and Reactivity Profile

This compound (CAS Number: 1075-82-7) is a bifunctional organic molecule that possesses both a primary alcohol and an ethyl ester functionality, rendering it amenable to a wide array of chemical modifications.[2]

PropertyValueSource
Molecular Formula C9H16O3[3]
Molecular Weight 172.22 g/mol [3][4]
Appearance Colorless to pale yellow liquidN/A
Boiling Point Not explicitly providedN/A
Solubility Soluble in organic solventsN/A

The reactivity of this building block is dictated by its two primary functional groups:

  • Hydroxymethyl Group (-CH2OH): This primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, esterification, etherification, and nucleophilic substitution reactions, such as the Mitsunobu reaction.

  • Ethyl Ester Group (-COOEt): This group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can undergo transesterification in the presence of other alcohols.

This dual functionality allows for orthogonal chemical strategies, where one group can be selectively manipulated while the other remains protected or unreactive, providing a powerful tool for the construction of complex molecular architectures.

Key Synthetic Transformations: A Gateway to Novel Chemical Space

The strategic importance of this compound lies in its ability to serve as a precursor to a variety of functionalized cyclopentane derivatives. The following sections detail key synthetic transformations, providing both mechanistic insights and actionable experimental protocols.

Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol opens up a gateway to the synthesis of cyclopentane aldehydes and carboxylic acids, which are themselves valuable intermediates.

Causality of Experimental Choices: The choice of oxidizing agent is critical for achieving the desired level of oxidation. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will lead to the carboxylic acid. The reaction conditions, such as temperature and solvent, are also crucial for controlling selectivity and preventing side reactions.

Experimental Protocol: Synthesis of Ethyl 1-formylcyclopentanecarboxylate

  • Reagents: Pyridinium chlorochromate (PCC), Dichloromethane (DCM), this compound.

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCM, add PCC in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel.

Experimental Protocol: Synthesis of Ethyl 1-carboxycyclopentanecarboxylate

  • Reagents: Potassium permanganate (KMnO4), Acetone/Water, this compound.

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of KMnO4 in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Oxidation_Workflow Start This compound Aldehyde Ethyl 1-formylcyclopentanecarboxylate Start->Aldehyde PCC, DCM Carboxylic_Acid Ethyl 1-carboxycyclopentanecarboxylate Start->Carboxylic_Acid KMnO4, H2O/acetone

Caption: Oxidation pathways of this compound.

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[5][6][7][8][9] In the case of the primary alcohol in this compound, it provides a reliable method for introducing nitrogen, sulfur, or oxygen nucleophiles.

Mechanistic Insight: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate upon reaction of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] This intermediate is then susceptible to SN2 attack by a suitable nucleophile.

Experimental Protocol: Synthesis of Ethyl 1-(azidomethyl)cyclopentanecarboxylate

  • Reagents: this compound, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound and PPh3 in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD dropwise to the solution, followed by the dropwise addition of DPPA.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the azide.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alcohol This compound Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Activation Reagents PPh3, DIAD, Nucleophile (Nu-H) Product Ethyl 1-(nucleophilomethyl)cyclopentanecarboxylate Alkoxyphosphonium->Product SN2 Attack by Nu-

Caption: Generalized workflow of the Mitsunobu reaction.

Application in the Synthesis of Bioactive Molecules

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility as a versatile building block is evident from its application in creating complex molecular scaffolds relevant to drug discovery. The cyclopentane core is a key feature in many biologically active compounds, and the ability to functionalize it stereoselectively is of paramount importance.[1]

For instance, the synthesis of muraymycin analogs, which target the bacterial enzyme MraY, highlights the importance of functionalized cyclopentane rings in developing novel antibiotics.[3] The strategic placement of amino and hydroxyl groups on the cyclopentane scaffold is crucial for their biological activity. This compound provides a valuable starting point for the elaboration of such decorated cyclopentane systems.

Furthermore, the synthesis of carbetapentane analogs, which are potent and selective sigma 1 ligands with potential as antitussive, anticonvulsant, and anti-ischemic agents, underscores the therapeutic relevance of substituted cyclopentanecarboxylates.[10] The derivatization of the ester and the cyclopentane ring allows for the fine-tuning of pharmacological properties.

Future Outlook and Potential in Drug Discovery

The unique combination of a primary alcohol and an ester on a conformationally flexible cyclopentane ring makes this compound a building block with significant untapped potential. Its ability to undergo a variety of chemical transformations allows for the generation of diverse libraries of cyclopentane-based compounds for high-throughput screening.

Future research efforts could focus on:

  • Asymmetric Synthesis: Developing enantioselective methods for the synthesis and derivatization of this compound to access chiral cyclopentane building blocks.

  • Novel Scaffolds: Utilizing the bifunctional nature of the molecule to construct novel spirocyclic and fused-ring systems of medicinal interest.

  • Diversity-Oriented Synthesis: Employing combinatorial chemistry approaches with this building block to rapidly generate libraries of compounds for biological screening against a wide range of therapeutic targets.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (n.d.).
  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (1995). PubMed. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Mitsunobu reaction mechanism: 2 new applic
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.).
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2019).

Sources

Solubility of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed examination of the molecular factors governing its solubility in a range of common organic solvents. We present a predictive solubility profile based on the compound's structural features and established chemical principles. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of solubility via the isothermal shake-flask method is provided to empower researchers in generating precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution.

Introduction: The Significance of Functionalized Cyclopentanes in Modern Drug Discovery

Functionalized cyclopentane rings are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Their stereochemically rich and conformationally distinct structures offer a unique three-dimensional landscape for interaction with biological targets.[1] this compound is a valuable bifunctional building block in this class, possessing both an ester and a primary alcohol. These functional groups provide handles for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including prostaglandins and other bioactive compounds.[3][4]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extraction and crystallization processes, and is a critical parameter in the development of liquid formulations. This guide aims to provide a foundational understanding of its solubility profile, grounded in the principles of intermolecular forces, and to equip the reader with the practical knowledge to determine its solubility experimentally.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and the resulting physicochemical properties. The molecule incorporates a polar ester group, a hydrogen-bond-donating and -accepting hydroxyl group, and a nonpolar cyclopentane ring. This amphiphilic nature is key to its solubility behavior.

PropertyPredicted Value/CommentRationale/Comparison
Molecular Formula C₈H₁₄O₃Derived from structure.
Molecular Weight 158.19 g/mol Calculated from the molecular formula.[5]
Appearance Colorless to pale yellow liquidBased on similar esters like ethyl cyclopentanecarboxylate.[6]
Hydrogen Bond Donors 1 (from the hydroxyl group)The -OH group can donate a hydrogen atom to form a hydrogen bond.[7]
Hydrogen Bond Acceptors 3 (two on the ester, one on the hydroxyl)The oxygen atoms of the carbonyl and ether linkages of the ester, and the oxygen of the hydroxyl group, can accept hydrogen atoms.[8][9]
Predicted LogP ~0.6-1.0The presence of the hydroxyl group significantly lowers the LogP compared to ethyl cyclopentanecarboxylate, indicating increased hydrophilicity. For comparison, the LogP of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is 0.6.[5]

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10][11][12] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[12] The key intermolecular forces at play for this compound are:

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to the compound's polarity and its ability to engage in hydrogen bonding. This is the strongest type of intermolecular force.[7]

  • Dipole-Dipole Interactions: The ester group possesses a significant dipole moment, allowing for dipole-dipole interactions with other polar molecules.[8][13]

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclopentane ring and the ethyl group contribute to van der Waals forces, which are weaker attractions that are present in all molecules.[7]

The interplay of these forces dictates the solubility in different classes of solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural features and the principles of intermolecular forces, a predictive solubility profile for this compound is presented below. It is important to note that these are qualitative predictions; for precise applications, experimental determination is necessary.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Miscible These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and ester groups of the solute.[14]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ester and hydroxyl groups.[8][9]
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate While the nonpolar cyclopentane ring has an affinity for these solvents, the polar hydroxyl and ester groups limit solubility. Diethyl ether may show slightly better solubility due to its ability to accept hydrogen bonds.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can interact with the dipole of the ester group.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[11] The following protocol provides a detailed, step-by-step guide for its implementation.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to solvent in a sealed vial B Prepare multiple replicates A->B C Place vials in a thermostatically controlled shaker B->C D Agitate at a constant temperature for 24-48 hours C->D E Allow samples to settle D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant to remove undissolved solids F->G H Dilute the filtrate with a known volume of solvent G->H I Quantify the concentration using a pre-calibrated analytical method (e.g., HPLC, GC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached. Prepare at least three replicates for each solvent.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample using a suitable and pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

This compound is a versatile building block whose utility is fundamentally linked to its solubility characteristics. Its amphiphilic nature, arising from the presence of both polar hydroxyl and ester groups and a nonpolar cyclopentane ring, results in a nuanced solubility profile. High solubility is predicted in polar protic and aprotic solvents, with moderate to low solubility in nonpolar solvents. For applications requiring precise solubility data, the provided isothermal shake-flask protocol offers a reliable and standardized method for its determination. A thorough understanding and quantification of solubility will continue to be a critical enabler for the successful application of this and similar functionalized carbocycles in the advancement of pharmaceutical research and development.

References

  • Chemistry LibreTexts. (2023, January 23). Properties of Esters.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
  • ResearchGate. (n.d.). Representative natural products and drugs with highly functionalized cyclopentane cores.
  • PubMed. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1.
  • PubMed. (1998). Highly functionalized cyclopentanes from meso bicyclic hydrazines. A rapid access to mannosidase inhibitors.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. While this molecule is a valuable intermediate in chemical synthesis, a thorough understanding of its behavior under thermal stress is critical for ensuring safety, optimizing process conditions, and guaranteeing the purity of downstream products in drug development and other applications.[1][2][3] This document outlines the foundational physicochemical properties of the compound, presents detailed experimental protocols for its thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses a plausible degradation pathway based on established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's thermal characteristics.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates

This compound is a bifunctional molecule incorporating both an ester and a primary alcohol within a cyclopentane ring structure.[4][5] Its utility as a synthetic building block is clear.[1][2] However, processes such as distillation, drying, and melt crystallization, which are common in pharmaceutical manufacturing, expose compounds to elevated temperatures. An incomplete understanding of a compound's thermal liability can lead to the generation of impurities, loss of yield, and potentially hazardous conditions due to exothermic decomposition or gas evolution.

Therefore, a priori characterization of the thermal stability and degradation profile is not merely a regulatory formality but a cornerstone of rational process development and risk mitigation. This guide provides the scientific rationale and practical methodologies for such a characterization of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before embarking on thermal analysis.

PropertyValueSource
IUPAC Name ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate[4][6]
CAS Number 1075-82-7[1][4]
Molecular Formula C9H16O3[1][6]
Molecular Weight 172.22 g/mol [1][4]
Appearance Assumed to be a liquid at room temperatureInferred from related structures
Purity Typically available at ≥97%[1][3][4]

Core Investigation: Thermal Analysis Workflow

The primary methodologies for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] TGA measures changes in mass as a function of temperature, identifying decomposition events, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting, boiling, and exothermic or endothermic decompositions.[9][10][11]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Aliquot Aliquot Sample (5-10 mg) Sample->Aliquot TGA Thermogravimetric Analysis (TGA) Aliquot->TGA DSC Differential Scanning Calorimetry (DSC) Aliquot->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Kinetics Decomposition Kinetics TGA_Data->Kinetics Pathway Degradation Pathway Hypothesis TGA_Data->Pathway DSC_Data->Pathway

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and quantify mass loss events.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative interference.

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). The resulting thermogram will indicate the temperature at which mass loss begins (Tonset) and the distinct stages of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, boiling, and the energetic nature (endothermic/exothermic) of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. A hermetic seal is vital to contain any evolved gases and accurately measure boiling points.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Cycle 1: Heat from 25 °C to 250 °C at 10 °C/min. This initial scan will capture the boiling point and initial decomposition events.

      • Cycle 2 (Optional): Cool the sample to -50 °C and reheat to 250 °C to investigate any glass transitions or polymorphic behavior.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events (e.g., boiling) will appear as downward peaks, while exothermic events (e.g., decomposition) will be upward peaks.[7][12]

Anticipated Degradation Profile and Mechanistic Insights

While specific experimental data for this compound is not publicly available, a plausible degradation profile can be hypothesized based on its functional groups and the known thermal behavior of similar molecules, such as other cyclopentane derivatives and carboxylate esters.[13][14][15]

Expected TGA/DSC Observations:

  • < 200 °C: The compound is expected to be relatively stable. An endothermic peak in the DSC thermogram corresponding to the boiling point would be observed.

  • > 200-250 °C: The onset of thermal decomposition is likely to occur in this range. TGA would show the initial mass loss.

  • Primary Degradation Step: The ester and hydroxymethyl groups are the most likely points of initial bond scission.

Plausible Degradation Pathway: The degradation could proceed via several pathways. One likely mechanism is an intramolecular elimination reaction (a thermal cis-elimination), analogous to an ester pyrolysis, which is a well-known reaction for esters with a β-hydrogen. However, this molecule lacks a traditional β-hydrogen on the cyclopentane ring relative to the ester.

A more probable pathway involves the interaction between the hydroxymethyl and ester functionalities. This could lead to intramolecular transesterification or decarboxylation. Another possibility is the retro-ene reaction involving the ester and the cyclopentane ring.

G cluster_main Proposed Degradation of this compound cluster_products Potential Degradation Products A This compound B Decarboxylation & Dehydration A->B Heat (>200°C) C Ring Opening & Fragmentation B->C Further Heating D Formation of Volatile Products C->D P1 CO2 D->P1 P2 Ethene D->P2 P3 Water D->P3 P4 Cyclopentene derivatives D->P4

Caption: A high-level proposed degradation pathway.

The initial decomposition could yield volatile products such as carbon dioxide, ethene (from the ethyl group), and water.[16] The cyclopentane ring itself may undergo subsequent fragmentation or rearrangement at higher temperatures.[13][17]

Implications for Drug Development and Process Safety

The determination of the thermal profile has direct and actionable consequences:

  • Maximum Process Temperature: The Tonset from TGA provides a conservative upper limit for any manufacturing or storage process.

  • Impurity Profiling: Understanding the degradation products is crucial for developing analytical methods to detect and quantify potential impurities in the final active pharmaceutical ingredient (API).

  • Safety Assessment: A significant exothermic event observed by DSC would indicate a potential for a runaway reaction, necessitating stringent engineering controls.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to characterizing the thermal stability and degradation profile of this compound. By employing standard thermal analysis techniques like TGA and DSC, and interpreting the data within the context of fundamental organic chemistry, researchers and drug development professionals can gain the necessary insights to handle this intermediate safely, optimize process conditions, and ensure product quality. The proposed protocols and mechanistic considerations herein provide a robust starting point for this critical investigation.

References

  • Ethyl 1-(hydroxymethyl)
  • Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxyl
  • Cationic photopolymerization of cyclic esters at elevated temperatures and their application in hot lithography.
  • Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg. CP Lab Safety. [Link]
  • Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid. OSTI.GOV. [Link]
  • The Thermal Decomposition of Cyclopentene. ElectronicsAndBooks. [Link]
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]
  • A systematic study of temperature‐dependent cationic photopolymerization of cyclic esters.
  • Thermogram DSC of (A) TMS, (B) HPMC E5 LV, (C) Physical Mixture, (D)...
  • Thermogravimetric analysis. Wikipedia. [Link]
  • Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]
  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]
  • Ring-Opening Polymerization of the Cyclic Ester Amide Derived from Adipic Anhydride and 1Amino5-pentanol.
  • Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
  • Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization. Journal of the American Chemical Society. [Link]
  • Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health (NIH). [Link]
  • Ring-expansion reactions in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS No. 1075-82-7), a bifunctional cyclopentane derivative, represents a versatile and valuable building block for the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring both an ester and a primary alcohol on a compact carbocyclic scaffold, offers two distinct points for chemical modification, enabling divergent synthetic pathways. This guide provides an in-depth overview of the commercial availability, technical specifications, synthesis, and key applications of this important chemical intermediate, tailored for researchers, medicinal chemists, and professionals in the field of drug development.

Chemical Identity and Properties

  • IUPAC Name: ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate[1][2]

  • Synonyms: this compound, 1-Hydroxymethyl-cyclopentanecarboxylic acid ethyl ester[1]

  • CAS Number: 1075-82-7[2][3][4][5]

  • Molecular Formula: C₉H₁₆O₃[1][4]

  • Molecular Weight: 172.22 g/mol [1][4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₆O₃[4]
Molecular Weight172.22 g/mol [4]
AppearanceLiquid[5]
Purity≥95% to 98%, [4][6]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of organic compounds. The ¹³C NMR spectral data for this compound provides characteristic signals for its key functional groups.[7]

  • ¹³C NMR Chemical Shifts (δ):

    • δ 174.5 (ester carbonyl, C=O)[7]

    • δ 65.8 (-CH₂OH)[7]

    • δ 60.1 (-OCH₂CH₃)[7]

    • δ 35.2–45.0 (cyclopentane ring carbons)[7]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale needs. The typical purity offered is 97% or higher. Pricing and availability can vary between suppliers and are dependent on the quantity required.

Table 2: Commercial Suppliers of this compound (CAS 1075-82-7)

SupplierProduct NumberPurityAvailable Quantities
Thermo Scientific Chemicals (formerly Alfa Aesar)AAH628040397%1 g
ChemSceneCS-0130737≥95%Inquire for details
BLD PharmBD230137Inquire for detailsInquire for details
ARC ScientificARC4340098%1 g
CymitQuimicaInquire for details97%Inquire for details

This table is not exhaustive and represents a selection of known suppliers. Researchers are advised to contact suppliers directly for current pricing and availability.

Synthesis of this compound

For industrial-scale production, continuous flow processes may be employed to improve efficiency and yield.[7] The optimization of catalysts and reaction conditions is crucial for the scalability of the synthesis.[7]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal modifications of its two functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules.

As a Versatile Synthetic Intermediate

The ester and hydroxymethyl groups can undergo a variety of chemical transformations. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can participate in substitution reactions, such as under Mitsunobu conditions, to form ethers.[7] The ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification with other alcohols.[7] This versatility allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Role in the Synthesis of Biologically Active Molecules

Cyclopentane rings are a common structural motif in a wide range of biologically active natural products and synthetic drugs.[7] The conformational flexibility of the cyclopentane scaffold allows for the precise spatial arrangement of substituents, which is crucial for binding to biological targets.

One notable application of this compound is as a starting material in the synthesis of novel anti-inflammatory agents.[7] In such synthetic campaigns, the compound is used to generate a library of derivatives through selective oxidation and substitution reactions, which are then screened for biological activity.[7]

Experimental Workflow: A Conceptual Approach

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Intermediate Library cluster_3 Biological Screening cluster_4 Lead Optimization A This compound B Oxidation of Hydroxymethyl Group A->B Functional Group Interconversion C Substitution of Hydroxymethyl Group A->C Functional Group Interconversion D Modification of Ester Group A->D Functional Group Interconversion E Diverse Cyclopentane Derivatives B->E Synthesis of Analogs C->E Synthesis of Analogs D->E Synthesis of Analogs F High-Throughput Screening E->F Assay Development G Hit Identification F->G Data Analysis H Structure-Activity Relationship (SAR) Studies G->H Iterative Design I ADME/Tox Profiling H->I In Vitro & In Vivo Studies J Candidate Selection I->J Decision Making

Caption: A conceptual workflow for leveraging this compound in a drug discovery cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. General good laboratory practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be stored in a tightly closed container, away from oxidizing agents.[1]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature provides a flexible platform for the creation of diverse molecular structures, including those with potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of its chemical properties, availability, and reactivity is key to unlocking its full potential in the quest for novel and effective medicines.

References

  • ARC Scientific. Fine Chemicals Catalog.
  • EON Biotech. This compound – (1075-82-7).

Sources

The Prudent Researcher's Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A Technical Brief on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. As a specialized chemical intermediate, a thorough understanding of its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the rationale behind each recommendation, fostering a culture of safety through scientific understanding.

Chemical Identity and Physicochemical Profile

A clear identification of any chemical reagent is the foundational first step in any laboratory workflow. Misidentification can lead to catastrophic errors in experimental design and safety assessments.

Correct Identification: It is critical to note that while various identifiers are used in commerce, the scientifically recognized and registered CAS number for this compound is 41248-23-1 .[1][2][3][4] Professionals procuring this chemical should verify this CAS number to ensure they are consulting the correct safety data.

The physicochemical properties of a substance are determinants of its behavior under various laboratory conditions and are essential for designing safe handling and storage protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41248-23-1[1][2][3][4]
Molecular Formula C₈H₁₄O₃[1][5]
Molecular Weight 158.20 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 206 °C[3]
Density 1.144 g/cm³[3]
Flash Point 77 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[3]
Storage Temperature 2-8°C, sealed in a dry environment.[2][5]

Note: The flash point of 77°C indicates that this compound is a combustible liquid, but not highly flammable at standard room temperature. However, it can become a fire hazard if heated or near an ignition source.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2][4] A comprehensive risk assessment must account for these hazards.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

Toxicological Data Gaps: It is crucial for all personnel to understand that comprehensive toxicological and ecotoxicological data for this specific compound are not readily available in public databases.[1] In the absence of specific LD50 or chronic exposure data, a precautionary principle must be adopted. The substance should be handled as if it were potentially harmful upon ingestion, inhalation, and dermal absorption, beyond its known irritant properties.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach to risk mitigation, best described by the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.[6][7][8]

HierarchyOfControls cluster_info Risk Mitigation Strategy Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective SpillResponse Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate Large Spill or High Risk Contain Contain Spill (Trained Personnel Only) Assess->Contain Small, Manageable Spill Absorb Absorb with Inert Material (e.g., vermiculite, sand) Contain->Absorb Collect Collect Residue into Sealed Container Absorb->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

For a small, manageable spill:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill by creating a dike with an inert absorbent material like vermiculite, sand, or cat litter. [1]4. Absorb the material , working from the outside in to minimize the contaminated area.

  • Collect the absorbed material into a sealable, properly labeled container for hazardous waste.

  • Decontaminate the spill area with soap and water. Collect the decontamination solution for disposal if necessary.

  • Restock any used spill kit supplies.

For a large spill:

  • Evacuate the area immediately.

  • Alert others and activate any emergency alarms.

  • Contact your institution's emergency response team from a safe location. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [9]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. [10][11]Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup. Do not dispose of this chemical down the drain. [10]

References

  • A List of the Best Industrial Hygiene Practices for Chemical Handling. (2024, September 6). AZO Materials.
  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA).
  • Hierarchy of Controls. University of Kentucky Research Safety.
  • What is the OSHA Hierarchy of Controls? Redlist.
  • Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. (2010, September 22). National Institutes of Health (NIH).
  • Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites. (2009). PubMed.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • CAS 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. LookChem.
  • Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester. PubChem, National Institutes of Health (NIH).
  • C&L Inventory - ECHA. European Chemicals Agency.
  • Industrial Hygiene Overview for Chemists and Chemical Managers. Agilent.
  • Safe Handling of Chemicals.
  • Chemical material handling guides. (1978). Taylor & Francis Online.
  • eChemPortal. Global Portal to Information on Chemical Substances.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Chemical and Specialty Chemical. Clean Harbors.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

Sources

The Versatile Scaffold: A Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in the design of novel therapeutics. Among the plethora of available building blocks, saturated carbocycles, particularly cyclopentane derivatives, have garnered significant attention due to their ability to confer favorable physicochemical properties and explore three-dimensional chemical space. This in-depth guide focuses on Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a seemingly simple yet highly versatile scaffold, and explores its synthesis, derivatization, and potential applications in the development of innovative pharmaceuticals.

Physicochemical Properties and Strategic Advantages

This compound (CAS No. 1075-82-7) is a bifunctional organic molecule featuring a cyclopentane ring substituted with both an ethyl ester and a hydroxymethyl group at the same carbon atom. This unique arrangement provides a strategic advantage in chemical synthesis, allowing for orthogonal chemical modifications. The presence of the polar hydroxyl group increases its polarity compared to its cyano or acetyl counterparts, influencing its solubility and potential for hydrogen bonding interactions with biological targets.[1] However, the hydroxymethyl group also introduces a potential site for oxidation, necessitating careful consideration of storage and reaction conditions.

PropertyValue
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS Number 1075-82-7
Appearance Typically a liquid
Key Functional Groups Ester, Primary Alcohol

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is not a trivial undertaking and requires a strategic approach to achieve selective functional group manipulation. A common and logical synthetic route commences with the readily available diethyl 1,1-cyclopentanedicarboxylate. The key challenge lies in the selective reduction of one of the two ester functionalities to a primary alcohol.

Synthesis of the Precursor: Diethyl 1,1-cyclopentanedicarboxylate

The synthesis of the precursor, diethyl 1,1-cyclopentanedicarboxylate, is a well-established procedure. It is typically achieved through the alkylation of diethyl malonate with 1,4-dibromobutane in the presence of a base, such as sodium ethoxide.

Conceptual Workflow for Diethyl 1,1-cyclopentanedicarboxylate Synthesis:

G diethyl_malonate Diethyl Malonate product Diethyl 1,1-cyclopentanedicarboxylate diethyl_malonate->product dibromobutane 1,4-Dibromobutane dibromobutane->product base Sodium Ethoxide base->product Base G core This compound oxidation Oxidation core->oxidation -OH esterification Esterification / Acylation core->esterification -OH etherification Etherification core->etherification -OH hydrolysis Ester Hydrolysis core->hydrolysis -COOEt aldehyde 1-Formylcyclopentanecarboxylate oxidation->aldehyde ester_derivatives Ester Derivatives esterification->ester_derivatives ether_derivatives Ether Derivatives etherification->ether_derivatives acid 1-(Hydroxymethyl)cyclopentanecarboxylic Acid hydrolysis->acid amidation Amidation amide_derivatives Amide Derivatives amidation->amide_derivatives spiro_lactone Spiro-lactone aldehyde->spiro_lactone Intramolecular cyclization acid->amidation G start This compound oxidation Oxidation of -CH2OH start->oxidation aldehyde Ethyl 1-formylcyclopentanecarboxylate oxidation->aldehyde cyclization Intramolecular Cyclization aldehyde->cyclization spiro_lactone Spiro-lactone cyclization->spiro_lactone

Sources

Methodological & Application

Synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate from diethyl cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Mono-Reduction of Diethyl Cyclopentane-1,1-dicarboxylate to Synthesize Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Abstract This document provides a comprehensive guide for the selective synthesis of this compound, a valuable synthetic building block, from diethyl cyclopentane-1,1-dicarboxylate.[1] The primary challenge in this transformation is achieving mono-reduction of a geminal diester, as powerful reducing agents tend to convert both ester groups to the corresponding diol.[2] This protocol details a method utilizing a controlled stoichiometry of Lithium Aluminum Hydride (LAH) at low temperatures to favor the formation of the desired hydroxy-ester. The application note covers the underlying chemical principles, a detailed step-by-step experimental protocol, characterization methods, and critical safety considerations for handling the reagents involved.

Chemical Principles and Strategy

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium Aluminum Hydride (LiAlH₄) is an exceptionally potent reducing agent, capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds.[3][4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent to form a primary alcohol after acidic or aqueous workup.[4][6][7]

The Selectivity Challenge:

When a molecule contains two ester groups, such as in diethyl cyclopentane-1,1-dicarboxylate, a powerful reagent like LAH will typically reduce both functional groups, yielding 1,1-bis(hydroxymethyl)cyclopentane.[2] To achieve the desired selective mono-reduction, the reactivity of the system must be carefully modulated. The strategy outlined here employs two key principles:

  • Stoichiometric Control: By using a limited amount of LiAlH₄, there is insufficient hydride to reduce both ester groups across the entire substrate population. Theoretically, 0.25 equivalents of LiAlH₄ are needed to deliver one hydride equivalent. However, for practical selectivity, slightly more is often used to initiate the reaction, followed by careful monitoring.

  • Low-Temperature & Inverse Addition: The reaction is conducted at low temperatures (e.g., 0 °C to -78 °C) to decrease the reaction rate and enhance selectivity. Furthermore, an "inverse addition" technique is employed, where the diester solution is added slowly to the LAH suspension.[8] This ensures that LAH is never in large excess relative to the substrate, minimizing the chance of a second reduction on the same molecule.

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the selective mono-reduction.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly water-reactive LAH.[8]

Reagent and Materials Data
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Diethyl cyclopentane-1,1-dicarboxylateC₁₁H₁₈O₄214.2610.01.02.14 g
Lithium Aluminum Hydride (LAH)LiAlH₄37.955.00.5190 mg
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~80 mL
Ethyl AcetateC₄H₈O₂88.11--For quenching
Deionized Water (H₂O)H₂O18.02--For workup
15% Sodium Hydroxide (aq.)NaOH40.00--For workup
Anhydrous Magnesium SulfateMgSO₄120.37--For drying

Note: The equivalents of LAH are based on the molecule, not the hydride count. 0.5 eq of LAH provides 2.0 equivalents of H⁻.

Synthetic Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep_glass Dry Glassware & Assemble Under Inert Atmosphere prep_reagents Prepare LAH Suspension in Anhydrous THF prep_glass->prep_reagents cool Cool LAH Suspension to 0 °C prep_reagents->cool add Slowly Add Diester Solution (Inverse Addition) cool->add react Stir at 0 °C Monitor by TLC add->react quench Careful Quenching (Fieser Workup) react->quench filter Filter Aluminum Salts quench->filter extract Extract with Ether/ Ethyl Acetate filter->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Ensure all glassware is oven-dried.[9]

  • LAH Suspension: In the reaction flask, carefully weigh Lithium Aluminum Hydride (190 mg, 5.0 mmol) and suspend it in 40 mL of anhydrous THF under a positive pressure of inert gas.[10]

  • Substrate Solution: In a separate, dry flask, dissolve diethyl cyclopentane-1,1-dicarboxylate (2.14 g, 10.0 mmol) in 40 mL of anhydrous THF. Transfer this solution to a syringe for slow addition.

  • Reaction Initiation: Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Inverse Addition: Add the diester solution from the syringe to the LAH suspension dropwise over a period of 60-90 minutes. Use a syringe pump for best control. Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully in a separate vial with ethyl acetate and then water, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product should be more polar than the starting material.

  • Reaction Quench (Workup): This step is highly exothermic and releases flammable hydrogen gas. It must be performed with extreme caution behind a blast shield.[9][11] While keeping the flask in the 0 °C ice bath, quench the reaction by the slow, dropwise addition of:

    • 0.2 mL of water.

    • 0.2 mL of 15% aqueous NaOH.

    • 0.6 mL of water. This sequence (known as the Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular solid forms. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF (3 x 20 mL). Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil will likely contain a mixture of the starting material, the desired product, and the diol. Purify this mixture via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity) to isolate the target compound, this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Characterization_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product Purified Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS H_NMR ¹H NMR: - Confirms proton environment - Shows -CH₂OH group (~3.6 ppm) - Shows -OCH₂CH₃ group (~4.1 ppm) - Integral ratios confirm structure NMR->H_NMR C_NMR ¹³C NMR: - Confirms carbon count - Shows C=O (~175 ppm) - Shows C-OH (~65 ppm) NMR->C_NMR IR_Data Key Stretches: - Broad O-H stretch (~3400 cm⁻¹) - Strong C=O stretch (~1725 cm⁻¹) - C-O stretches (~1200-1100 cm⁻¹) IR->IR_Data MS_Data Confirms Molecular Weight: - Expected M+H⁺ for C₈H₁₄O₃ is 173.08 MS->MS_Data

Figure 3: Logic flow for analytical characterization of the final product.

Safety and Handling Precautions

Working with Lithium Aluminum Hydride requires strict adherence to safety protocols due to its extreme reactivity.

  • Reactivity: LAH is a highly reactive, flammable solid that reacts violently with water, alcohols, and other protic solvents to produce hydrogen gas, which can ignite or explode.[12][13] All reactions must be conducted under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, a fire-retardant laboratory coat, and impermeable gloves when handling LAH.[14][15]

  • Handling: Handle solid LAH in a fume hood or glove box. Avoid creating dust.[12] Never work alone when conducting LAH reductions. Ensure the reaction flask size is adequate to prevent foaming and spills during the quenching process.[11]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately available in the work area. NEVER use water, carbon dioxide (CO₂), or standard ABC extinguishers on an LAH fire, as they will intensify it.[13][14]

  • Spill & Disposal: In case of a spill, control all ignition sources. Cover the spill with dry sand or Class D extinguisher powder.[14] Unused or excess LAH must be quenched and disposed of according to institutional guidelines. A common method is slow addition to a stirred, cooled solution of ethyl acetate in a non-protic solvent.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Chemical Health & Safety. [Link]
  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University EHS. [Link]
  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
  • Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts. [Link]
  • Reductions using NaBH4, LiAlH4. Lumen Learning - Organic Chemistry II. [Link]
  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com. [Link]
  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]
  • Ethyl cyclopentanecarboxyl
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1960).
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
  • Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]
  • Diethyl 1,1-cyclopentanedicarboxyl
  • DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. gsrs.
  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Reduction of Ethyl 1-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 1-Hydroxycyclopentanecarboxylate

The transformation of ethyl 1-oxocyclopentanecarboxylate to its corresponding hydroxy derivative, ethyl 1-hydroxycyclopentanecarboxylate, represents a crucial chemical reduction in the synthesis of a variety of complex organic molecules. The resulting product is a valuable building block, notably utilized in the synthesis of spiromesifen, a potent insecticide and miticide, and is also a component in pesticide testing kits.[1] The presence of both a hydroxyl group and an ester functionality on a cyclopentane scaffold makes it a versatile intermediate for introducing this cyclic motif in drug discovery and development programs. This guide provides an in-depth analysis of the common methodologies for this reduction, focusing on the underlying chemical principles, detailed experimental protocols, and safety considerations essential for researchers and professionals in the field.

Chemical Transformation and Mechanistic Considerations

The core of this transformation lies in the reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical and is dictated by factors such as chemoselectivity, reactivity, cost, and safety. This section will delve into the mechanistic underpinnings of the most prevalent methods.

Hydride Reductions: A Tale of Two Borohydrides

Hydride reagents, particularly sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are the workhorses for carbonyl reductions in organic synthesis.

Sodium Borohydride (NaBH₄): The Gentle Giant

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[2] Its moderate reactivity allows for its use in protic solvents like methanol and ethanol, which simplifies the experimental setup.

The mechanism of reduction by NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ethyl 1-oxocyclopentanecarboxylate. This initial attack forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated during the workup step (often by the solvent itself or by the addition of a mild acid) to yield the final alcohol product.[3]

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄. While it readily reduces aldehydes and ketones, it can also reduce esters to primary alcohols.[4][5] This presents a potential challenge in the reduction of ethyl 1-oxocyclopentanecarboxylate, as over-reduction to the corresponding diol is a possible side reaction. However, with careful control of reaction conditions, such as low temperatures, LiAlH₄ can be effectively used.

The mechanism of LiAlH₄ reduction is similar to that of NaBH₄, involving a nucleophilic hydride attack. However, due to its higher reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) to prevent its violent reaction with protic sources.[5] The workup for a LiAlH₄ reaction is also more involved, typically requiring a sequential addition of water and a base to quench the excess reagent and precipitate the aluminum salts.[1]

Catalytic Hydrogenation: The Green Alternative

Catalytic hydrogenation offers a greener and often more scalable alternative to hydride reductions. This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds via the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond. This method avoids the use of stoichiometric metal hydride reagents and the generation of large amounts of inorganic waste. However, it may require specialized high-pressure equipment.

Experimental Protocols

This section provides detailed, step-by-step protocols for the reduction of ethyl 1-oxocyclopentanecarboxylate using the discussed methodologies.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is recommended for its simplicity, safety, and high selectivity for the ketone reduction without affecting the ester group.

Materials and Equipment:

  • Ethyl 1-oxocyclopentanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-oxocyclopentanecarboxylate (1 equivalent) in methanol (approximately 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining the low temperature is crucial to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[6] A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while the flask is still in the ice bath. This will decompose the excess NaBH₄ and any borate esters formed.

  • Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and water to partition the product into the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-hydroxycyclopentanecarboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, if necessary.

Protocol 2: Lithium Aluminum Hydride Reduction in Tetrahydrofuran

This protocol is for instances where a more powerful reducing agent is required. Extreme caution must be exercised due to the high reactivity of LiAlH₄.

Materials and Equipment:

  • Ethyl 1-oxocyclopentanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Inert Atmosphere: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the apparatus under a stream of inert gas to remove any moisture.

  • LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 1-oxocyclopentanecarboxylate (1 equivalent) in anhydrous THF in the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL).[1] This should result in the formation of a granular precipitate of aluminum salts.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation and Characterization

The successful synthesis of ethyl 1-hydroxycyclopentanecarboxylate should be confirmed by various analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ ppm)
Ethyl 1-oxocyclopentanecarboxylateC₈H₁₂O₃156.18Colorless to pale yellow liquid[7]~1750 (C=O, ketone), ~1720 (C=O, ester)4.2 (q, -OCH₂CH₃), 2.5-2.2 (m, -CH₂-), 1.3 (t, -OCH₂CH₃)
Ethyl 1-hydroxycyclopentanecarboxylateC₈H₁₄O₃158.20Colorless to pale yellow liquid[8]~3450 (br, O-H), ~1720 (C=O, ester)4.2 (q, -OCH₂CH₃), 3.5 (s, -OH), 2.0-1.6 (m, -CH₂-), 1.3 (t, -OCH₂CH₃)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided NMR data for the starting material is for its constitutional isomer, ethyl 2-oxocyclopentanecarboxylate, as specific data for the 1-oxo isomer is less readily available in public databases.[3][7]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Reduction_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reduction cluster_Workup Work-up cluster_Purification Isolation & Purification Start Start Reactant Dissolve Ethyl 1-oxocyclopentanecarboxylate in solvent Start->Reactant Cooling Cool to 0-5 °C Reactant->Cooling Add_Reagent Add Reducing Agent (NaBH4 or LiAlH4) Cooling->Add_Reagent Stir Stir and Monitor by TLC Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the reduction of ethyl 1-oxocyclopentanecarboxylate.

Reaction Mechanism Diagram

Caption: Simplified mechanism of sodium borohydride reduction.

Safety and Handling

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) in a fume hood or glovebox. Use of a fire-retardant lab coat and appropriate gloves is mandatory. A Class D fire extinguisher for metal fires should be readily available.[9]

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Conclusion

The reduction of ethyl 1-oxocyclopentanecarboxylate to ethyl 1-hydroxycyclopentanecarboxylate is a fundamental transformation with significant applications in synthetic chemistry. The choice between sodium borohydride and lithium aluminum hydride depends on the desired reactivity and the experimental capabilities. Sodium borohydride offers a safer and more straightforward approach for this specific transformation. Careful adherence to the detailed protocols and safety guidelines outlined in this document will enable researchers to perform this reduction efficiently and safely, yielding a valuable synthetic intermediate for further chemical exploration.

References

  • Chemguide. (n.d.). The reduction of aldehydes and ketones.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • University of California, Santa Cruz. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Organic Syntheses. (n.d.). Procedure.
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Common Organic Chemistry. (n.d.). LAH (Lithium Aluminum Hydride).

Sources

Application Note: A Step-by-Step Protocol for the Purification of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a valuable building block in organic synthesis. The procedure is designed for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this compound. The protocol details a robust purification strategy commencing with a liquid-liquid extraction work-up to remove bulk impurities, followed by high-resolution purification using silica gel column chromatography. The causality behind each experimental step is explained to provide a deeper understanding of the purification process. Furthermore, this guide outlines essential analytical techniques for the characterization and purity assessment of the final product.

Introduction

This compound is a bifunctional organic molecule incorporating both a hydroxyl group and an ethyl ester moiety on a cyclopentane scaffold. This unique structural arrangement makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications.

The synthesis of this compound is commonly achieved through the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2] This process, while effective, often results in a crude product containing unreacted starting materials, the acid catalyst, and potential side products. Therefore, a meticulous purification strategy is essential to obtain the compound in high purity.

This application note presents a detailed protocol for the purification of this compound, emphasizing a logical workflow from initial work-up to final characterization.

Purification Strategy Overview

The purification process is divided into two main stages: an initial work-up to remove the bulk of impurities and a final purification step using column chromatography to isolate the target compound.

Purification_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Workup Liquid-Liquid Extraction Work-up Crude_Reaction_Mixture->Workup Quenching & Extraction Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Crude Product Pure_Product Pure this compound Column_Chromatography->Pure_Product Purified Fractions Characterization Analytical Characterization Pure_Product->Characterization Purity & Identity Confirmation

Caption: Overall workflow for the purification of this compound.

Materials and Equipment

Reagents
  • Crude this compound

  • Ethyl acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization

Equipment
  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks and beakers

  • Rotary evaporator

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC chamber and capillaries

  • UV lamp (254 nm)

  • Heating mantle or hot plate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Purification Protocol

Part 1: Liquid-Liquid Extraction Work-up

This initial step is designed to neutralize the acid catalyst and remove water-soluble impurities and unreacted 1-hydroxycyclopentanecarboxylic acid.

Workup_Diagram cluster_workup Work-up Procedure start Crude Reaction Mixture quench Quench with Saturated NaHCO₃ Solution start->quench extract Extract with Ethyl Acetate quench->extract wash_brine Wash Organic Layer with Brine extract->wash_brine dry Dry Organic Layer over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product (Oil) concentrate->crude_product

Caption: Flow diagram of the liquid-liquid extraction work-up procedure.

Procedure:

  • Quenching the Reaction: Carefully add the crude reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. The addition should be done slowly and with gentle swirling to control the effervescence from the neutralization of the acid catalyst. Continue adding the bicarbonate solution until the gas evolution ceases.

    • Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective sodium salts, which are highly soluble in the aqueous phase.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Invert the separatory funnel gently at first, venting frequently to release any pressure buildup. After the initial mixing, shake the funnel more vigorously to ensure efficient extraction.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).

  • Brine Wash: Wash the combined organic layers with brine (1 x volume of the organic layer).

    • Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions that may have formed.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for about 15-20 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which is typically a yellowish oil.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4] For this compound, silica gel is an effective stationary phase.

Procedure:

  • TLC Analysis of Crude Product: Before setting up the column, perform a TLC analysis of the crude product to determine an appropriate solvent system for elution. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A mixture of hexane and ethyl acetate is a common starting point for esters. Given the presence of the hydroxyl group, a higher proportion of ethyl acetate will likely be required compared to a simple ester.

    • Expert Insight: Start with a solvent system of 7:3 hexane:ethyl acetate and adjust the polarity as needed. The hydroxyl group increases the polarity of the molecule, requiring a more polar eluent for effective migration on the TLC plate.

  • Column Packing:

    • Dry Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with dry silica gel. Gently tap the column to ensure even packing.

    • Wet Packing: Slurry the silica gel in the initial, least polar eluting solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, tapping gently to ensure a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in test tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system used for elution. Visualize the spots under a UV lamp and/or by staining with potassium permanganate or p-anisaldehyde stain (which are effective for visualizing alcohols).

  • Combining Fractions and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.

Analytical Characterization of the Purified Product

The purity and identity of the final product should be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
TLC Purity assessment and Rf determinationA single spot indicating a pure compound.
GC-MS Purity assessment and molecular weight confirmationA single peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the product (172.22 g/mol ).[5]
¹H NMR Structural elucidationSignals corresponding to the ethyl group (triplet and quartet), the cyclopentane ring protons, the hydroxymethyl protons, and the hydroxyl proton.
¹³C NMR Structural elucidationSignals corresponding to the carbonyl carbon of the ester, the carbons of the cyclopentane ring, the ethyl group carbons, and the hydroxymethyl carbon.
IR Spectroscopy Functional group identificationA broad absorption band around 3400 cm⁻¹ (O-H stretch), a strong absorption around 1730 cm⁻¹ (C=O stretch of the ester), and C-O stretching bands.

Reference NMR Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH), 1.90-1.60 (m, 8H, cyclopentane-H), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 68.0 (-CH₂OH), 61.0 (-OCH₂CH₃), 52.0 (quaternary C), 35.0 (cyclopentane-CH₂), 24.0 (cyclopentane-CH₂), 14.2 (-OCH₂CH₃).

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Troubleshooting

Problem Possible Cause Solution
Low yield after work-up Incomplete extraction or formation of a stable emulsion.Perform additional extractions. To break emulsions, add a small amount of brine or centrifuge the mixture.
Poor separation on the column Inappropriate solvent system.Optimize the eluent polarity based on TLC analysis. A shallower gradient may be required.
Product co-elutes with an impurity Impurity has a similar polarity to the product.Try a different solvent system or a different stationary phase (e.g., alumina). Re-chromatograph the mixed fractions.
Product appears as an oil but is expected to be a solid Presence of impurities.Re-purify by column chromatography. The compound itself is often reported as an oil.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound. The combination of a thorough liquid-liquid extraction work-up and meticulous silica gel column chromatography ensures the removal of common impurities associated with its synthesis via Fischer esterification. The detailed analytical characterization methods provide the necessary tools for confirming the purity and identity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Journal of Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

Large-scale synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Production of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable synthetic building block and intermediate in chemical research.[1] The protocol detailed herein is designed for scalability, focusing on a robust and efficient Fischer esterification method. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a self-validating system for producing high-purity material. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for producing kilogram quantities of the target compound.

Introduction and Physicochemical Properties

This compound is a bifunctional molecule featuring both an ester and a primary alcohol. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including spirocyclic compounds and other biologically active scaffolds. The successful scale-up of its synthesis is critical for enabling extensive research and development activities.

The synthesis route detailed in this note is based on the acid-catalyzed Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol. This method was selected for its high atom economy, straightforward procedure, and use of readily available, cost-effective reagents, making it highly suitable for industrial-scale production.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1075-82-7[2]
IUPAC Name ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate[2]
Molecular Formula C₈H₁₄O₃[3]
Formula Weight 172.22 g/mol [2]
Boiling Point 206 °C[3][4]
Density 1.144 g/cm³[3][4]
Appearance Light brown oil[5]
Storage Temp. 2-8°C[3][4]

Synthesis Pathway: Fischer Esterification

The core of this protocol is the Fischer esterification, a classic organic reaction. In this specific application, 1-hydroxycyclopentanecarboxylic acid is reacted with an excess of ethanol, which serves as both a reactant and the solvent. A strong acid, such as concentrated sulfuric acid, is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is used.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 1-hydroxycyclopentanecarboxylic_acid 1-hydroxycyclopentane- carboxylic acid Product Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate 1-hydroxycyclopentanecarboxylic_acid->Product Reaction Ethanol Ethanol (Excess) Ethanol->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product Water Water

Caption: Reaction scheme for the synthesis.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a target scale of approximately 1.1 kg of the final product, based on reported high yields.[5] All operations should be conducted in a well-ventilated chemical fume hood or a designated reactor bay.

Reagents and Materials
Reagent/MaterialGradeQuantitySupplier Example
1-Hydroxycyclopentanecarboxylic acid≥98%0.98 kg (7.5 mol)Major Chemical Suppliers
Ethanol, Anhydrous≥99.5%3.8 LMajor Chemical Suppliers
Sulfuric Acid, Concentrated98%, ACS ReagentCatalytic amount (~40 mL)Major Chemical Suppliers
Ethyl AcetateACS Reagent~15 LMajor Chemical Suppliers
Saturated Sodium Bicarbonate SolutionN/AAs neededPrepared in-house
Saturated Sodium Chloride Solution (Brine)N/A~2.5 LPrepared in-house
Anhydrous Sodium SulfateGranular, ACS Reagent~500 gMajor Chemical Suppliers
Equipment
  • 20 L glass reactor with overhead mechanical stirrer, temperature probe, condenser, and dropping funnel.

  • Heating/cooling mantle for the reactor.

  • Rotary evaporator with a suitably sized flask (≥10 L).

  • Large separatory funnels (20 L).

  • Vacuum distillation apparatus.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Setup and Charging:

    • Assemble the 20 L reactor, ensuring all joints are properly sealed. Equip it with an overhead stirrer, condenser, and a dropping funnel.

    • Charge the reactor with 1-hydroxycyclopentanecarboxylic acid (0.98 kg, 7.5 mmol).

    • Add anhydrous ethanol (3.8 L) to the reactor. Begin stirring the mixture to facilitate dissolution.

  • Catalyst Addition (Caution: Exothermic):

    • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution via the dropping funnel over a period of 30-45 minutes.

    • Causality: The slow addition is crucial to control the exothermic reaction that occurs when sulfuric acid is mixed with ethanol, preventing a dangerous temperature spike. Monitor the internal temperature and maintain it below 40°C using a cooling bath if necessary.

  • Reaction Monitoring:

    • Once the catalyst addition is complete, allow the mixture to stir at ambient temperature. The reaction is typically left for an extended period (e.g., 48-72 hours) to reach completion.[3][5]

    • Process Optimization: For a large-scale process, reaction time can be a significant factor. The reaction can be gently heated to reflux (approx. 78°C) to reduce the reaction time to 12-18 hours. The progress should be monitored by taking small aliquots and analyzing them via TLC or GC until the starting material is consumed.

  • Work-up and Neutralization:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess ethanol.

    • Dissolve the resulting residue in ethyl acetate (~7.5 L).

    • Transfer the solution to a 20 L separatory funnel. Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. This step removes the sulfuric acid catalyst.

    • Wash the organic layer with saturated saline (brine, ~2.5 L) to remove residual water and water-soluble impurities.[3][5]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a light brown oil.[5]

  • Purification:

    • The crude oil is purified by vacuum distillation to obtain the final product with high purity. This step is critical for removing any non-volatile impurities and any remaining starting material.

Process Workflow Diagram

Synthesis_Workflow A Charge Reactor: 1-hydroxycyclopentanecarboxylic acid + Ethanol B Catalyst Addition: Slowly add H₂SO₄ A->B C Reaction: Stir at RT (or reflux) Monitor by GC/TLC B->C D Solvent Removal: Rotary Evaporation (Remove excess Ethanol) C->D E Extraction & Neutralization: Dissolve in Ethyl Acetate Wash with NaHCO₃ & Brine D->E F Drying & Filtration: Dry with Na₂SO₄ Filter E->F G Final Concentration: Rotary Evaporation (Remove Ethyl Acetate) F->G H Purification: Vacuum Distillation G->H

Caption: Large-scale synthesis process flow.

Quality Control and Data

Rigorous quality control is essential to validate the identity and purity of the synthesized compound.

Table 2: Expected Results and Quality Control Parameters

ParameterSpecificationAnalytical Method
Yield >90%Gravimetric
Purity ≥97%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Appearance Light brown oilVisual Inspection
  • ¹H NMR: Expected signals will confirm the presence of the ethyl ester, the cyclopentane ring protons, and the hydroxymethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight.[5]

  • Gas Chromatography (GC): A single major peak will indicate high purity.

Safety and Hazard Management

The large-scale synthesis of any chemical requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[6]

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood.

    • Ethanol & Ethyl Acetate: Flammable liquids. Ensure no ignition sources are present in the vicinity of the operation.

  • Emergency Procedures:

    • Spills: Neutralize acid spills with sodium bicarbonate before cleaning up. Absorb solvent spills with a non-flammable absorbent material.

    • Exposure: In case of skin contact, wash immediately with copious amounts of water. If in eyes, rinse cautiously with water for several minutes.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.[7]

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By employing a classic Fischer esterification reaction and following the outlined steps for reaction, work-up, and purification, researchers and production chemists can reliably produce kilogram quantities of this important chemical intermediate. The emphasis on process control, safety, and analytical validation ensures a robust and reproducible manufacturing process.

References

  • PubChem.
  • PubChem. Ethyl 1-(hydroxymethyl)
  • Thermo Scientific Chemicals. Ethyl 1-(hydroxymethyl)
  • CP Lab Safety. Ethyl 1-(hydroxymethyl)
  • LookChem.

Sources

Application Notes & Protocols: Strategic Protection of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclopentane core, coupled with a primary alcohol and an ester functional group, provides a versatile scaffold for constructing more complex molecular architectures. However, the presence of two reactive sites on a compact frame presents a classic synthetic challenge: how to selectively modify one functional group without affecting the other. Unchecked, the nucleophilic hydroxyl group can interfere with reactions targeting the electrophilic ester carbonyl, and the ester can be hydrolyzed under conditions meant to modify the hydroxyl group.

This guide provides a detailed exploration of protecting group strategies to navigate these challenges. We will delve into the rationale behind selecting appropriate protecting groups, provide field-tested protocols for their installation and removal, and illustrate how orthogonal strategies enable the precise, stepwise synthesis of advanced derivatives.

Pillar 1: The Philosophy of Protection

A protecting group acts as a temporary molecular "mask," rendering a functional group inert to a specific set of reaction conditions.[2] The ideal protecting group strategy is guided by three core principles:

  • Efficient Installation: The protecting group should be introduced in high yield under mild conditions that do not disturb the rest of the molecule.

  • Robust Stability: It must remain intact and unreactive during subsequent synthetic transformations.

  • Selective Removal: The group must be cleaved cleanly, in high yield, and under conditions that leave other functional groups—including other protecting groups—unscathed.[2] This principle of selective removal is the foundation of orthogonal synthesis .[3][4]

The general workflow for employing a protecting group is a three-step process: protection, reaction, and deprotection.

G cluster_0 A Starting Material (e.g., Diol, Amino Alcohol) B Protected Intermediate A->B 1. Protect Group A C Modified Intermediate B->C 2. React Group B D Final Product C->D 3. Deprotect Group A caption General Protecting Group Workflow

Figure 1: A generalized workflow illustrating the three key stages of a protection-reaction-deprotection sequence in organic synthesis.

Pillar 2: Protecting the Primary Hydroxyl Group

The primary alcohol is often the most versatile handle for derivatization. Its protection is paramount for any chemistry targeting the ester. We will focus on two of the most reliable and widely used classes of protecting groups for alcohols: silyl ethers and benzyl ethers.[5][6]

Strategy A: Silyl Ethers - The Mild and Versatile Choice

Silyl ethers are the workhorses of modern organic synthesis for alcohol protection.[6] Their popularity stems from their ease of formation, general stability under a wide range of non-acidic and non-fluoride conditions, and, most importantly, their clean and mild removal.[7][8] The tert-butyldimethylsilyl (TBDMS) group is particularly common due to its excellent balance of stability and reactivity.[9][10] The steric bulk of the tert-butyl group enhances its stability compared to smaller silyl ethers like TMS (trimethylsilyl).[11][12]

Strategy B: Benzyl Ethers - The Robust Guardian

The benzyl (Bn) ether is another cornerstone of alcohol protection, prized for its exceptional stability across a broad pH range and its resilience to many oxidizing and reducing agents.[5][13] This robustness makes it ideal for multi-step syntheses involving harsh reagents. Its removal is typically achieved by catalytic hydrogenolysis, a mild method that cleaves the C-O bond to yield the free alcohol and toluene as a byproduct.[14][15]

Comparative Data: Hydroxyl Protecting Groups
Protecting GroupStructureProtection ReagentsKey StabilityDeprotection Conditions
TBDMS Ether R-O-TBDMSTBDMS-Cl, Imidazole, DMFBasic conditions, most oxidizing/reducing agentsF⁻ source (TBAF, HF•Py)[16][17]; Strong Acid
Benzyl Ether R-O-BnBnBr, NaH, THF[13]Acidic & Basic conditions, most oxidizing/reducing agentsH₂, Pd/C (Hydrogenolysis)[15][18]; Strong Lewis acids[19]

Protocols: Hydroxyl Group Manipulation

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol leverages the high affinity of silicon for oxygen, using an imidazole base to activate the alcohol and trap the HCl byproduct.[11]

  • Rationale: Imidazole serves as both a mild base to deprotonate the alcohol and a catalyst that forms a highly reactive TBDMS-imidazolium intermediate, accelerating the reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Materials:

    • This compound (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound and imidazole in anhydrous DMF.

    • Add TBDMS-Cl portion-wise to the stirred solution at room temperature.

    • Stir the mixture for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic extracts and wash with saturated aqueous NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.[10][11]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

The exceptional strength of the Silicon-Fluoride bond (Si-F) is the driving force for this deprotection.[20] Tetrabutylammonium fluoride (TBAF) is a highly effective and common fluoride source soluble in organic solvents.[17][21]

  • Rationale: The fluoride ion nucleophilically attacks the silicon atom, forming a transient pentacoordinate intermediate which then fragments to release the alkoxide and TBDMS-F.[17] The reaction is typically fast and clean.

  • Materials:

    • TBDMS-protected substrate (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM), Water, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous THF (approx. 0.1 M solution).

    • Add the 1M TBAF solution in THF dropwise to the stirred solution at room temperature.

    • Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water and dilute with DCM.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude alcohol via flash column chromatography if necessary.[17][22]

    • Expert Tip: TBAF is inherently basic and can cause issues with base-sensitive substrates.[20][22] In such cases, buffering the reaction with acetic acid is recommended.

Protocol 3: Protection of the Hydroxyl Group as a Benzyl Ether

This protocol is a classic Williamson ether synthesis, where a strong, non-nucleophilic base generates the alkoxide, which then displaces a halide from benzyl bromide.[13]

  • Rationale: Sodium hydride (NaH) is an irreversible base that deprotonates the alcohol to form the sodium alkoxide. The subsequent Sₙ2 reaction with benzyl bromide is efficient for primary alcohols.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄

  • Procedure:

    • Under an inert atmosphere, suspend NaH in anhydrous THF in a flask cooled to 0 °C.

    • Slowly add a solution of the alcohol in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[23]

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This method offers a very mild and clean way to cleave the benzyl ether without affecting most other functional groups.

  • Rationale: A heterogeneous catalyst, typically Palladium on Carbon (Pd/C), facilitates the reaction between hydrogen gas and the benzyl ether.[18] The benzyl C-O bond is cleaved on the catalyst surface, and the products (alcohol and toluene) desorb, regenerating the catalytic site.[15]

  • Materials:

    • Benzyl-protected substrate (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C, ~10 mol% Pd)

    • Methanol or Ethanol

    • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the benzyl-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care.

    • Seal the flask, and purge the system by evacuating and refilling with H₂ gas three times.

    • Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon) at room temperature.

    • Monitor the reaction by TLC. Hydrogenolysis can take from 2 to 24 hours.

    • Once complete, carefully purge the system with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[14][18]

Pillar 3: Orthogonal Strategies for Advanced Derivatives

The true power of protecting groups is realized in an orthogonal strategy, where multiple, distinct protecting groups are used to mask different functional groups.[3] These groups are chosen specifically because their removal conditions are mutually exclusive, allowing for the selective deprotection and reaction of one site while all others remain masked.

Consider a synthetic goal where the ester must be converted to an amide before the hydroxyl group is exposed for a subsequent reaction.

G A Ethyl 1-(hydroxymethyl) cyclopentanecarboxylate B TBDMS-Protected Intermediate A->B 1. Protect OH (TBDMS-Cl, Imidazole) C Carboxylic Acid Intermediate B->C 2. Hydrolyze Ester (LiOH, THF/H₂O) (TBDMS is stable to base) D Amide Intermediate C->D 3. Amide Coupling (R₂NH, EDC/HOBt) E Final Product (Hydroxy Amide) D->E 4. Deprotect OH (TBAF, THF) (Amide is stable to F⁻) caption Orthogonal Synthesis Strategy

Figure 2: An orthogonal strategy where a TBDMS ether (base-stable, fluoride-labile) allows for selective base-mediated ester hydrolysis and subsequent amide formation before the final deprotection of the alcohol.

In this example:

  • The hydroxyl group is protected as a TBDMS ether , which is stable to the basic conditions required for ester hydrolysis.

  • The ethyl ester is saponified using a base like lithium hydroxide.

  • The resulting carboxylic acid is coupled with an amine using standard peptide coupling reagents. The TBDMS ether remains untouched.

  • Finally, the TBDMS group is selectively removed with TBAF , revealing the primary alcohol in the final product without affecting the newly formed amide bond.

This logical, stepwise approach, enabled by the correct choice of orthogonal protecting groups, is fundamental to the successful synthesis of complex molecules.

References

  • BenchChem. (2025).
  • Gelest. Deprotection of Silyl Ethers - Technical Library.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Slideshare. Protection and deprotection of carboxylic acid.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • ChemTalk. (2023). Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • University of Windsor. Alcohol Protecting Groups.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Common Organic Chemistry. Benzyl Protection.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • National Institutes of Health. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group.
  • Engelhard Corporation. (2002).
  • Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Royal Society of Chemistry. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.
  • ChemSpider. Deprotection of a tert-butyldimethylsilyl ether.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Chemistry Steps. Protecting Groups For Alcohols.
  • Taylor & Francis Online. (2017). The Highly Effective Hydrogenolysis-Based Debenzylation of Tetraacetyl-Dibenzyl-Hexaazaisowurtzitane (TADBIW)
  • Indian Academy of Sciences. (2001).
  • ResearchGate. (2025). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline.
  • Sigma-Aldrich. Debenzylation Reactions with Pd(0)
  • ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • ChemicalBook.
  • University of Bristol.
  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF).
  • Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
  • BenchChem. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • LookChem.

Sources

The Strategic Application of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate in the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional molecules towards more complex, three-dimensional architectures. This evolution is driven by the pursuit of enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles.[1][2] Spirocyclic compounds, characterized by two rings sharing a single common atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of functional groups, enabling optimal interactions with biological targets.[3] The introduction of spirocyclic motifs has been shown to positively modulate key drug-like properties, including aqueous solubility and metabolic stability.[4]

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate emerges as a versatile and economically viable starting material for the construction of these sought-after spirocyclic systems.[5][6] Its bifunctional nature, possessing both a primary alcohol and an ester group, provides two distinct handles for chemical manipulation, paving the way for a variety of synthetic strategies. This application note will provide a detailed exploration of the utility of this compound in the synthesis of spirocyclic compounds, with a focus on the practical application in the synthesis of spiro-oxetanes and spiro-lactones. We will delve into the underlying principles of the synthetic transformations and provide detailed, step-by-step protocols for their execution in a research setting.

Proposed Synthetic Pathways from this compound

The strategic advantage of this compound lies in its potential to be elaborated into precursors suitable for intramolecular cyclization, leading to the formation of spirocyclic structures. Below, we outline a plausible and efficient multi-step synthetic pathway to generate a key intermediate, which can then be divergently converted into either a spiro-oxetane or a spiro-lactone.

Synthetic Pathway A This compound B Intermediate A (Allyl Ether) A->B  Allylation   C Intermediate B (Diol) B->C  Reduction   D Spiro-oxetane C->D  Intramolecular  Cyclization   E Spiro-lactone C->E  Oxidative Cleavage  & Lactonization  

Figure 1: Proposed synthetic pathways for the conversion of this compound to spirocyclic compounds.

Part I: Synthesis of a Versatile Diol Intermediate

The initial phase of the synthesis focuses on the transformation of the starting material into a diol intermediate, poised for subsequent spirocyclization. This involves a two-step sequence: allylation of the primary alcohol followed by reduction of the ethyl ester.

Step 1: Allylation of this compound

The protection of the hydroxyl group as an allyl ether serves a dual purpose: it prevents interference in the subsequent reduction step and introduces a functional group that can be further manipulated.

Protocol 1: Synthesis of Ethyl 1-((allyloxy)methyl)cyclopentanecarboxylate (Intermediate A)

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Allyl bromide (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired allyl ether.

Step 2: Reduction of the Ester to a Primary Alcohol

The reduction of the ethyl ester to a primary alcohol is a critical step in generating the 1,3-diol functionality required for the subsequent cyclization.

Protocol 2: Synthesis of (1-((Allyloxy)methyl)cyclopentyl)methanol (Intermediate B)

  • Materials:

    • Ethyl 1-((allyloxy)methyl)cyclopentanecarboxylate (Intermediate A) (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Anhydrous Diethyl ether (Et₂O) or THF

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of Intermediate A (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Carefully quench the reaction at 0 °C by the sequential and dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

    • Stir the resulting mixture vigorously for 1 hour.

    • Filter the solid through a pad of Celite®, washing with copious amounts of diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol, which can often be used in the next step without further purification.

Part II: Divergent Synthesis of Spirocyclic Scaffolds

With the key diol intermediate in hand, we now explore two distinct cyclization strategies to construct different spirocyclic frameworks.

Pathway A: Synthesis of a Spiro-oxetane

Spiro-oxetanes are of significant interest in medicinal chemistry as they can serve as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties.[7] The synthesis of the spiro-oxetane from the prepared diol can be achieved through an intramolecular Williamson ether synthesis.

Protocol 3: Synthesis of 2-Oxa-spiro[3.4]octane

  • Materials:

    • (1-((Allyloxy)methyl)cyclopentyl)methanol (Intermediate B) (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Monotosylation: To a solution of the diol (Intermediate B) (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the monotosylated intermediate, which should be used immediately in the next step.

    • Intramolecular Cyclization: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude monotosylated intermediate in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction to 0 °C and quench with the slow addition of water.

    • Extract with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the spiro-oxetane.

Spiro-oxetane Synthesis C Diol Intermediate F Monotosylated Intermediate C->F  TsCl, Et3N   D Spiro-oxetane F->D  NaH, THF  

Figure 2: Workflow for the synthesis of the spiro-oxetane.

Pathway B: Synthesis of a Spiro-lactone

Spiro-lactones are another important class of spirocycles found in numerous natural products and pharmacologically active compounds.[8] The synthesis of a spiro-lactone from the diol intermediate can be accomplished through oxidative cleavage of the allyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization).

Protocol 4: Synthesis of 1-Oxa-spiro[4.4]nonan-2-one

  • Materials:

    • (1-((Allyloxy)methyl)cyclopentyl)methanol (Intermediate B) (1.0 eq)

    • Ruthenium(III) chloride hydrate (RuCl₃·H₂O) (0.02 eq)

    • Sodium periodate (NaIO₄) (4.0 eq)

    • Acetonitrile (MeCN)

    • Water

    • Ethyl acetate (EtOAc)

    • 2-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) (for the two-step oxidation)

    • Dimethyl sulfoxide (DMSO) (for the two-step oxidation)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic) (for lactonization)

    • Toluene

  • Procedure (One-pot oxidative cleavage and lactonization):

    • To a biphasic mixture of acetonitrile and water (1:1), add the diol (Intermediate B) (1.0 eq), RuCl₃·H₂O (0.02 eq), and NaIO₄ (4.0 eq).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Dilute the reaction with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • To the crude carboxylic acid, add toluene and a catalytic amount of p-TsOH.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the spiro-lactone.

Data Summary

The following table provides expected data for the key compounds in the synthetic sequence. Actual yields and spectral data may vary depending on the specific reaction conditions and the purity of the reagents.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compound Structure of Starting MaterialC₉H₁₆O₃172.22-
Intermediate A Structure of Intermediate AC₁₂H₂₀O₃212.2985-95
Intermediate B Structure of Intermediate BC₁₀H₁₈O₂170.2590-98
Spiro-oxetane Structure of Spiro-oxetaneC₇H₁₂O112.1760-75 (over 2 steps)
Spiro-lactone Structure of Spiro-lactoneC₈H₁₂O₂140.1850-65 (over 2 steps)

Conclusion and Future Perspectives

This application note has detailed a robust and flexible synthetic strategy for the preparation of spiro-oxetanes and spiro-lactones from the readily available starting material, this compound. The proposed pathways leverage well-established and reliable chemical transformations, offering a practical approach for researchers in drug discovery and organic synthesis to access these valuable spirocyclic scaffolds. The divergent nature of the synthesis from a common diol intermediate allows for the generation of molecular diversity from a single precursor. Further elaboration of the spirocyclic products can lead to the development of novel chemical entities with potential therapeutic applications. The principles and protocols outlined herein provide a solid foundation for the exploration of new chemical space and the advancement of medicinal chemistry programs.

References

  • (2025).
  • Badillo, J. J., Silva-García, A., Shupe, B. H., Fettinger, J. C., & Franz, A. K. (2011). Enantioselective Pictet–Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Tetrahedron Letters, 52(43), 5674-5677.
  • ResearchGate. (2021). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • PubMed. (2017).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Thermo Fisher Scientific. Ethyl 1-(hydroxymethyl)
  • Organic Syntheses. Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. [Link]
  • Wikipedia. Spirolactone. [Link]
  • National Center for Biotechnology Information. (2023).

Sources

Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Cyclopentane Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate emerges as a particularly valuable scaffold due to its unique combination of features: a constrained five-membered carbocyclic ring, a primary alcohol, and an ethyl ester. This bifunctional arrangement offers medicinal chemists a versatile platform for the synthesis of diverse and complex molecular architectures.

The cyclopentane core is a prevalent motif in numerous biologically active natural products and synthetic drugs, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets. The presence of both a hydroxyl and an ester group on the same quaternary carbon provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While direct incorporation of this compound into a marketed drug is not prominently documented, its utility as a synthetic intermediate is evident in various fields, including the synthesis of agrochemicals like spiromesifen.[1][2] In medicinal chemistry, its potential lies in its application as a precursor to key structural motifs such as carbocyclic nucleoside analogues and prostaglandin analogues, both of which are classes of molecules with profound therapeutic impact.[3][4][5] This document serves as a comprehensive guide to leveraging the synthetic potential of this compound in drug discovery programs.

Physicochemical Properties and Strategic Considerations

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₉H₁₆O₃[6]Provides a foundation for calculating molecular weight and other key parameters.
Molecular Weight 172.22 g/mol [6]Falls within the desirable range for lead-like and drug-like molecules.
LogP (Predicted) ~1.0-1.5Indicates a favorable balance of hydrophilicity and lipophilicity for cell permeability.
Hydrogen Bond Donors 1 (from the hydroxyl group)Offers a key interaction point for binding to biological targets.
Hydrogen Bond Acceptors 3 (from hydroxyl and ester oxygens)Provides additional opportunities for target engagement.
Reactivity Orthogonal functional groupsThe hydroxyl and ester moieties can be selectively manipulated to build molecular complexity.

The strategic value of this building block lies in the ability to exploit its bifunctionality. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, protected, or converted to a leaving group for nucleophilic substitution. The ethyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide. This versatility allows for the generation of a wide array of derivatives from a single, readily available starting material.[2][6]

Synthetic Pathways and Key Transformations

The utility of this compound is best illustrated through its application in key synthetic transformations that are fundamental to medicinal chemistry.

G cluster_0 Core Building Block cluster_1 Synthetic Diversification cluster_2 Key Intermediates for Medicinal Chemistry A This compound B Oxidation (e.g., PCC, DMP) A->B OH -> CHO C Protection (e.g., TBDMSCl, BnBr) A->C OH -> OPG D Ester Hydrolysis (e.g., LiOH, NaOH) A->D COOEt -> COOH F Reduction (e.g., LiAlH4) A->F COOEt -> CH2OH G 1-Formylcyclopentanecarboxylic acid ethyl ester B->G H Protected diol C->H E Amide Formation (e.g., R-NH2, coupling agent) D->E COOH -> CONHR I 1-(Hydroxymethyl)cyclopentane- carboxylic acid D->I J N-substituted amides E->J K 1,1-Bis(hydroxymethyl)cyclopentane F->K

Caption: Synthetic pathways from this compound.

Protocols for Key Synthetic Transformations

The following protocols are provided as detailed, self-validating systems for the key transformations of this compound.

Protocol 1: Oxidation of the Hydroxyl Group to an Aldehyde

Objective: To synthesize Ethyl 1-formylcyclopentanecarboxylate, a key intermediate for reductive amination or Wittig-type reactions.

Rationale: The selective oxidation of the primary alcohol to an aldehyde provides a versatile handle for introducing new carbon-carbon or carbon-nitrogen bonds. Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for this transformation, known for its high yields and compatibility with various functional groups.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Validation: The product can be characterized by ¹H NMR (disappearance of the alcohol proton and appearance of an aldehyde proton around 9-10 ppm), ¹³C NMR (appearance of a carbonyl carbon around 200 ppm), and mass spectrometry.

Protocol 2: Ester Hydrolysis to the Carboxylic Acid

Objective: To synthesize 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, an intermediate for amide coupling and other transformations of the carboxylic acid group.

Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and reliable method for this hydrolysis, typically proceeding with high yield and minimal side reactions.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Validation: The product can be characterized by ¹H NMR (disappearance of the ethyl ester signals), IR spectroscopy (broad O-H stretch and a C=O stretch for the carboxylic acid), and mass spectrometry.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, are an important class of antiviral and anticancer agents.[6] this compound can serve as a precursor to chiral cyclopentylamines, which are key intermediates in the synthesis of these analogues.

G A This compound B Curtius or Hofmann Rearrangement A->B Multi-step conversion to acyl azide or amide C Protected Chiral Cyclopentylamine B->C D Coupling with Nucleobase C->D E Deprotection D->E F Carbocyclic Nucleoside Analogue E->F

Caption: Conceptual workflow for carbocyclic nucleoside synthesis.

The synthesis would involve the conversion of the carboxylic acid (obtained from Protocol 2) to an acyl azide for a Curtius rearrangement, or to a primary amide for a Hofmann rearrangement, to furnish the corresponding amine. Subsequent coupling with a purine or pyrimidine base and deprotection would yield the target carbocyclic nucleoside analogue.

Application in the Synthesis of Prostaglandin Analogues

Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a range of conditions, including glaucoma and peptic ulcers.[5] The cyclopentane core of this compound can be elaborated into the characteristic cyclopentanone ring of prostaglandins.

G A This compound B Functional Group Interconversion A->B Oxidation, elimination, etc. C Cyclopentenone Intermediate B->C D Conjugate Addition of Side Chain C->D E Further Elaboration D->E F Prostaglandin Analogue E->F

Caption: Conceptual workflow for prostaglandin analogue synthesis.

This synthetic strategy would involve a series of transformations to introduce the requisite unsaturation and functional groups onto the cyclopentane ring, ultimately leading to a key cyclopentenone intermediate. Subsequent conjugate addition of the omega side chain and elaboration of the alpha side chain would complete the synthesis.

Conclusion and Future Outlook

This compound represents a versatile and strategically valuable building block for medicinal chemistry. Its bifunctional nature, coupled with the desirable properties of the cyclopentane scaffold, provides a robust platform for the synthesis of diverse and complex molecules. While its direct application in marketed drugs is yet to be established, its potential for the synthesis of important therapeutic classes such as carbocyclic nucleosides and prostaglandins is clear. The protocols and synthetic strategies outlined in this document provide a practical framework for medicinal chemists to unlock the potential of this promising intermediate in their drug discovery endeavors. The continued exploration of novel synthetic methodologies and the application of this building block in innovative drug design campaigns are anticipated to yield exciting new therapeutic candidates in the years to come.

References

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]
  • Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
  • Synthesis, Antiviral and Cytostatic Activities of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring. Part 2:1 Adenosine and Uridine Analogues. Taylor & Francis Online. [Link]
  • Synthesis of Chiral Cyclopentenones.
  • Carbocyclic nucleoside. Wikipedia. [Link]
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone deriv
  • Cyclobutanes in Small‐Molecule Drug Candid
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
  • The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. PubMed. [Link]
  • The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings. PubMed. [Link]
  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. PubMed. [Link]
  • Synthesis and applications of cyclonucleosides: an upd
  • Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermedi

Sources

Application Note: Derivatization of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of Polar Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its exceptional resolving power and sensitive detection capabilities. However, its application is primarily suited for compounds that are volatile and thermally stable.[1][2] Many molecules of interest in pharmaceutical development, metabolomics, and industrial chemistry, such as Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, possess polar functional groups—in this case, a hydroxyl group—that hinder direct GC-MS analysis.[3][4] These polar moieties lead to low volatility, poor thermal stability, and undesirable interactions with the GC column, resulting in poor chromatographic peak shape and reduced sensitivity.[1][3]

To surmount these obstacles, chemical derivatization is employed. This technique chemically modifies the analyte to create a new compound with properties more amenable to GC-MS analysis.[5] Specifically, derivatization aims to replace active hydrogen atoms in polar functional groups with less polar, more stable moieties, thereby increasing volatility and thermal stability.[4][6][7] This application note provides a detailed guide to the derivatization of this compound, focusing on the widely adopted and highly effective method of silylation.

Strategic Approach to Derivatization: Silylation

For compounds containing hydroxyl, carboxyl, amine, or thiol groups, three primary derivatization strategies are common: silylation, acylation, and alkylation.[3]

  • Silylation: This is the most prevalent derivatization technique for GC analysis.[7] It involves the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[6][7] Silyl derivatives are characterized by their increased volatility, reduced polarity, and enhanced thermal stability.[7]

  • Acylation: This method introduces an acyl group into molecules with active hydrogens, forming esters, thioesters, and amides.[3] Acylated derivatives are also more volatile and less polar than the parent compounds.[3]

  • Alkylation: This process replaces active hydrogens with an alkyl group. It is commonly used to form esters from carboxylic acids, resulting in less polar and more volatile derivatives.[3]

For this compound, which possesses a primary hydroxyl group, silylation is the method of choice. The reaction is typically fast, proceeds to completion with high yields, and the resulting TMS ether is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

The Reagent of Choice: BSTFA

Among the various silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile reagent.[6][8] It reacts readily with a wide range of polar compounds, including alcohols, phenols, carboxylic acids, and amines.[8] The by-products of the reaction with BSTFA, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference with early eluting peaks.[8] For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the BSTFA.[8][9]

The silylation of the hydroxyl group in this compound with BSTFA proceeds as follows:

A visual representation of the chemical reaction will be inserted here.

Experimental Protocol: Silylation of this compound

This protocol outlines a robust and reproducible method for the derivatization of this compound using BSTFA.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Thermo Scientific Chemicals[10]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Derivatization GradeSigma-Aldrich, Restek[7]
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)GC GradeFisher Scientific
Reaction Vials2 mL, with PTFE-lined capsAgilent Technologies
Heating Block
SyringesVarious sizesHamilton
Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent, such as dichloromethane (DCM), to dissolve the sample. If the sample is in an aqueous solution, it must be evaporated to complete dryness before proceeding.[8]

  • Reagent Addition: Add 250 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst, particularly beneficial for any sterically hindered hydroxyl groups and to scavenge the acidic by-product. It is crucial to use an excess of the silylating reagent to drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[8] The exact time and temperature may be optimized, but this is a good starting point for primary alcohols.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Quality Control and Best Practices
  • Moisture Sensitivity: Silylation reagents are extremely sensitive to moisture.[8] All glassware should be thoroughly dried, and reagents should be handled under anhydrous conditions to prevent deactivation of the reagent and hydrolysis of the derivatives.

  • Reagent Blank: Always prepare a reagent blank (containing all solvents and reagents except the analyte) and run it alongside the samples to identify any potential interferences.[8]

  • Incomplete Derivatization: If incomplete derivatization is suspected (e.g., evidenced by tailing peaks or multiple peaks for a single analyte), consider increasing the reaction time, temperature, or the amount of derivatizing reagent.

GC-MS Analysis of the Derivatized Product

The resulting TMS ether of this compound will exhibit significantly improved chromatographic behavior.

GC-MS Instrumentation and Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity siloxane-based phase[1]
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Oven Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, 1.0 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Expected Mass Spectrum and Fragmentation

The EI mass spectrum of the silylated derivative will provide characteristic fragments that can be used for identification and quantification. While the molecular ion may be of low abundance or absent, key fragment ions will arise from predictable cleavage patterns.[11] Common fragmentations for TMS derivatives include the loss of a methyl group (M-15) and the formation of a stable oxonium ion. The fragmentation pattern will be crucial for confirming the structure of the derivatized analyte.[12]

Workflow and Data Presentation

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Aprotic Solvent Sample->Dissolve AddReagents Add BSTFA + Pyridine Dissolve->AddReagents React Heat at 60-70°C AddReagents->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification Process->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for GC-MS analysis.

Conclusion

Derivatization by silylation is an essential technique for the successful GC-MS analysis of polar compounds like this compound. The use of BSTFA provides a reliable and efficient means to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enhanced sensitivity. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop robust and accurate analytical methods for this and similar compounds.

References

  • Vertex AI Search. Acylation Derivatization Reagents - ResearchGate.
  • BenchChem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • Chemistry LibreTexts. Derivatization. 2023.
  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk.
  • National Institutes of Health. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC.
  • Phenomenex. Derivatization for Gas Chromatography.
  • adis international. Derivatization reagents for GC - Chromatography.
  • PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. 2021.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. 2025.
  • Unknown. GC Derivatization.
  • Sigma-Aldrich. bstfa - SUPELCO.
  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. 2025.
  • BenchChem. Gas chromatography-mass spectrometry (GC-MS) analysis of silylated Isomaltitol derivatives.
  • Unknown. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. 2014.
  • CalTech GPS. Preparation of TMS Derivatives for GC/MS.
  • Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a key building block in organic synthesis.[2] We present a comprehensive interpretation of its predicted NMR spectra, including chemical shifts, coupling patterns, and signal assignments. Furthermore, this document outlines a robust, field-proven protocol for sample preparation, data acquisition, and processing, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical applicability.

Introduction: The Compound and the Challenge

This compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.20 g/mol ) is a bifunctional molecule featuring an ethyl ester and a primary alcohol attached to a quaternary carbon on a cyclopentane ring.[2][3] Its structural complexity, arising from the quaternary center and diastereotopic protons within the cyclopentane ring, makes NMR spectroscopy the ideal tool for its characterization. Accurate spectral assignment is crucial for verifying its synthesis and purity, which is a prerequisite for its use in subsequent chemical transformations, such as the synthesis of the insecticide and miticide, spiromesifen.[2] This guide will systematically deconstruct the molecule's spectral features to provide a clear and authoritative framework for its analysis.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[4]

Based on the structure of this compound, we anticipate six distinct proton signals. The symmetry of the molecule is broken by the two different substituents on C1, rendering the protons on the cyclopentane ring chemically non-equivalent.

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly variable (typically 1-5 ppm) and depends on concentration, temperature, and solvent due to hydrogen bonding.[5][6]

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and attached to a carbon adjacent to a quaternary center. They are expected to appear as a singlet, as there are no adjacent protons to couple with. Their proximity to the electronegative oxygen atom will shift them downfield, typically in the range of 3.4-4.0 ppm.[7]

  • Ethyl Ester Methylene Protons (-OCH₂CH₃): These two protons are adjacent to an oxygen atom and a methyl group. The oxygen deshields them, placing their signal around 3.7-4.1 ppm.[7] They will be split by the three neighboring methyl protons, resulting in a quartet (n+1 = 3+1 = 4).

  • Ethyl Ester Methyl Protons (-OCH₂CH₃): These three protons are adjacent to a methylene group. They are relatively shielded and will appear further upfield, typically around 1.3 ppm.[7] They will be split by the two neighboring methylene protons, resulting in a triplet (n+1 = 2+1 = 3).

  • Cyclopentane Protons (Ring CH₂ groups): The eight protons on the four methylene groups of the cyclopentane ring are all chemically non-equivalent due to the chiral center at C1. This will result in complex, overlapping multiplets in the aliphatic region, typically between 1.5 and 2.0 ppm. For simplification, they are often grouped. We can distinguish between the protons on C2/C5 and C3/C4. The protons on C2 and C5 are adjacent to the substituted carbon and will likely appear slightly more downfield than the protons on C3 and C4.

Data Presentation: Predicted ¹H NMR Assignments
Assigned ProtonsLabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-OCH₂CH₃a~ 4.1Quartet (q)2HDeshielded by adjacent ester oxygen; split by CH₃ group.
-CH₂OHb~ 3.6Singlet (s)2HDeshielded by adjacent hydroxyl oxygen; no adjacent protons.
-OHcVariable (1-5)Broad Singlet (br s)1HExchangeable proton; signal shape and position are solvent/concentration dependent.
Ring CH₂ (C2, C5)d~ 1.8 - 2.0Multiplet (m)4HAliphatic protons adjacent to the quaternary center.
Ring CH₂ (C3, C4)e~ 1.6 - 1.8Multiplet (m)4HAliphatic protons beta to the quaternary center.
-OCH₂CH₃f~ 1.25Triplet (t)3HShielded alkyl protons; split by -OCH₂- group.
Visualization: ¹H NMR Assignment Diagram

G mol H_a a (q, 2H, ~4.1 ppm) H_b b (s, 2H, ~3.6 ppm) H_c c (br s, 1H, variable) H_d d (m, 4H, ~1.8-2.0 ppm) H_e e (m, 4H, ~1.6-1.8 ppm) H_f f (t, 3H, ~1.25 ppm)

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[8] Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed.[9] Standard ¹³C spectra are broadband decoupled, meaning all signals appear as singlets.[8]

For this compound, we expect to see seven distinct carbon signals, as the two pairs of methylene carbons in the cyclopentane ring (C2/C5 and C3/C4) are equivalent by symmetry.

  • Ester Carbonyl Carbon (-COO-): This carbon is highly deshielded and will appear furthest downfield, typically in the 170-185 ppm range.[10]

  • Quaternary Carbon (C1): This carbon, bonded to two oxygen-containing groups, will be significantly deshielded but less so than the carbonyl. Its chemical shift is expected around 80 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): This carbon is attached to an oxygen atom and is expected in the 50-65 ppm range.[10]

  • Ethyl Ester Methylene Carbon (-OCH₂CH₃): This carbon is also attached to an oxygen atom and will appear in a similar region to the hydroxymethyl carbon, around 60 ppm.

  • Cyclopentane Carbons (C2/C5 and C3/C4): These sp³ hybridized carbons will appear in the upfield region. The C2/C5 carbons, being closer to the electron-withdrawing substituents, will be slightly downfield (~30-35 ppm) compared to the C3/C4 carbons (~20-25 ppm).[11][12]

  • Ethyl Ester Methyl Carbon (-OCH₂CH₃): This is the most shielded carbon and will appear furthest upfield, typically around 10-15 ppm.[10]

To confirm these assignments and determine the number of attached protons for each carbon, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[13][14]

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.[15][16] For this molecule, no signals would be observed in the DEPT-90 spectrum.

  • DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons do not appear.[15][16][17] This allows for the unambiguous identification of the methylene groups (-CH₂OH, -OCH₂CH₃, and ring carbons) versus the methyl group (-OCH₂CH₃).

Data Presentation: Predicted ¹³C NMR Assignments
Assigned CarbonLabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C =Og~ 175AbsentEster carbonyl carbon, highly deshielded.
C 1h~ 80AbsentQuaternary carbon attached to two electronegative groups.
-C H₂OHi~ 65NegativeMethylene carbon bonded to hydroxyl oxygen.
-OC H₂CH₃j~ 61NegativeMethylene carbon bonded to ester oxygen.
C 2 / C 5k~ 33NegativeCyclopentane methylene carbons alpha to the substituent.
C 3 / C 4l~ 24NegativeCyclopentane methylene carbons beta to the substituent.
-OCH₂C H₃m~ 14PositiveShielded terminal methyl carbon.
Visualization: ¹³C NMR Assignment Diagram

G mol C_g g (~175 ppm) C_h h (~80 ppm) C_i i (~65 ppm) C_j j (~61 ppm) C_k k (~33 ppm) C_l l (~24 ppm) C_m m (~14 ppm)

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol for NMR Data Acquisition

Adherence to a strict protocol is essential for acquiring high-quality, reproducible NMR data. The following steps represent best practices for routine analysis.[18]

Workflow for NMR Analysis

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-25 mg for ¹H, 100-500 mM for ¹³C) prep2 Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) prep1->prep2 prep3 Filter if Particulates are Present prep2->prep3 prep4 Transfer to Quality NMR Tube (e.g., 5 mm) prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim Magnetic Field Homogeneity acq2->acq3 acq4 Acquire Spectra (¹H, ¹³C, DEPT) acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (e.g., TMS or CDCl₃) proc3->proc4 interpretation interpretation proc4->interpretation Spectral Interpretation & Assignment

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to avoid spectral artifacts and ensure optimal instrument performance. The choice of solvent and concentration impacts resolution, signal-to-noise, and shimming.[19][20][21]

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration (e.g., 50-100 mg) is recommended due to the lower sensitivity of the ¹³C nucleus.[9][22]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use approximately 0.6-0.7 mL of solvent to achieve the optimal sample height in a standard 5 mm NMR tube.[23]

  • Dissolution: Prepare the sample in a small, clean vial.[20] Ensure the compound is fully dissolved. Gentle vortexing may be applied.

  • Filtering (if necessary): If any solid particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Particulates will disrupt the magnetic field homogeneity, leading to poor line shape and resolution.[21][22]

  • Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.[23]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol 2: Data Acquisition and Processing

Rationale: The acquisition parameters determine the quality and information content of the final spectrum. Data processing transforms the raw time-domain signal into an interpretable frequency-domain spectrum.[24][25][26]

  • Instrument Setup:

    • Insert the sample into the spectrometer.[27]

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time.[23]

    • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process minimizes peak broadening and distortion.[19]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise (S/N).

    • Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to encompass all expected signals.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • ¹³C NMR and DEPT Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence for the broadband ¹³C spectrum. Use the appropriate DEPT-90 and DEPT-135 pulse programs.

    • Number of Scans (NS): Due to lower sensitivity, significantly more scans are needed. A typical range is 128 to 1024 scans, depending on the sample concentration.

    • Spectral Width (SW): Set a wide spectral width of ~220-240 ppm to cover all carbon types, including carbonyls.[28]

  • Data Processing:

    • Fourier Transformation (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.[24][26]

    • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical.[25][29]

    • Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.[25][29]

    • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual proton peak at 7.26 ppm (for ¹H) or the carbon peak at 77.16 ppm (for ¹³C) can be used as an internal reference.[25]

    • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional spectra can have overlapping signals. In such cases, 2D NMR experiments provide definitive connectivity information.[30][31][32]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[33][34] A COSY spectrum would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl group and reveal the connectivity within the complex cyclopentane ring multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[33][34] It is a powerful tool for definitively assigning each protonated carbon signal by linking the known ¹H assignments to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[30][34] This is crucial for identifying quaternary carbons, as it would show correlations from nearby protons (e.g., from the -CH₂OH and ring protons) to the C1 quaternary carbon and the C=O carbonyl carbon.

Conclusion

The structural elucidation of this compound is readily achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of chemical shift, integration, and multiplicity, and by employing advanced techniques like DEPT, a complete and unambiguous assignment of all proton and carbon signals is possible. The detailed protocols provided in this note offer a reliable framework for obtaining high-quality data, ensuring confidence in the structural verification of this and other similar molecules in a research and development setting.

References

  • NMR Data Processing. (n.d.).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Advanced 2D NMR methods in structural elucidation. (n.d.).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.
  • Western University. (n.d.). NMR Sample Preparation.
  • Basic 1h And 13c Nmr Spectroscopy. (n.d.).
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • GOOD LAB PRACTICE-NMR. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society, 92(5), 1347–1350. [Link]
  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR.
  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Table of Characteristic Proton NMR Shifts. (n.d.).
  • How to Prepare and Run a NMR Sample. (2017, December 4). [Video]. YouTube.
  • University College London. (n.d.). Chemical shifts.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Scribd. (n.d.). NMR Practice Problems.
  • NMR exercises and their solutions. (n.d.).

Sources

FT-IR spectroscopy of the hydroxyl and carbonyl groups in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: FT-IR Spectroscopic Analysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Abstract

This technical guide provides a comprehensive methodology for the characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. The primary focus is the identification and analysis of the hydroxyl (-OH) and carbonyl (C=O) functional groups, which are key structural motifs of the molecule. This note details the theoretical underpinnings of the vibrational modes, a step-by-step protocol using Attenuated Total Reflectance (ATR) FT-IR, and a guide to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results for researchers in synthetic chemistry, quality control, and drug development.

Introduction and Scientific Context

This compound is an organic compound featuring two critical functional groups: a primary alcohol (hydroxyl group) and an ethyl ester (carbonyl group). The relative positioning of these groups on a cyclopentane ring makes it a valuable building block in organic synthesis. Accurate and efficient confirmation of its chemical identity is paramount.

FT-IR spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups.[1] The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. This application note specifically addresses the characteristic stretching vibrations of the O-H and C=O bonds, which produce strong, easily identifiable signals in the FT-IR spectrum.

Theoretical Principles: Vibrational Frequencies of Hydroxyl and Carbonyl Groups

The Hydroxyl (O-H) Stretching Vibration

The O-H bond in an alcohol gives rise to one of the most recognizable bands in an IR spectrum.

  • Free O-H: In a very dilute, non-polar solvent or in the gas phase, a "free" hydroxyl group (not involved in hydrogen bonding) exhibits a sharp, relatively weak absorption peak around 3600-3650 cm⁻¹.[2]

  • Hydrogen-Bonded O-H: this compound is a neat liquid, meaning intermolecular hydrogen bonding will be significant. The hydrogen of one hydroxyl group forms an electrostatic interaction with the oxygen of a neighboring molecule (either another hydroxyl oxygen or the carbonyl oxygen). This interaction weakens the O-H covalent bond.[2][3] Consequently, less energy is required to excite its stretching vibration, causing two distinct effects on the spectrum:

    • Frequency Shift: The absorption band shifts to a lower wavenumber, typically appearing in the broad range of 3550-3200 cm⁻¹.[2][4]

    • Peak Broadening: In a bulk sample, molecules exist in a continuum of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different O-H bond strength. The spectrometer detects an envelope of these closely spaced absorptions, resulting in a characteristic broad, strong peak.[4][5]

The Carbonyl (C=O) Stretching Vibration

The carbonyl group of the ester function produces a strong, sharp absorption band due to the large change in dipole moment during its stretching vibration.

  • Ester C=O Frequency: The C=O stretch in saturated, aliphatic esters typically appears in the range of 1750-1735 cm⁻¹.[6][7] This is a higher frequency compared to ketones (~1715 cm⁻¹) due to the inductive effect of the electronegative ester oxygen, which strengthens the C=O bond.[8][9]

  • Structural Influences: The exact position of the carbonyl peak can be influenced by several factors, although for this saturated, non-conjugated system, the primary determinant is its ester classification. Ring strain in the cyclopentane ring has a minimal effect on the exocyclic ester group compared to a carbonyl group within the ring itself.[10]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples due to its simplicity, speed, and minimal sample preparation.[11][12][13] The protocol below is designed for a standard FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Instrument and Accessory Setup
  • Spectrometer Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Inspection: Visually inspect the ATR crystal surface for scratches or contamination.

  • Cleaning the Crystal: Clean the crystal surface meticulously before each measurement. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Perform a final wipe with a clean, dry cloth to ensure no solvent residue remains.

Background Spectrum Acquisition
  • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, crystal) and is automatically subtracted from the sample spectrum.

  • Typical Parameters:

    • Scans: 16-32 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000-400 cm⁻¹.

Sample Spectrum Acquisition
  • Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[14][15][16]

  • Acquire the sample spectrum using the same parameters as the background scan.

  • Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using the procedure outlined in step 3.1.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FT-IR analysis process.

FT_IR_Workflow ATR-FT-IR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Purge & Setup B Clean ATR Crystal A->B C Collect Background Spectrum (No Sample) B->C D Apply Liquid Sample to Crystal C->D E Collect Sample Spectrum D->E F Background Correction (Automatic) E->F G Identify Characteristic Peaks (O-H, C=O, C-H, C-O) F->G H Final Spectral Interpretation G->H

Caption: Workflow for ATR-FT-IR analysis.

Spectral Interpretation and Data Summary

The resulting FT-IR spectrum should be analyzed for the presence of key absorption bands that confirm the structure of this compound. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex bands from C-C stretching and C-H bending vibrations and is useful for confirming the overall molecular fingerprint.[17]

Table 1: Summary of Expected FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3550 - 3200O-H Stretch (H-Bonded)Primary AlcoholStrong, Broad
2960 - 2850C-H StretchAliphatic (Cyclopentane, Ethyl)Strong, Sharp
1750 - 1735C=O StretchSaturated EsterStrong, Sharp
1470 - 1450C-H Bend (Scissoring)CH₂Medium
1300 - 1000C-O StretchEster and AlcoholTwo or more strong bands

Conclusion

FT-IR spectroscopy, particularly with an ATR sampling accessory, provides a rapid, reliable, and straightforward method for the structural verification of this compound. The unambiguous identification of a strong, broad hydroxyl O-H stretching band around 3400 cm⁻¹ and a strong, sharp ester C=O stretching band near 1740 cm⁻¹ serves as definitive evidence for the presence of the key functional groups. This protocol provides a self-validating system for researchers and quality control professionals to confirm the identity and purity of this important synthetic intermediate.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Paarmann, J. E., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
  • Quora. (2018). What is the effect of hydrogen bonding on the IR spectra of alcohol?
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding.
  • Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Agilent Technologies. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques.
  • Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?
  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
  • Quora. (2018). Why is the carbonyl frequency in esters higher than in ketones?
  • ResearchGate. (n.d.). Infrared spectra of bending vibrations of hydroxyl groups in the...
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ResearchGate. (n.d.). Frequency of the band for stretching vibration of hydroxyl groups as a function of temperature.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation behavior of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a bifunctional alicyclic ester. Lacking a public reference spectrum in databases such as the NIST Mass Spectrometry Data Center, this guide synthesizes fundamental principles of mass spectrometry to predict its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). We present detailed, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document serves as a practical resource for the identification and structural elucidation of this compound and other similarly functionalized small molecules.

Introduction

This compound is a small organic molecule featuring a cyclopentane core, an ethyl ester, and a primary alcohol (hydroxymethyl group). These functionalities are common in natural products, synthetic intermediates, and drug candidates. A thorough understanding of its behavior in a mass spectrometer is critical for its identification in complex matrices, for reaction monitoring, and for metabolite profiling.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] During analysis, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. The resulting pattern of fragment ions, known as a mass spectrum, serves as a molecular fingerprint. This note will explore the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).[2][3]

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the presence of the ester, alcohol, and cyclopentyl functional groups. The initial ionization event will form a molecular ion (M•+ in EI, [M+H]+ or [M+Na]+ in ESI), which then undergoes a series of characteristic bond cleavages.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (MW: 172.22 g/mol ) is expected to be present, but potentially at a low intensity due to the presence of the labile alcohol group.[4] The fragmentation will be driven by the stabilization of charge and the formation of neutral losses.

Key fragmentation pathways in EI include:

  • α-Cleavage: This is a major fragmentation route for both alcohols and esters.[4][5]

    • Cleavage adjacent to the hydroxymethyl group leads to the loss of a •CH2OH radical (31 Da), resulting in a fragment at m/z 141 .

    • Cleavage of the C-C bond next to the ester carbonyl can lead to the loss of the ethoxy group (•OCH2CH3, 45 Da) to form an acylium ion at m/z 127 , or the loss of the entire ester group (•COOCH2CH3, 73 Da) resulting in a cyclopentyl cation at m/z 99 .

  • Loss of Water: A common fragmentation for alcohols, the elimination of a water molecule (18 Da) would produce a fragment at m/z 154 .[6][7]

  • Loss of Ethene (Ethylene): Cycloalkanes frequently undergo ring cleavage followed by the loss of ethene (28 Da).[8][9] This could occur from the molecular ion (M-28) at m/z 144 or from subsequent fragments.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible for the ester group due to the lack of a γ-hydrogen on an alkyl chain, rearrangements involving the ring and other functional groups can occur.[10]

The following Graphviz diagram illustrates the predicted EI fragmentation pathway.

EI_Fragmentation M [M]•+ m/z 172 F154 [M-H₂O]•+ m/z 154 M->F154 - H₂O F141 [M-•CH₂OH]+ m/z 141 M->F141 - •CH₂OH (α-cleavage) F127 [M-•OC₂H₅]+ m/z 127 M->F127 - •OC₂H₅ (α-cleavage) F99 [M-•COOC₂H₅]+ m/z 99 F141->F99 - C₂H₂O F127->F99 - CO F81 [m/z 99-H₂O]+ m/z 81 F99->F81 - H₂O F69 [C₅H₉]+ m/z 69 F99->F69 - C₂H₄

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+).[2] Fragmentation is then induced in a collision cell (tandem MS or MS/MS). The fragmentation of the protonated molecule ([C9H16O3+H]+, m/z 173.1) will likely be dominated by the loss of stable neutral molecules.

Key fragmentation pathways in ESI-MS/MS include:

  • Loss of Water: The protonated alcohol is highly susceptible to dehydration, leading to the loss of H₂O (18 Da) and a prominent fragment at m/z 155 .

  • Loss of Ethanol: The protonated ester can eliminate ethanol (46 Da), resulting in a fragment at m/z 127 .

  • Combined Losses: Sequential losses are common. For instance, the fragment at m/z 155 (after water loss) could subsequently lose carbon monoxide (28 Da) to yield a fragment at m/z 127 .

The following diagram illustrates the predicted ESI-MS/MS fragmentation.

ESI_Fragmentation MH [M+H]+ m/z 173 F155 [M+H-H₂O]+ m/z 155 MH->F155 - H₂O F127 [M+H-C₂H₅OH]+ m/z 127 MH->F127 - C₂H₅OH F155->F127 - CO F109 [m/z 127-H₂O]+ m/z 109 F127->F109 - H₂O GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_data Data Analysis Prep1 Dissolve sample in Ethyl Acetate (100 µg/mL) GC_Inject Inject 1 µL into GC Prep1->GC_Inject GC_Column Separate on a non-polar column (e.g., DB-5ms) GC_Inject->GC_Column GC_Oven Temperature Program: 70°C (1 min) to 280°C at 15°C/min GC_Column->GC_Oven MS_Ionize Electron Ionization at 70 eV GC_Oven->MS_Ionize MS_Scan Scan m/z 40-250 MS_Ionize->MS_Scan Data_Analysis Analyze fragmentation pattern MS_Scan->Data_Analysis

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a volatile, organic solvent such as ethyl acetate or dichloromethane. Prepare a working solution by diluting the stock to 10-100 µg/mL.

  • GC-MS System:

    • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). [1] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set to 250°C in splitless mode (or a high split ratio like 50:1 for concentrated samples).

    • Oven Program: Initial temperature of 70°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (EI Mode):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV. [7] * Scan Range: m/z 40-250.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the analyte. Compare the observed fragments with the predicted values.

LC-MS/MS Analysis Protocol

This protocol is ideal for analyzing the compound directly from reaction mixtures or biological samples, especially if it is thermally labile or requires derivatization for GC. [11] Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI+) cluster_data Data Analysis Prep1 Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid (10 µg/mL) LC_Inject Inject 5 µL into LC Prep1->LC_Inject LC_Column Separate on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) LC_Inject->LC_Column LC_Gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) LC_Column->LC_Gradient MS_Ionize Electrospray Ionization (Positive Mode) LC_Gradient->MS_Ionize MS_Scan Full Scan MS (m/z 100-250) MS_Ionize->MS_Scan MS_MS Product Ion Scan (MS/MS) of m/z 173 MS_Scan->MS_MS Data_Analysis Analyze MS/MS fragmentation MS_MS->Data_Analysis

Sources

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This compound is a key building block in pharmaceutical synthesis, making its purity profile a critical quality attribute. The developed method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, modified with phosphoric acid to ensure optimal peak shape. Detection is performed at a low UV wavelength of 210 nm. The protocol is designed to be self-validating, incorporating system suitability tests as mandated by USP guidelines to ensure the reliability and consistency of results.[1][2] This method is suitable for quality control laboratories in research, development, and manufacturing environments.

Introduction and Method Rationale

This compound is a moderately polar organic molecule containing both an ethyl ester and a primary alcohol functional group. In pharmaceutical manufacturing, ensuring the purity of such starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). A well-developed analytical method is required to separate the main component from process-related impurities and potential degradation products.[3][4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose.[4] The rationale for the chosen chromatographic approach is detailed below:

  • Chromatographic Mode Selection: Reversed-phase (RP) chromatography is the most suitable mode for moderately polar analytes like the target compound.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte, this compound, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase.[6]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of compounds.[5][7] Its hydrophobic nature is well-suited to interact with the cyclopentane and ethyl groups of the analyte. A column with a particle size of 3 to 5 µm is chosen to balance efficiency and backpressure.

  • Mobile Phase Selection: The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity and low UV cutoff wavelength, which is critical for detection at 210 nm. A potential degradation product is the corresponding carboxylic acid from the hydrolysis of the ester. To ensure this and other potential acidic impurities do not show poor peak shape (tailing), the mobile phase is acidified with 0.1% phosphoric acid.[8][9] This suppresses the ionization of acidic functional groups, leading to sharp, symmetrical peaks and improved reproducibility.[10]

  • Detector Wavelength Selection: The ethyl ester functional group is the primary chromophore in the molecule. Saturated esters do not possess strong UV absorption at higher wavelengths; their absorbance is typically found in the far-UV region.[11] Therefore, a low wavelength of 210 nm is selected to ensure adequate sensitivity for both the main peak and any potential impurities.

  • Elution Mode: A gradient elution program is employed. This allows for the effective elution of impurities that may have significantly different polarities than the main compound, while also ensuring the main peak is eluted with a reasonable retention time and good peak shape.

The following diagram illustrates the logical workflow employed in the development of this analytical method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV Absorbance) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Select Stationary Phase (C18 Column) Mode->Column MobilePhase Select Mobile Phase (ACN/Water/Acid) Column->MobilePhase Optimization Optimize Gradient & Flow Rate MobilePhase->Optimization SST Perform System Suitability (USP Criteria) Optimization->SST Validation Method Validation (ICH Q2(R1)) SST->Validation FinalMethod Finalized Purity Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18 Column, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

  • Standards and Samples:

    • This compound Reference Standard

    • This compound Test Sample

Detailed Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Preparation of Standard Solution
  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

    • Final Concentration: ~1.0 mg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution preparation.

    • Final Concentration: ~1.0 mg/mL.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

System Suitability and Method Validation

To ensure the chromatographic system is adequate for the intended analysis, system suitability tests (SST) must be performed before sample analysis.[2][12] This is a core requirement of regulatory bodies and is described in USP General Chapter <621>.[1][13]

  • Inject the Standard Solution five (5) times.

  • Evaluate the results against the acceptance criteria listed below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and its ability to produce sharp peaks.
Precision (%RSD) RSD ≤ 2.0% for peak areaDemonstrates the reproducibility and precision of the system for quantification.[1]

This method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17] The validation would include specificity, linearity, range, accuracy, and precision.

Data Analysis and Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

  • Integrate all peaks in the chromatogram of the sample solution, excluding solvent front peaks.

  • Calculate the percentage of each impurity and the main component using the following formula:

    % Area = (Individual Peak Area / Total Peak Area) x 100

  • The purity of this compound is reported as the % Area of the main peak.

PurityCalculation Chromatogram Acquire Sample Chromatogram Integrate Integrate All Peaks (Excluding Solvent Front) Chromatogram->Integrate MainPeak Area_main (Analyte Peak) Integrate->MainPeak ImpurityPeaks Area_imp1, Area_imp2, ... Integrate->ImpurityPeaks Sum Calculate Total Area (Area_total = Σ All Areas) MainPeak->Sum ImpurityPeaks->Sum Calculate Purity (%) = (Area_main / Area_total) * 100 Sum->Calculate

Sources

Application Note: Purity Determination of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the purity assessment of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a direct, accurate, and efficient alternative to traditional chromatographic techniques, providing a primary ratio measurement of the analyte against a certified internal standard. We will delve into the causality behind experimental choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters, ensuring a self-validating and robust analytical system. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to implement qNMR for precise purity determination.

Introduction: The Principle of qNMR

Quantitative NMR (qNMR) leverages the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2] Unlike chromatographic methods that rely on response factors, qNMR is a primary analytical method recognized by pharmacopeias, such as in USP General Chapter <761>, for its ability to provide direct mass fraction measurements without the need for a structurally identical reference standard for the analyte.[3] The purity of an analyte is determined by comparing the integral of a specific, well-resolved resonance of the analyte with that of a co-dissolved, high-purity certified internal standard of known concentration.[1][4]

The successful implementation of a qNMR experiment hinges on meticulous planning and execution, ensuring that experimental conditions are optimized for accurate quantification rather than just structural elucidation.[4][5]

Pre-analysis Considerations: Building a Foundation for Accuracy

Analyte Structure and Predicted ¹H-NMR Spectrum

The analyte, this compound, has the following structure:

Structure:

A predicted ¹H-NMR spectrum is crucial for selecting a suitable internal standard and identifying quantifiable analyte signals. Based on analogous structures, the following chemical shifts are anticipated:

  • Ethyl group (-OCH₂CH₃): A quartet around 4.1 ppm (2H) and a triplet around 1.2 ppm (3H).

  • Hydroxymethyl group (-CH₂OH): A singlet or a multiplet (depending on H-bonding and exchange) around 3.6 ppm (2H).

  • Cyclopentyl ring protons: A complex series of multiplets between 1.5 and 2.0 ppm (8H).

Selection of the Internal Standard: The Cornerstone of Quantification

The choice of an internal standard is a critical determinant of the accuracy and reliability of the qNMR experiment.[6][7] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.5% is essential to minimize the introduction of quantitative errors.[6]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[3][7]

  • Non-overlapping Resonances: Its NMR signals must be sharp and well-resolved from any analyte or solvent signals.[3][6]

  • Good Solubility: The standard must be fully soluble in the chosen deuterated solvent.[6]

  • Simple Spectrum: Ideally, it should exhibit one or more sharp singlet peaks in a region of the spectrum devoid of other signals.[6][7]

For the purity assessment of this compound, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet for its two equivalent olefinic protons at approximately 7.0 ppm in CDCl₃, a region where the analyte is not expected to have any signals.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with explanations for each critical step.

Materials and Equipment
  • Analyte: this compound

  • Internal Standard: Maleic Anhydride (Certified Reference Material, ≥99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: ≥400 MHz, equipped with a high-resolution probe

  • High-Quality NMR Tubes: 5 mm diameter

  • Analytical Balance: Readable to at least 0.01 mg

  • Volumetric Glassware and Syringes

Sample Preparation: Minimizing Uncertainty

Accurate weighing is paramount as it is often the largest source of error in qNMR.[8]

  • Analyte Preparation: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Internal Standard Preparation: Accurately weigh approximately 8-10 mg of Maleic Anhydride into the same vial. The goal is to achieve a near 1:1 molar ratio of the quantifiable protons of the analyte and the internal standard to enhance integration accuracy.[4]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: Ensuring Quantitative Conditions

The following acquisition parameters are crucial for obtaining a truly quantitative spectrum.

ParameterRecommended ValueRationale
Pulse Angle 90°A 90° pulse provides the maximum signal intensity per scan, which is optimal for qNMR when combined with a sufficient relaxation delay, leading to the best signal-to-noise ratio in the shortest time.[9]
Relaxation Delay (d1) ≥ 5 x T₁This is the most critical parameter for ensuring full relaxation of all nuclei between pulses, preventing signal saturation and ensuring accurate integration. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard is recommended. A conservative value of 30-60 seconds is often used when T₁ values are unknown.
Acquisition Time (aq) ≥ 3 secondsA sufficiently long acquisition time ensures that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and affect integration accuracy.[4]
Number of Scans (ns) 16-64The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision of better than 1%.
Spectral Width (sw) ~16 ppmThe spectral width should encompass all signals of interest and provide sufficient baseline on either side for accurate baseline correction.
Temperature 298 K (25 °C)A stable, regulated temperature is necessary to minimize variations in chemical shifts and ensure reproducible results.
Data Processing: From FID to Spectrum

Manual and consistent data processing is recommended for the highest precision.[4]

  • Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz to improve the S/N without significantly degrading resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually integrate the selected analyte and internal standard signals. The integration region should span at least 64 times the full width at half height (FWHH) of the peak to capture over 99% of the signal intensity.[4]

Visualization of the qNMR Workflow

The following diagram illustrates the key stages of the qNMR process for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Manual Phasing ft->phasing baseline Baseline Correction phasing->baseline integration Manual Integration baseline->integration purity_calc Calculate Purity integration->purity_calc

Caption: Workflow for qNMR Purity Determination.

Data Analysis and Purity Calculation

The purity of this compound is calculated using the following formula:[4]

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal (e.g., the quartet of the -OCH₂- group).

  • I_IS: Integral of the internal standard signal (the singlet of Maleic Anhydride).

  • N_analyte: Number of protons corresponding to the analyte signal (2 for the -OCH₂- quartet).

  • N_IS: Number of protons corresponding to the internal standard signal (2 for the Maleic Anhydride singlet).

  • MW_analyte: Molecular weight of the analyte (172.22 g/mol ).

  • MW_IS: Molecular weight of the internal standard (98.06 g/mol ).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Example Data and Calculation
ParameterValue
Mass of Analyte (m_analyte) 18.52 mg
Mass of Internal Standard (m_IS) 9.75 mg
Purity of Internal Standard (P_IS) 99.8%
Integral of Analyte (-OCH₂-) (I_analyte) 1.00
Integral of Internal Standard (I_IS) 0.95
Number of Protons (Analyte) (N_analyte) 2
Number of Protons (IS) (N_IS) 2
Molecular Weight (Analyte) (MW_analyte) 172.22 g/mol
Molecular Weight (IS) (MW_IS) 98.06 g/mol

Purity (%w/w) = (1.00 / 0.95) * (2 / 2) * (172.22 / 98.06) * (9.75 / 18.52) * 99.8%

Purity (%w/w) = 97.2%

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the qNMR method must be validated according to ICH guidelines or internal SOPs.[1] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, demonstrated by the absence of overlapping signals.

  • Linearity: Assessed by preparing samples with varying analyte concentrations and demonstrating a linear relationship between the analyte/internal standard integral ratio and the concentration ratio.

  • Accuracy: Determined by analyzing a sample with a known purity or by spiking a sample with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): Assessed by performing multiple measurements on the same homogenous sample under the same and different conditions (e.g., different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Conclusion

Quantitative NMR spectroscopy provides a powerful, direct, and accurate method for the purity assessment of this compound. By carefully selecting a suitable internal standard and optimizing experimental parameters, particularly the relaxation delay, this protocol yields reliable and defensible quantitative results. The inherent nature of qNMR as a primary ratio method minimizes the need for analyte-specific reference standards, making it a highly efficient tool in pharmaceutical development and quality control.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Quantitative NMR Spectroscopy. Acanthus Research. (2022-06-24).
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22).
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025-12-29).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • qHNMR for purity determination. Slideshare.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
  • Purity by Absolute qNMR Instructions.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
  • Quantitative NMR Spectroscopy.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. (2014-06-20).
  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. (2023-09-13).
  • What Is Quantitative NMR (qNMR)?. Chemistry For Everyone. (2025-08-07).
  • Building Block. The relaxation delay. IMSERC.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021-01-18).
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. (2019-05-30).
  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. (2025-08-06).
  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign.
  • qNMR: the best pulse length for acquisition. Mestrelab Research. (2016-09-30).
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025-08-06).
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. (2024-01-20).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause A: Incomplete Reaction in Fischer Esterification

The direct esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid, is a common synthetic route.[3][4][5] However, as an equilibrium process, the reaction may not proceed to completion.

Solution:

  • Water Removal: Employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.

  • Excess Reagent: Use a large excess of ethanol to shift the equilibrium towards the formation of the ethyl ester.

  • Extended Reaction Time: As demonstrated in some literature, allowing the reaction to stir at room temperature for an extended period (e.g., 3 days) can lead to high yields.[4][5]

Probable Cause B: Grignard Reagent Quenching

If employing a Grignard-based synthesis, such as the reaction of a cyclopentyl Grignard reagent with ethyl chloroformate, the presence of trace amounts of water or other protic impurities will quench the highly reactive Grignard reagent, reducing the yield.[6][7]

Solution:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Reagent Quality: Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.

Issue 2: Presence of Unexpected Side Products

The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of side products. The identity of these byproducts is highly dependent on the synthetic route chosen.

Troubleshooting by Synthetic Route:

While a versatile method for ester synthesis, the reaction of a Grignard reagent with ethyl chloroformate can lead to several side products.[8]

Side ProductProbable CauseProposed Solution
Tertiary Alcohol Addition of a second equivalent of the Grignard reagent to the newly formed ester.[7][9]Maintain a low reaction temperature (-78 °C) and add the Grignard reagent slowly to a solution of ethyl chloroformate to keep the concentration of the Grignard reagent low.
Homocoupling Product Dimerization of the Grignard reagent.[6]This is an inherent side reaction, but its formation can be minimized by using organocopper reagents, which are less prone to homocoupling.[8]
Carbonate Formation Reaction of the Grignard reagent with unreacted chloroformate.Ensure slow addition of the Grignard reagent and maintain a slight excess of the chloroformate. These byproducts can often be removed via chromatography.[8]

Reaction Scheme: Grignard Synthesis and Side Products

Grignard Cyclopentyl-MgBr Product This compound Grignard->Product + ClCOOEt (1 eq) Homocoupling Dicyclopentyl (Homocoupling) Grignard->Homocoupling Dimerization Chloroformate ClCOOEt Chloroformate->Product Tertiary_Alcohol Tertiary Alcohol (Double Addition) Product->Tertiary_Alcohol + Cyclopentyl-MgBr (1 eq)

Caption: Formation of the desired ester and common side products in a Grignard-based synthesis.

The Reformatsky reaction, involving the reaction of an α-halo ester with a ketone (cyclopentanone in this case) in the presence of zinc, is an excellent alternative to the Grignard reaction.[10][11][12] It is generally a cleaner reaction, but side products can still form.

Side ProductProbable CauseProposed Solution
β-Keto Ester Dehydration of the desired β-hydroxy ester product during acidic workup or purification.Use mild acidic conditions for the workup and avoid excessive heat during purification.
Unreacted Starting Materials Incomplete reaction due to deactivated zinc or insufficient reaction time.Activate the zinc metal prior to the reaction (e.g., with iodine or by washing with acid). Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC.

Workflow: Troubleshooting the Reformatsky Reaction

Start Start Reformatsky Reaction Low_Yield Low Yield? Start->Low_Yield Check_Zinc Check Zinc Activation Low_Yield->Check_Zinc Yes Side_Product Side Product Observed? Low_Yield->Side_Product No Increase_Time Increase Reaction Time Check_Zinc->Increase_Time Increase_Time->Side_Product Mild_Workup Use Mild Acidic Workup Side_Product->Mild_Workup Yes Success Successful Synthesis Side_Product->Success No Purification Optimize Purification Mild_Workup->Purification Purification->Success

Caption: A decision-making workflow for troubleshooting the Reformatsky synthesis.

If your synthesis proceeds through an aldehyde intermediate that lacks α-hydrogens, you may encounter disproportionation reactions, especially under basic or alkoxide-catalyzed conditions.[13][14]

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of a non-enolizable aldehyde can be converted into a primary alcohol and a carboxylic acid.[15][16][17] This is a redox disproportionation.[18]

  • Tishchenko Reaction: In the presence of an alkoxide, two molecules of an aldehyde can form an ester.[14][19][20]

Side ProductProbable CauseProposed Solution
Carboxylic Acid and Alcohol Unintended Cannizzaro reaction of an aldehyde intermediate under basic conditions.Avoid strongly basic conditions if an aldehyde intermediate is present. If the Cannizzaro reaction is desired for a different transformation, be aware that it produces a 1:1 mixture of the alcohol and carboxylic acid.[13]
Ester Dimer Unintended Tishchenko reaction of an aldehyde intermediate in the presence of alkoxides.[21][22]Avoid alkoxide bases if an aldehyde intermediate is present.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize side products?

The choice of synthetic route depends on the available starting materials and equipment. However, the Reformatsky reaction is often a good choice as the organozinc reagents are less reactive than Grignard reagents, leading to fewer side reactions like double addition to esters.[10][23]

Q2: How can I effectively purify this compound from the reaction mixture?

Standard purification techniques such as column chromatography on silica gel are typically effective. A common workup involves dissolving the crude product in a suitable organic solvent like ethyl acetate, washing with saturated saline, drying the organic layer, and concentrating under reduced pressure.[4][5]

Q3: Can I use other catalysts for the Fischer esterification?

While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid can be used. Solid acid catalysts can also be employed for easier removal after the reaction.

Q4: My Grignard reaction is not initiating. What should I do?

The initiation of a Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Gentle heating may also be required. It is crucial to ensure completely anhydrous conditions.[6]

Q5: Are there any specific safety precautions I should take?

When working with Grignard reagents, extreme caution must be exercised due to their high reactivity with water and air. All reactions should be conducted in a fume hood under an inert atmosphere. The use of appropriate personal protective equipment (PPE) is mandatory.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. [Link]
  • Wikipedia. (n.d.). Tishchenko reaction. [Link]
  • Mlynarski, J. (2014). The Tishchenko Reaction. Organic Reactions. [Link]
  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. [Link]
  • Master Organic Chemistry. (n.d.). Cannizzaro Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. [Link]
  • Koskinen, A. M. P., & Kärki, J. (2002). Selective Mixed Tishchenko Reaction via Substituted 4-Hydroxy-1,3-Dioxanes. Organic Process Research & Development, 6(2), 125-131. [Link]
  • LookChem. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • SATHEE. (n.d.).
  • NROChemistry. (n.d.).
  • ADICHEMISTRY. (n.d.).
  • Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2007).
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • PubChem. (n.d.).

Sources

Troubleshooting low yield in the reduction of diethyl cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the reduction of diethyl cyclopentane-1,1-dicarboxylate. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of this common synthetic transformation.

Introduction to the Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

The reduction of the geminal diester, diethyl cyclopentane-1,1-dicarboxylate, to the corresponding diol, (cyclopentane-1,1-diyl)dimethanol, is a fundamental transformation in organic synthesis. The resulting diol is a valuable building block for more complex molecular architectures. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the relatively stable ester functional groups.[1][2][3] However, the potent nature of LAH also introduces challenges related to handling, reaction control, and potential side reactions.

This guide is structured to address the most common issues encountered during this procedure, providing clear, actionable advice to help you optimize your reaction yield and purity.

Troubleshooting Guide: Low Product Yield

This section is designed in a question-and-answer format to directly address the most pressing issues that lead to diminished yields.

Q1: My yield of (cyclopentane-1,1-diyl)dimethanol is consistently low. What are the most likely causes related to the reducing agent?

A1: Issues with the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), are a primary cause of low yields. Here’s a breakdown of the critical factors:

  • Reagent Quality and Activity: LiAlH₄ is a highly pyrophoric solid that reacts violently with moisture, including atmospheric humidity. If the reagent has been improperly stored or handled, its activity will be significantly diminished. Always use a fresh bottle or a properly stored, dry, free-flowing powder. Clumpy or grayish LiAlH₄ is a sign of decomposition.

  • Insufficient Stoichiometry: The reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride (H⁻) per ester group.[4][5] Since diethyl cyclopentane-1,1-dicarboxylate has two ester functionalities, a minimum of four hydride equivalents are mechanistically required. In practice, it is standard to use an excess of LiAlH₄ (typically 1.5 to 2.5 equivalents of the reagent itself, which provides 6 to 10 equivalents of hydride) to drive the reaction to completion and account for any incidental quenching by trace moisture in the solvent or on the glassware.

  • Improper Addition/Dispersion: If LiAlH₄ is added too quickly or if stirring is inadequate, it can form clumps that do not dissolve or react effectively. This is particularly problematic in ethereal solvents where its solubility is limited. Ensure vigorous stirring and consider adding the solid LiAlH₄ in portions to a cooled solution of the diester to maintain control.

Q2: I've confirmed my LiAlH₄ is active and used a sufficient excess, but the yield is still poor. Could my reaction conditions be the problem?

A2: Absolutely. Reaction conditions are just as critical as the reagent itself. The primary parameters to control are temperature, solvent, and reaction time.

  • Solvent Purity: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for LiAlH₄ reductions. These solvents must be rigorously dried and deoxygenated. The presence of water will quench the LiAlH₄, and peroxides (common in aged ethers) can lead to dangerous and unpredictable side reactions. Always use freshly distilled or anhydrous grade solvents.

  • Temperature Control: The reduction of esters with LiAlH₄ is highly exothermic. The reaction should be initiated at a low temperature (typically 0 °C) by slowly adding the substrate to a suspension of LiAlH₄ (or vice versa, depending on the scale and setup). Adding the reagent too quickly or at room temperature can cause the reaction to run away, leading to side reactions and potential safety hazards. After the initial exothermic reaction subsides, the mixture is often gently refluxed to ensure the reaction goes to completion.

  • Reaction Monitoring: While many procedures specify a set reaction time, it is always best practice to monitor the reaction's progress. This can be accomplished by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of quenched aliquots. The reaction is complete when the starting diester spot/peak is no longer visible.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the root cause of a low-yield reduction.

TroubleshootingWorkflow Start Low Yield Observed CheckReagent Step 1: Evaluate Reducing Agent (LiAlH₄) Start->CheckReagent ReagentQuality Is LiAlH₄ a dry, free-flowing powder? CheckReagent->ReagentQuality Quality CheckConditions Step 2: Assess Reaction Conditions SolventDry Was anhydrous solvent used? CheckConditions->SolventDry Solvent CheckWorkup Step 3: Review Work-up & Purification QuenchMethod Was a careful, controlled quench performed? CheckWorkup->QuenchMethod Quench Stoichiometry Was sufficient excess used? (>2 eq. LiAlH₄) ReagentQuality->Stoichiometry Yes SolutionReagent Solution: Use fresh LiAlH₄ and ensure >2 eq. ReagentQuality->SolutionReagent No Stoichiometry->CheckConditions Yes Stoichiometry->SolutionReagent No TempControl Was temperature controlled during addition (e.g., 0 °C)? SolventDry->TempControl Yes SolutionConditions Solution: Use dry solvent, control temperature, monitor reaction. SolventDry->SolutionConditions No ReactionTime Was reaction monitored for completion (TLC/GC)? TempControl->ReactionTime Yes TempControl->SolutionConditions No ReactionTime->CheckWorkup Yes ReactionTime->SolutionConditions No Extraction Were multiple extractions performed to recover the polar diol? QuenchMethod->Extraction Yes SolutionWorkup Solution: Use Fieser work-up; use polar solvent (EtOAc/DCM) for extraction. QuenchMethod->SolutionWorkup No Extraction->SolutionWorkup No

Caption: A step-by-step diagnostic chart for troubleshooting low yield.

Q3: I believe the reaction went to completion, but I lost most of my product during the work-up. How can I improve my product isolation?

A3: This is a very common issue. The product, (cyclopentane-1,1-diyl)dimethanol, is a diol, making it significantly more polar than the starting diester. This polarity can lead to its loss in the aqueous layer during extraction if the procedure is not optimized.

  • Quenching Procedure: The destruction of excess LiAlH₄ is extremely exothermic and generates a large volume of hydrogen gas. Uncontrolled quenching can lead to product degradation or loss. The "Fieser work-up" is a widely adopted and reliable method. It involves the careful, sequential, and portion-wise addition of:

    • Water

    • 15% aqueous NaOH solution

    • More water This procedure is designed to produce granular aluminum salts (Al(OH)₃) that are easily filtered, rather than a gelatinous precipitate that can trap the product.

  • Product Extraction: Due to its polarity, the diol product may have limited solubility in non-polar organic solvents like diethyl ether or hexanes. After the aluminum salts are filtered off, the filtrate should be thoroughly extracted. It is often beneficial to use a more polar solvent like ethyl acetate or dichloromethane (DCM) for the extraction. Multiple extractions (at least 3-5) are recommended to ensure complete recovery of the diol from the aqueous layer.

  • Emulsion Formation: Emulsions can form during the extraction process, trapping the product between the aqueous and organic layers. Adding brine (saturated NaCl solution) can help break these emulsions.[5] Filtering the combined organic layers through a pad of Celite or anhydrous sodium sulfate can also help remove fine particulates and residual water.

Table 1: Summary of Key Parameters and Optimization Strategies
ParameterCommon IssueRecommended ActionScientific Rationale
LiAlH₄ Reagent Deactivated by moisture; insufficient amount.Use fresh, dry, powdered LiAlH₄ in 2.0-2.5 molar excess.Ensures enough active hydride is present to reduce both ester groups completely.[4]
Solvent Presence of water or peroxides.Use anhydrous grade or freshly distilled THF/diethyl ether.Water quenches LiAlH₄, reducing its effective concentration. Peroxides are a safety hazard.
Temperature Reaction runaway from poor heat dissipation.Add reagents slowly at 0 °C, then allow to warm or gently reflux.Controls the highly exothermic reaction, preventing side reactions and improving safety.
Work-up/Quench Formation of gelatinous Al salts trapping product.Use the Fieser work-up method (sequential H₂O, NaOH(aq), H₂O).Produces granular, easily filterable aluminum salts, simplifying product isolation.
Extraction Poor recovery of the polar diol product.Use a more polar solvent (e.g., ethyl acetate) for multiple extractions.Matches the polarity of the solvent to the product, maximizing its partitioning into the organic phase.

Frequently Asked Questions (FAQs)

What is the mechanism for the reduction of the diester with LiAlH₄?

The reduction proceeds via a two-step nucleophilic acyl substitution for each ester group.[3][6][7]

  • First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. This generates a transient aldehyde.

  • Second Hydride Addition: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.[4][5]

  • Protonation: This results in an alkoxide, which is then protonated during the aqueous work-up to yield the primary alcohol. This process occurs for both ester groups on the molecule.

Reaction Mechanism dot

Sources

Optimizing reaction conditions for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the challenges of this synthesis. Our focus is on the selective mono-reduction of Diethyl cyclopentane-1,1-dicarboxylate using Lithium Aluminum Hydride (LAH), a powerful but notoriously temperamental reagent.

Reaction Overview: Selective Mono-Reduction

The most common and efficient route to this compound is the selective reduction of one of the two ester groups on Diethyl cyclopentane-1,1-dicarboxylate. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1][2] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally incapable of reducing esters, LiAlH₄ is potent enough for the task.[2][3]

The core challenge lies in achieving mono-reduction. Since the aldehyde intermediate formed after the first reduction is more reactive than the starting ester, the reaction can easily proceed to reduce both ester groups, yielding the undesired diol byproduct.[4][5] Precise control over stoichiometry and reaction conditions is therefore paramount.

Reaction Mechanism

The reduction proceeds via nucleophilic acyl substitution followed by a second nucleophilic addition.

  • First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks one of the electrophilic carbonyl carbons of the diester, forming a tetrahedral intermediate.[6]

  • Intermediate Collapse: This intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide group to generate an aldehyde.[1][6]

  • Second Hydride Attack: A second equivalent of hydride rapidly attacks the highly reactive aldehyde intermediate, forming a primary alkoxide.[1][6]

  • Protonation (Workup): An aqueous workup protonates the resulting alkoxide to yield the final primary alcohol product.[7]

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[8] LiAlH₄ reacts violently with water.[1][8]

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (0.5 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching (Workup): This is the most critical and hazardous step. While maintaining cooling at 0 °C, quench the reaction by the slow, dropwise addition of the following reagents in sequence (this is known as the Fieser method).[1][9][10] For every X grams of LiAlH₄ used:

    • Add X mL of water.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

  • Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.[9] Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite®.[10][11]

  • Isolation: Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Suspend LiAlH₄ in anhydrous THF prep2 Cool to 0 °C prep1->prep2 react1 Dropwise addition of Diester in THF prep2->react1 react2 Monitor by TLC react1->react2 workup1 Quench at 0 °C (Fieser Method) react2->workup1 workup2 Warm to RT & Stir workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Concentrate Filtrate workup3->workup4 purify1 Column Chromatography workup4->purify1 G start Low Yield or Poor Selectivity q1 What is the major component in crude NMR? start->q1 a1 Starting Material q1->a1 a2 Diol Byproduct q1->a2 a3 Complex Mixture q1->a3 sol1 Check LiAlH₄ activity. Ensure anhydrous conditions. Verify stoichiometry. a1->sol1 sol2 Lower temperature to -10 °C or 0 °C. Use 'Inverse Addition' method. Reduce LiAlH₄ stoichiometry. a2->sol2 sol3 Analyze workup procedure. Check for emulsion formation. Consider alternative purification. a3->sol3

Caption: Decision tree for troubleshooting LAH reduction issues.

Question 3: During the workup, I formed an intractable emulsion/gel that is impossible to filter. How can I resolve this?

Answer: This is a very common problem in LAH reactions. The aluminum salts formed during the quench can be gelatinous and trap the product, leading to significant yield loss. [1]

  • Cause: Incorrect ratio of quenching reagents or insufficient stirring during the workup.

  • Solution 1 (The Fieser Method): The 1:1:3 ratio of water:15% NaOH:water to grams of LAH is specifically designed to produce granular, easily filterable aluminum salts. [9][10]Adhering strictly to this ratio is crucial. Ensure vigorous stirring as the precipitate forms.

  • Solution 2 (Rochelle's Salt): An alternative workup involves quenching the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). The tartrate chelates the aluminum ions, keeping them in the aqueous phase and preventing the formation of a thick precipitate. This method is particularly effective for larger-scale reactions.

  • Solution 3 (Acidic Workup): If your product is stable to acid, you can try carefully pouring the reaction mixture into a cold, dilute solution of HCl or H₂SO₄. This will dissolve the aluminum salts. However, this is often highly exothermic and must be done with extreme caution.

Question 4: How can I be sure my LiAlH₄ is active and my solvents are dry?

Answer:

  • LiAlH₄ Activity: While titration methods exist, a practical test is to add a tiny amount (tip of a spatula) to a test tube containing anhydrous THF. A noticeable evolution of hydrogen gas should occur as it reacts with trace moisture. For a more definitive test, a small-scale reduction of a simple, reliable substrate like ethyl benzoate can be performed to confirm its potency.

  • Solvent Dryness: For THF, a common indicator is sodium benzophenone ketyl. A deep blue or purple color indicates the solvent is anhydrous and oxygen-free. If the color is absent or fades, the solvent is wet.

Quantitative Data Summary

ParameterRecommended ValueRationale & Notes
Reagent Stoichiometry 1.0 eq. Diester : 0.5-0.6 eq. LiAlH₄Theoretical requirement is 0.5 eq. A slight excess may be needed for impure LAH, but risks over-reduction.
Reaction Temperature 0 °CCrucial for controlling selectivity and preventing diol formation. Lower temperatures (-10 °C) can be explored.
Reaction Time 1 - 4 hoursMonitor by TLC. Prolonged reaction times increase the risk of side reactions.
Workup (Fieser) For X g LAH: X mL H₂O, X mL 15% NaOH, 3X mL H₂OCreates granular, filterable aluminum salts. [9][10]
Expected Yield 70-85%Yields are highly dependent on the purity of reagents and strict adherence to anhydrous, low-temperature conditions.

References

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Chemistry LibreTexts. (2020, July 2). 19.3: Reductions using NaBH4, LiAlH4.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Quora. (2014, March 29). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?
  • Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • University of Texas Southwestern Medical Center. (n.d.). Reductions - Ready Lab.
  • Department of Chemistry, University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

Sources

How to improve the yield and purity of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesizing Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Technical Support Center

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you improve both yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested advice to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the selective reduction of one ester group of a precursor diester, typically Diethyl 1,1-cyclopentanedicarboxylate . This approach offers a straightforward pathway to the target molecule. The key challenge lies in achieving mono-reduction without over-reducing to the diol (Cyclopentane-1,1-dimethanol) or having unreacted starting material, which can complicate purification.

Q2: Which reducing agent is best suited for this synthesis: LiAlH₄ or NaBH₄?

This is a critical question, and the choice depends on your experimental setup, desired reactivity, and safety protocols.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent.[1] It readily reduces esters to primary alcohols.[2] Its high reactivity makes it the workhorse for this transformation, but it requires strictly anhydrous conditions and careful temperature control to manage its reactivity and prevent side reactions.

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is considered too mild to reduce esters under standard conditions.[3] However, its reactivity can be enhanced by using it in large excess, at elevated temperatures, or with additives like LiCl or CaCl₂.[4] While safer and easier to handle than LiAlH₄, achieving complete and selective conversion of the diester can be sluggish and may require significant optimization.

For reliability and predictability in selectively reducing one ester of the dicarboxylate, a carefully controlled reaction with LiAlH₄ is often preferred.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. You will need to develop a solvent system (e.g., Ethyl Acetate/Hexane mixture) that provides good separation between the starting diester, the desired mono-alcohol product, and the potential diol byproduct.

  • Starting Diester: Least polar spot.

  • Product (Mono-alcohol): Intermediate polarity.

  • Byproduct (Diol): Most polar spot (may remain at the baseline).

Staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can help visualize the spots, as the product contains a hydroxyl group.

Q4: What is the best method for purifying the final product?

Flash column chromatography on silica gel is the most effective method for achieving high purity. The polarity difference between the starting material, product, and diol byproduct is usually sufficient for good separation. A gradient elution with an Ethyl Acetate/Hexane system typically yields the best results. For larger scales, vacuum distillation can be considered, but care must be taken as the product has a relatively high boiling point and may be susceptible to thermal decomposition.

Troubleshooting Guide

Problem 1: My reaction yield is very low, or the reaction does not go to completion.

Potential Cause A: Inactive or Insufficient Reducing Agent LiAlH₄ is extremely sensitive to moisture and can be partially or fully quenched if solvents are not rigorously dried or if the reaction is exposed to atmospheric humidity.

  • Expert Insight: The "purity" of your LiAlH₄ is paramount. An older bottle or one that has been opened multiple times may have a significantly reduced activity.

Solution:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or Diethyl Ether). Dry all glassware in an oven and assemble it under an inert atmosphere (Nitrogen or Argon).

  • Verify Reagent Stoichiometry: For the mono-reduction of a diester, theoretically, 0.5 equivalents of LiAlH₄ are needed. However, in practice, using 0.6-0.8 equivalents is often a good starting point to account for any reagent degradation and to drive the reaction. Add the LiAlH₄ solution slowly to the cooled solution of the diester.

  • Temperature Control: The reaction is typically started at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (refluxing in THF) can be employed, but this increases the risk of over-reduction.

Potential Cause B: Premature Reaction Quenching Adding the quenching agent (e.g., water or aqueous acid) too early or at too high a temperature can lead to complex aluminum salt formation that may trap the product, reducing the isolated yield.

Solution: Fieser Workup Protocol This is a standard and highly reliable method for quenching LiAlH₄ reactions to produce a granular, easily filterable aluminum salt precipitate.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and sequentially add the following (for a reaction using 'x' grams of LiAlH₄):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture vigorously for 30-60 minutes at room temperature. A white, granular precipitate should form.

  • Filter the solid through a pad of Celite® and wash thoroughly with your reaction solvent (e.g., THF or Ethyl Acetate). The product will be in the filtrate.

Problem 2: My final product is contaminated with a significant amount of the diol byproduct.

Potential Cause: Over-reduction due to Reagent Equivalents or Temperature This is the most common issue when aiming for mono-reduction. The aldehyde intermediate formed after the first reduction is more reactive than the starting ester, making it susceptible to immediate further reduction.

Solution:

  • Precise Stoichiometry: Do not use more than 0.8 equivalents of LiAlH₄. Titrating the LiAlH₄ solution before use to determine its exact molarity is highly recommended for reproducible results.

  • Low-Temperature Addition: Perform the addition of the LiAlH₄ solution to the diester at a low temperature (-10 °C to 0 °C ) to control the initial exothermic reaction and improve selectivity.

  • Reverse Addition: Consider adding the diester solution slowly to the LiAlH₄ solution (instead of the other way around). This maintains a low concentration of the diester in the presence of the reducing agent, which can sometimes favor mono-reduction, though it requires careful control to avoid localized high concentrations.

Problem 3: I am having difficulty separating my product from the unreacted starting material.

Potential Cause: Insufficient Polarity Difference for Chromatography The starting diester and the mono-alcohol product can sometimes have close Rf values on TLC, making baseline separation on a column challenging.

Solution:

  • Optimize Chromatography Conditions:

    • Use a longer column to increase the theoretical plates.

    • Employ a shallow elution gradient (e.g., starting with 5% EtOAc/Hexane and slowly increasing to 20-25% EtOAc/Hexane).

    • Ensure your silica gel is properly packed and not deactivated.

  • Consider Derivatization: In analytical cases or for very difficult separations, the hydroxyl group of the product can be derivatized (e.g., as a silyl ether or an acetate) to significantly change its polarity, making it easier to separate from the non-polar diester. The protecting group can then be removed. This is not ideal for bulk preparation but is a powerful problem-solving tool.

Data Summary & Protocols

Table 1: Comparison of Reducing Agents for Diester Mono-Reduction
ReagentTypical EquivalentsSolventTemperatureProsCons
LiAlH₄ 0.6 - 0.8Anhydrous THF, Et₂O0 °C to RTHigh reactivity, reliableRequires strict anhydrous conditions, pyrophoric, difficult to handle
NaBH₄ 2.0 - 5.0EtOH, MeOHRT to RefluxSafer, easier to handleSluggish reactivity, often requires activation (e.g., with LiCl), may cause transesterification[5]
LiBH₄ 1.0 - 1.5Anhydrous THFRT to RefluxMore reactive than NaBH₄, less reactive than LiAlH₄Still requires anhydrous conditions
Protocol 1: Synthesis via Selective Reduction with LiAlH₄

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate (1 equiv.)

  • Lithium Aluminum Hydride (0.7 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Procedure:

  • Under an inert atmosphere (N₂), add the Diethyl 1,1-cyclopentanedicarboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolve the diester in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of LiAlH₄ in anhydrous THF.

  • Slowly add the LiAlH₄ solution dropwise to the stirred diester solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C.

  • Perform the Fieser workup as described in Troubleshooting Problem 1 .

  • Filter the resulting white precipitate through a pad of Celite®, washing the solid cake thoroughly with additional THF or Ethyl Acetate.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., Hexane).

  • Pack a column with the slurry to the desired bed height.

  • Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 5% Ethyl Acetate in Hexane and gradually increasing the polarity to 25% Ethyl Acetate in Hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure oil.

Visual Workflow Guides

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diester in Anhydrous THF B Cool to 0 °C A->B D Slow Addition of LiAlH₄ Solution B->D C Prepare LiAlH₄ Solution C->D E Stir at RT & Monitor (TLC) D->E F Cool to 0 °C & Quench (Fieser) E->F G Filter Aluminum Salts F->G H Concentrate Crude G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis and purification.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Check_Crude Analyze Crude by TLC/NMR Start->Check_Crude Incomplete_Rxn Incomplete Reaction (Starting Material Present) Check_Crude->Incomplete_Rxn High SM Spot Over_Reduction Over-Reduction (Diol Present) Check_Crude->Over_Reduction High Diol Spot Purification_Issue Complex Mixture or Separation Difficulty Check_Crude->Purification_Issue Multiple Spots Sol_Incomplete Solution: - Check LiAlH₄ activity - Increase reaction time - Use 0.7-0.8 eq. LiAlH₄ Incomplete_Rxn->Sol_Incomplete Sol_Over Solution: - Reduce LiAlH₄ to 0.6 eq. - Add at lower temp (-10 °C) - Check reagent titration Over_Reduction->Sol_Over Sol_Purify Solution: - Use longer column - Employ shallow gradient - Ensure fresh silica gel Purification_Issue->Sol_Purify

Caption: A troubleshooting decision tree for common issues.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • JoVE. (2025). Esters to Alcohols: Hydride Reductions.
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Master Organic Chemistry. (2022). Transesterification.

Sources

Technical Support Center: Selective Mono-reduction of Diethyl Cyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is dedicated to researchers, chemists, and drug development professionals tackling the nuanced challenge of selectively mono-reducing diethyl cyclopentane-1,1-dicarboxylate. The desymmetrization of two chemically equivalent ester groups presents a significant synthetic hurdle. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate this transformation successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common issues encountered during the selective mono-reduction of diethyl cyclopentane-1,1-dicarboxylate to yield ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate.

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but TLC analysis shows only the starting diester, even after several hours. What's going wrong?

A: This is a common issue often related to reagent activity or insufficiently vigorous reaction conditions. Let's break down the potential causes and solutions.

  • Cause A: Reagent Inactivity. Complex metal hydrides like LiAlH₄, LiBH₄, and even NaBH₄ are highly sensitive to moisture and can degrade upon improper storage or handling.

    • Solution: Always use a freshly opened bottle of the reducing agent or a previously opened bottle that has been stored under a rigorously inert atmosphere (e.g., in a desiccator inside a glovebox). For reagents like LiAlH₄, titration is recommended to determine the active hydride concentration before use.

  • Cause B: Insufficient Reactivity. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions (e.g., room temperature in methanol/ethanol).[1][2] Its reactivity is significantly lower than lithium aluminum hydride.[3][4]

    • Solution 1 (Enhanced NaBH₄): To increase the electrophilicity of the ester carbonyl, add a Lewis acid co-reagent. A common and effective system is the combination of NaBH₄ with calcium chloride (CaCl₂).[5][6] The Ca²⁺ ion coordinates to the carbonyl oxygen, making it more susceptible to hydride attack. The reaction may also require elevated temperatures (e.g., 60 °C).

    • Solution 2 (Alternative Reagent): Switch to a more reactive borohydride, such as Lithium Borohydride (LiBH₄), which is known to reduce esters effectively.[3][7] Alternatively, a carefully controlled amount of a borane reagent like Borane-Dimethyl Sulfide complex (BH₃-SMe₂) can be used.[3]

Issue 2: Over-reduction to Diol Product

Q: My reaction works, but I'm isolating the diol (1,1-bis(hydroxymethyl)cyclopentane) as the major product instead of my target mono-alcohol. How can I improve selectivity?

A: This is the central challenge of this transformation. Over-reduction occurs because the intermediate aldehyde formed after the first reduction is often more reactive than the starting ester.[8][9] Furthermore, the two ester groups are electronically and sterically identical, making selective reaction difficult.

  • Cause A: Excessively Powerful Reagent. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is notoriously difficult to control for selective mono-reductions of diesters.[2][3] It will typically reduce both ester groups rapidly.[4]

    • Solution: Avoid using LiAlH₄ unless you are employing a specialized, sterically hindered variant. Opt for a milder reagent like NaBH₄/CaCl₂ or LiBH₄.[3][5]

  • Cause B: Incorrect Stoichiometry. Using more than one equivalent of active hydride per molecule of diester will inevitably lead to the diol.

    • Solution: Precise control of stoichiometry is critical. Use 0.95-1.05 equivalents of the hydride reagent. Remember to base this on the active hydride content, especially important for older reagents.

  • Cause C: Elevated Reaction Temperature. Higher temperatures increase reaction rates but decrease selectivity. The energy difference for the reduction of the first ester versus the second is often small, and this difference is more easily exploited at lower temperatures.

    • Solution: Perform the reaction at a reduced temperature. For LiBH₄, starting at 0 °C and allowing the reaction to slowly warm is a good strategy. For more reactive systems, temperatures of -20 °C or lower may be necessary.

Troubleshooting Workflow Diagram

troubleshooting start Problem: Low Yield or Selectivity over_reduction Major Product is Diol (Over-reduction) start->over_reduction no_reaction No Conversion of Starting Material start->no_reaction cause_reagent Cause: Reagent too strong (e.g., LiAlH₄) over_reduction->cause_reagent cause_stoich Cause: Excess hydride used over_reduction->cause_stoich cause_temp Cause: Temperature too high over_reduction->cause_temp solution_reagent Solution: Use milder reagent (NaBH₄/CaCl₂, LiBH₄) cause_reagent->solution_reagent solution_stoich Solution: Use 1.0 eq. of active hydride cause_stoich->solution_stoich solution_temp Solution: Run reaction at 0°C or below cause_temp->solution_temp cause_inactive Cause: Degraded reagent (moisture exposure) no_reaction->cause_inactive cause_unreactive Cause: Conditions too mild (e.g., NaBH₄ alone) no_reaction->cause_unreactive solution_inactive Solution: Use fresh, anhydrous reagent cause_inactive->solution_inactive solution_unreactive Solution: Add Lewis acid (CaCl₂) or use stronger reagent (LiBH₄) cause_unreactive->solution_unreactive

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is it so difficult to stop the reduction at the mono-alcohol stage?

A: The reduction of an ester with a hydride reagent proceeds in two stages.[2][8] First, the hydride attacks the carbonyl to form a tetrahedral intermediate. This intermediate collapses, expelling an ethoxide anion (-OEt) to form an aldehyde. This aldehyde is the first key intermediate. The problem is that aldehydes are generally more electrophilic and thus more reactive towards nucleophilic attack (like from another hydride) than the starting ester.[9][10] Therefore, as soon as the aldehyde is formed, it is rapidly reduced to the corresponding primary alcohol. To achieve mono-reduction, we must deliver only one hydride equivalent to the diester and hope that the resulting mono-alcohol/mono-ester product is significantly less reactive than the starting diester, which is often not the case. This process is a form of desymmetrization, a challenging task when the two reactive sites are identical.[11][12]

Reaction Pathway Overview

mechanism Diester Diethyl Cyclopentane-1,1-dicarboxylate Aldehyde Intermediate Aldehyde-Ester Diester->Aldehyde + [H⁻] MonoAlcohol TARGET: Ethyl 1-(hydroxymethyl) cyclopentane-1-carboxylate Aldehyde->MonoAlcohol + [H⁻] (Fast) Diol BYPRODUCT: 1,1-Bis(hydroxymethyl) cyclopentane MonoAlcohol->Diol + [H⁻] (Undesired Pathway)

Caption: Competing pathways in the reduction of the gem-diester.

Q2: Which hydride reagents should I consider, and what are their relative strengths and weaknesses for this specific transformation?

A: The choice of reagent is the most critical parameter. A comparison of suitable options is presented below.

Reagent SystemRelative ReactivitySelectivity for Mono-reductionTypical ConditionsProsCons
LiAlH₄ Very HighVery LowTHF, 0 °C to RTPowerful, reduces most carbonylsPoor selectivity, dangerous to handle, difficult to control[2][4]
NaBH₄ Very LowPoor (alone)MeOH or EtOH, RTSafe, inexpensive, easy to handleGenerally unreactive toward esters without modification[1]
NaBH₄ / CaCl₂ ModerateGoodTHF/EtOH (1:2), RT to 60 °CGood selectivity, mild conditions, uses inexpensive reagents[5][6]Requires careful temperature control and stoichiometry
LiBH₄ HighModerate to GoodTHF or Ether, 0 °C to RTMore reactive than NaBH₄, good solubility in THF[3][7]More expensive and moisture-sensitive than NaBH₄
BH₃·SMe₂ HighModerateTHF, 0 °C to RTCan be selectiveVolatile, strong odor, stoichiometry can be tricky

Q3: Can I use DIBAL-H for this reaction?

A: Diisobutylaluminium hydride (DIBAL-H) is typically used to partially reduce esters to aldehydes, a reaction that requires carefully controlled stoichiometry and cryogenic temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate.[9][13] Using DIBAL-H under these conditions would likely yield the aldehyde-ester, not the desired alcohol-ester. While allowing the reaction to warm up might lead to further reduction, controlling the reaction to produce the mono-alcohol selectively would be extremely difficult and is not the standard application for this reagent.

Experimental Protocols

Protocol 1: Selective Mono-reduction using Sodium Borohydride and Calcium Chloride

This protocol is adapted from established methods for enhancing the reactivity of NaBH₄ for ester reduction.[5][6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous calcium chloride (CaCl₂, 1.5 eq.).

  • Reagent Addition: Add diethyl cyclopentane-1,1-dicarboxylate (1.0 eq.) followed by a 1:2 mixture of anhydrous THF and absolute ethanol to create a 0.2 M solution.

  • Cooling & Hydride Addition: Cool the stirred suspension to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). If the reaction is sluggish, gently heat the mixture to 50-60 °C.

  • Quenching: Once TLC indicates consumption of the starting material, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of acetone, followed by 1 M HCl until the solution is acidic (pH ~2-3).

  • Work-up & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the desired ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate.

Protocol 2: Selective Mono-reduction using Lithium Tri-tert-butoxyaluminum Hydride

This protocol is an adaptation based on a similar successful mono-reduction of a gem-diester, diethyl cyclopropane-1,1-dicarboxylate.[14] The bulky t-butoxy groups moderate the reactivity of the aluminum hydride, enhancing selectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add a solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF (to make a ~0.25 M solution).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Preparation & Addition: In a separate dry flask, prepare a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H, 2.2 eq.) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the ester solution over 30-45 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up & Purification: Stir the resulting mixture until a granular white precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Reddy, C. R., et al. (2015). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Reddy, C. R., et al. (2015). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [PMC - NIH].
  • Parr, A., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [PMC - PubMed Central].
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
  • Martins, A., et al. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • ResearchGate. (n.d.). Catalytic reductive desymmetrization of malonic esters.
  • Organic Chemistry. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube.
  • Ready Lab, UT Southwestern. (n.d.). Reductions.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • PubMed. (2022). Desymmetric Partial Reduction of Malonic Esters.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • ResearchGate. (n.d.). Desymmetric Partial Reduction of Malonic Esters.
  • ResearchGate. (2017). Why is it often difficult to stop the reduction of an ester at the aldehyde?
  • GSRS. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE.
  • Myers, A. G. Research Group, Harvard University. (n.d.). Chem 115 Handout: Reagents for the Reduction of Carbonyl Compounds.
  • The Organic Chemistry Tutor. (2018). Reduction of Esters to Yield Alcohols. YouTube.
  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate.

Sources

Preventing over-reduction in the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically the prevention of over-reduction. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction, maximize yield, and ensure the purity of your target molecule.

Introduction: The Challenge of Selective Mono-Reduction

This compound is a valuable building block in the synthesis of various compounds, including insecticides like spiromesifen.[1][2] A common and efficient synthetic route begins with the commercially available Diethyl cyclopentane-1,1-dicarboxylate. The primary challenge in this transformation is achieving the selective mono-reduction of one ester group to a primary alcohol while leaving the second ester group intact.

The high reactivity of common hydride reducing agents often leads to a significant side reaction: the complete reduction of both ester groups to form the undesired diol, 1,1-bis(hydroxymethyl)cyclopentane.[3] This guide provides a structured approach to troubleshooting and preventing this over-reduction.

Reaction Pathway and the Over-Reduction Problem

The core of the issue lies in the reaction mechanism. The reduction of an ester with a metal hydride proceeds through a tetrahedral intermediate. This intermediate can then collapse, eliminating an alkoxide and forming a highly reactive aldehyde. This aldehyde intermediate is more electrophilic than the starting ester and is therefore rapidly reduced again to the primary alcohol.[4][5] To achieve mono-reduction, the reaction must be controlled to prevent the second reduction step.

ReactionPathway Start Diethyl cyclopentane-1,1-dicarboxylate Intermediate Aldehyde Intermediate (Highly Reactive) Start->Intermediate [H⁻] (1st Reduction) Product This compound (Desired Product) SideProduct 1,1-bis(hydroxymethyl)cyclopentane (Over-reduction Product) Intermediate->Product Work-up Intermediate->SideProduct [H⁻] (2nd Reduction)

Caption: Reaction pathway showing desired mono-reduction and undesired over-reduction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Question 1: My reaction is yielding almost exclusively the diol byproduct. What is the primary cause of this over-reduction?

Answer: The formation of 1,1-bis(hydroxymethyl)cyclopentane is a classic sign of excessive reducing power or poorly controlled reaction conditions. The most common culprits are:

  • Choice of Reducing Agent: Powerful, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are notoriously difficult to control for mono-reductions.[4][6][7] LiAlH₄ is highly reactive and will readily reduce both the starting ester and the intermediate aldehyde, making it a poor choice for this specific transformation unless under highly specialized conditions.[3][5]

  • Incorrect Stoichiometry: Using a large excess of any reducing agent will inevitably drive the reaction to completion, forming the diol. Even with more selective reagents, precise control over the molar equivalents is paramount.

  • High Reaction Temperature: Ester reductions are exothermic. Higher temperatures increase the reaction rate exponentially, making it difficult to stop the reaction after the first reduction. The stability of the key tetrahedral intermediate is also highly temperature-dependent.

Question 2: Which reducing agents offer the best selectivity for this mono-reduction, and why?

Answer: To favor the formation of the hydroxy-ester, you must choose a reducing agent with attenuated reactivity or one that allows for mechanistic control.

  • Diisobutylaluminum Hydride (DIBAL-H): This is often the reagent of choice for the partial reduction of esters.[7][8][9] Its efficacy stems from two key factors:

    • Steric Bulk: The bulky isobutyl groups hinder a second attack on the intermediate.

    • Lewis Acidity: The aluminum center coordinates to the carbonyl oxygen, and at very low temperatures (typically -78 °C), the resulting tetrahedral intermediate is stable. It does not collapse to the aldehyde until the reaction is quenched with a protic source during work-up. This prevents the aldehyde from being available for over-reduction.[8]

  • Lithium Borohydride (LiBH₄): LiBH₄ is a milder reducing agent than LiAlH₄ but is significantly more reactive than Sodium Borohydride (NaBH₄) for reducing esters.[7][10] Its enhanced reactivity compared to NaBH₄ is attributed to the small, hard lithium cation (Li⁺), which acts as a more effective Lewis acid, coordinating to and activating the ester carbonyl group for hydride attack.[11][12] It can provide good selectivity, especially when used in ethereal solvents like THF.[6]

  • Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally too slow to reduce esters effectively, its reactivity can be enhanced by the addition of Lewis acids (e.g., LiCl, CaCl₂, MgCl₂) or by using protic solvents like methanol or ethanol.[12][13] The Lewis acid or proton source activates the ester carbonyl, making it more susceptible to hydride attack. This approach can be a cost-effective and milder alternative to other hydrides.[12]

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)Typical TemperatureKey Considerations & Selectivity
LiAlH₄ THF, Et₂O0 °C to RTLow Selectivity. Very powerful; prone to over-reduction. Not recommended.[4][6]
DIBAL-H Toluene, Hexane, DCM, THF-78 °C High Selectivity. Requires strict temperature and stoichiometry control (1.0-1.2 eq). Stabilizes intermediate.[8][14][15]
LiBH₄ THF, Et₂O0 °C to RTGood Selectivity. Milder than LiAlH₄. Li⁺ cation activates the ester.[6][11]
NaBH₄ EtOH, MeOHRT to RefluxPoor Selectivity (alone). Requires activation with additives (e.g., CaCl₂) or protic solvents for reasonable rates.[12][13]
BH₃ Complexes THF0 °C to RTModerate to Good Selectivity. Can be chemo-selective but may require optimization.[6][16]
Question 3: How can I optimize my experimental protocol to maximize the yield of the hydroxy-ester?

Answer: Optimization hinges on precise control over the reaction parameters.

TroubleshootingWorkflow Problem Problem: High Diol Formation (Over-reduction) Check_Temp Is Temperature ≤ -70°C? (for DIBAL-H) Problem->Check_Temp Check_Stoich Is Reductant Stoichiometry Controlled (1.0-1.2 eq)? Check_Temp->Check_Stoich Yes Solution_Temp Implement a dry ice/ acetone bath (-78 °C) Check_Temp->Solution_Temp No Check_Addition Is Addition Rate Slow (Dropwise)? Check_Stoich->Check_Addition Yes Solution_Stoich Recalculate and use precise molar equivalents Check_Stoich->Solution_Stoich No Solution_Addition Use a syringe pump for controlled, slow addition Check_Addition->Solution_Addition No Success Optimized Yield of Hydroxy-Ester Check_Addition->Success Yes Solution_Temp->Check_Stoich Solution_Stoich->Check_Addition Solution_Addition->Success

Caption: A logical workflow for troubleshooting over-reduction in your synthesis.

  • Temperature Control is Critical: For reductions with DIBAL-H, maintaining a temperature of -78 °C (a dry ice/acetone bath) is non-negotiable. This ensures the stability of the tetrahedral intermediate and prevents its premature collapse to the aldehyde. For other reagents like LiBH₄, running the reaction at 0 °C instead of room temperature can significantly improve selectivity by slowing the rate of the second reduction.

  • Slow, Controlled Addition: The reducing agent should be added dropwise to the solution of the diester, never the other way around. This maintains a low concentration of the hydride at all times, preventing localized "hot spots" where over-reduction can occur rapidly. Using a syringe pump for the addition is highly recommended for scalability and reproducibility.

  • Vigilant Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Take aliquots every 15-30 minutes. You should see the spot for the starting diester disappear and a new spot for the product appear. If a lower Rf spot corresponding to the more polar diol begins to appear prominently, the reaction should be quenched immediately.

Question 4: What is the recommended work-up procedure to isolate the product without causing hydrolysis or other side reactions?

Answer: A careful work-up is essential to quench the reaction effectively and preserve your product.

  • Quench at Low Temperature: Before allowing the reaction to warm up, destroy any excess hydride reagent. A common method is to add ethyl acetate dropwise at -78 °C, which consumes the remaining hydride.

  • Hydrolysis: After quenching the excess hydride, the reaction must be carefully hydrolyzed to break down the aluminum or boron complexes and protonate the alkoxide product. A widely used and reliable method is the Fieser work-up, which involves the sequential, slow addition of:

    • n mL of water

    • n mL of 15% aqueous NaOH

    • 3n mL of water (where n = grams of hydride reagent used).[6] This procedure typically produces granular inorganic salts that are easily removed by filtration. An alternative is the careful addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring for several hours until the layers become clear.

  • Extraction and Purification: After filtration of the inorganic salts, the organic product is isolated by standard liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1][17][18] The crude product can then be purified by column chromatography.

Recommended Experimental Protocol: Selective Mono-Reduction using DIBAL-H

This protocol provides a reliable starting point for the selective synthesis of this compound.

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)

  • Saturated aqueous NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard extraction and chromatography glassware

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add Diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel or syringe pump. Dissolve the diester in anhydrous toluene (approx. 0.2 M concentration).

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.1 eq, 1.0 M solution) dropwise via the syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding ethyl acetate (2.0 eq) dropwise at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt and stir vigorously until the aqueous and organic layers are clear (this may take several hours or overnight).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

References

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC. (2021). PubMed Central. [Link]
  • Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]
  • Uhlig, N., Martins, A., & Gao, D. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development, 24(5), 739-746. [Link]
  • Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. Bulletin of the Korean Chemical Society. [Link]
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). RSC Publishing. [Link]
  • An Efficient Partial Reduction of alpha,beta-Unsaturated Esters Using DIBAL-H in Flow. Semantic Scholar. [Link]
  • DIBAL Reducing Agent. Chemistry Steps. [Link]
  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com. [Link]
  • Esters to Primary Alcohols, Part 3: Boron Hydrides. (2022). YouTube. [Link]
  • Why can LiBH4 reduce esters but NaBH4 can not? Quora. [Link]
  • Why does LiBH4 reduce esters while NaBH4 does not? Chemistry Stack Exchange. [Link]
  • Why some esters can be reduced by sodium borohydride?
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
  • Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL

Sources

Removal of unreacted starting materials from Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Core Challenge: The Contaminant Profile

The purity of this compound (our target product) is crucial for its use as a synthetic intermediate in pharmaceuticals and functional materials.[1][2] The primary purification challenge arises from the physical properties of the common starting materials used in its synthesis, which often involves the reaction of Ethyl cyclopentanecarboxylate with a formaldehyde source, such as paraformaldehyde.

The key to effective purification is understanding the distinct properties of the product versus the potential contaminants.

Table 1: Comparative Physical Properties of Reactants and Product

CompoundRoleMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
Ethyl cyclopentanecarboxylate Starting Material142.20172-178~0.96Low / Insoluble[3]
Paraformaldehyde Starting Material(CH₂O)nDecomposes (~120-170)~1.46Slightly soluble, depolymerizes[4][5]
Diethyl carbonate Alternative Starting Material118.13126-1280.975Insoluble[6][7][8][9]
This compound Product 172.22 [10]~206 (for isomer)[11]~1.14 (for isomer)[11]Higher than starting ester due to -OH group

Note: The boiling and density points for the product are based on the closely related isomer, Ethyl 1-hydroxycyclopentanecarboxylate, as the hydroxymethyl group is expected to impart similar hydrogen bonding capabilities, leading to a significantly higher boiling point than the starting ester.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup and purification process.

Q1: My crude product contains a significant amount of unreacted Ethyl cyclopentanecarboxylate. How can I remove it?

Answer: This is the most common purification challenge. Due to the relatively close boiling points of the starting ester and the final product, a simple distillation is often insufficient. The most effective method is fractional distillation under reduced pressure (vacuum distillation) .

Causality: The product possesses a hydroxyl (-OH) group, which allows it to form strong intermolecular hydrogen bonds. This significantly elevates its boiling point compared to the starting ester, which lacks this functional group. By reducing the pressure, we can lower the required boiling temperatures for both compounds, preventing potential thermal decomposition while amplifying the relative difference in their volatility, allowing for a more efficient separation.

dot

Caption: Decision workflow for removing starting ester.

For researchers dealing with smaller scales or who find distillation challenging, silica gel column chromatography is an excellent alternative. The polarity difference between the product (more polar due to the -OH group) and the starting ester (less polar) allows for a clean separation. The less polar starting material will elute first with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

Q2: There is a white solid suspended in my crude product after the reaction. What is it and how do I get rid of it?

Answer: The white solid is almost certainly unreacted or reprecipitated paraformaldehyde . Paraformaldehyde is a polymer of formaldehyde and has limited solubility in many organic solvents.[4][12]

Protocol: Removal of Solid Paraformaldehyde

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent in which your product is highly soluble (e.g., ethyl acetate or diethyl ether). This reduces the viscosity and ensures the product is fully dissolved.

  • Filtration: Perform a simple gravity or vacuum filtration to remove the solid paraformaldehyde.

  • Washing: Wash the collected solid with a small amount of the same fresh solvent to recover any product that may have adsorbed to its surface.

  • Combine: Combine the filtrate and the washings for the next stage of purification (typically an aqueous workup).

Q3: My reaction seems complete, but after solvent removal, the product is cloudy or contains water-soluble impurities. What is the procedure?

Answer: This issue typically arises from the depolymerization of paraformaldehyde into formaldehyde and the presence of catalysts or by-products. Formaldehyde is soluble in water. An aqueous workup (liquid-liquid extraction) is the standard procedure to resolve this.

Causality: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases (typically an organic solvent and water). The desired organic product will remain in the organic layer, while water-soluble impurities like formaldehyde, salts, and some acids or bases will move into the aqueous layer.

dot

Aqueous_Workup cluster_extraction Liquid-Liquid Extraction Protocol cluster_layers Resulting Layers start Crude Organic Mixture sep_funnel Separatory Funnel start->sep_funnel shake 3. Shake & Vent sep_funnel->shake add_solvent 1. Add Organic Solvent (e.g., Ethyl Acetate) add_solvent->sep_funnel add_wash 2. Add Aqueous Wash (e.g., Water or Brine) add_wash->sep_funnel separate 4. Separate Layers shake->separate organic_layer organic_layer separate->organic_layer aqueous_layer aqueous_layer separate->aqueous_layer drying drying organic_layer->drying Proceed to Drying (e.g., Na₂SO₄)

Caption: Standard aqueous workup workflow.

Protocol: Standard Aqueous Workup

  • Dissolve: Transfer the crude reaction mixture to a separatory funnel and dissolve it in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • First Wash (Water): Add an equal volume of deionized water. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic layer and breaks up emulsions. Shake, separate, and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand until the solvent is clear.

  • Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of water-soluble impurities and ready for final purification (distillation or chromatography).

Q4: I am considering using diethyl carbonate instead of paraformaldehyde. How does this change the purification strategy?

Answer: Using diethyl carbonate can simplify purification significantly. Diethyl carbonate has a boiling point of 126-128 °C, which is substantially lower than both the starting ester (~172-178 °C) and the final product (~206 °C).[7][13]

Therefore, any unreacted diethyl carbonate can be easily removed by distillation at atmospheric pressure before proceeding to a vacuum distillation to separate the starting ester from the final product. This creates a more straightforward, two-stage distillation process.

References

  • Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem.
  • Paraformaldehyde - PubChem.
  • Paraformaldehyde - Wikipedia. Wikipedia. [Link]
  • Paraformaldehyde - Grokipedia. Grokipedia. [Link]
  • Paraformaldehyde - Nexa Chemicals. Nexa Chemicals. [Link]
  • Diethyl carbon
  • Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem.
  • Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385 - PubChem.
  • Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester | C8H12O4 - PubChem.
  • Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. Beilstein-Institut. [Link]
  • A catalyst-free novel synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol. Chinese Chemical Letters. [Link]

Sources

Impact of solvent choice on the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent selection on this synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and offer solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does the solvent choice influence each?

There are three principal pathways to synthesize the target molecule. The solvent plays a distinct and critical role in each, governing reaction feasibility, yield, and purity.

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between 1-(hydroxymethyl)cyclopentanecarboxylic acid and ethanol.[1] In this case, ethanol serves as both a reactant and the reaction solvent. Using a large excess of ethanol shifts the reaction equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.[2][3] The choice is straightforward as the solvent is integral to the reaction stoichiometry.

  • Grignard Reaction: This route involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to cyclopentanone. For instance, the reaction could involve ethyl magnesium bromide addition to 1-formylcyclopentane carboxylate or, more commonly, a two-step process starting with cyclopentanone.[4] The solvent, typically an anhydrous ether like diethyl ether (Et₂O) or tetrahydrofuran (THF), is paramount. Its primary role is to solvate and stabilize the highly reactive Grignard reagent through coordination with the magnesium center, preventing precipitation and maintaining reactivity.[5][6]

  • Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, formed in situ from zinc metal and an α-halo ester (e.g., ethyl bromoacetate), to cyclopentanone.[7][8][9] Similar to the Grignard reaction, this process requires an inert, anhydrous solvent , typically THF, diethyl ether, or toluene, to facilitate the formation and stability of the organozinc intermediate, often called a Reformatsky enolate.[9][10] These enolates are less basic than their Grignard counterparts, making them highly compatible with the ester functionality and reducing side reactions.[11]

Q2: Why are anhydrous ether-based solvents so critical for the Grignard and Reformatsky routes?

The necessity of anhydrous ethers stems from the fundamental nature of the organometallic reagents involved.

  • Reagent Stabilization: Grignard and Reformatsky reagents are highly reactive species. The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient metal center (Mg or Zn). This solvation forms a stable complex (as described by the Schlenk equilibrium for Grignard reagents) that keeps the organometallic species in solution and accessible for reaction.[6][12] Without this stabilization, the reagent would be significantly less reactive or might not form at all. In the case of Reformatsky reagents, ethereal solvents help dissociate the dimeric solid-state structure into reactive monomers.[8][11]

  • Aprotic Nature: These reagents are extremely strong bases. Any protic solvent (containing acidic protons, such as water or alcohols) will instantly quench the reagent by protonation, rendering it useless for C-C bond formation.[13][14] Therefore, the use of rigorously dried (anhydrous) aprotic solvents is non-negotiable for success.

Q3: How do I choose between common ethereal solvents like Diethyl Ether (Et₂O), Tetrahydrofuran (THF), and Cyclopentyl Methyl Ether (CPME)?

The choice of ether can significantly impact reaction initiation, temperature control, safety, and workup. While Et₂O and THF are traditional choices, modern, greener solvents like CPME offer substantial advantages.[15][16]

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)Analysis & Implications
Boiling Point 34.6 °C66 °C106 °CCPME's high boiling point allows for a wider reaction temperature range, which can be crucial for initiating reactions with less reactive halides.[15] Et₂O is often too volatile for prolonged reflux.
Water Miscibility Low (6.9 g/100 g)High (Miscible)Very Low (1.1 g/100 g)[15]CPME and Et₂O allow for cleaner phase separation during aqueous workup. THF's miscibility can lead to emulsions and product loss.[17]
Peroxide Formation HighHigh[17]Very Low[15][16]CPME is significantly safer for storage and handling, as it is much less prone to forming explosive peroxides upon exposure to air.[16]
Grignard Reagent Solubility GoodExcellentGood (can be heterogeneous)[17]THF is a superior solvating agent, especially for less reactive aryl or vinyl halides.[5] Grignard reagents in CPME may form slurries but remain highly reactive.[17][18]
Environmental Profile PoorPoor"Green" AlternativeCPME is considered a more environmentally benign solvent due to its stability, ease of recycling, and lower environmental impact.[16][19]

Recommendation: For laboratory-scale synthesis, THF is a reliable choice for its excellent solvating properties. For process scale-up and greener chemistry initiatives, CPME is a superior alternative due to its enhanced safety profile, higher boiling point, and ease of workup.[15]

Troubleshooting Guide
Problem 1: My Grignard or Reformatsky reaction fails to initiate.

Likely Cause: This is one of the most common issues and is almost always traced back to two factors: an inactive metal surface or the presence of moisture.

  • Inactive Metal Surface: Magnesium turnings and zinc dust are typically coated with a passivating layer of metal oxide (MgO or ZnO), which prevents the organic halide from accessing the reactive metal.[13][14]

  • Moisture: Trace amounts of water in the glassware, solvent, or starting materials will quench the initial, small amount of organometallic reagent formed, halting the reaction.[13]

Solutions:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be oven-dried (>120 °C) for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[13]

    • Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

  • Activate the Metal Surface:

    • For Grignard Reactions (Magnesium):

      • Iodine: Add a single crystal of iodine to the flask with the magnesium. Gentle heating will cause the iodine to sublime, and its disappearance from a purple vapor to colorless/brown is an indicator of activation.[13][20]

      • 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane. It reacts with Mg to form ethylene gas and MgBr₂, exposing a fresh metal surface.

      • Mechanical Agitation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere.

    • For Reformatsky Reactions (Zinc):

      • Activation is crucial. Methods include washing the zinc dust with dilute HCl to etch the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

      • Alternatively, use "activated" zinc prepared via methods like reduction of zinc halides or using a Zn-Cu couple.[9] Adding a catalytic amount of iodine can also be effective.[10]

Problem 2: The yield of my reaction is unexpectedly low.

Likely Cause: If the reaction initiated but the yield is poor, the organometallic reagent is likely being consumed by competing side reactions.

  • Wurtz Coupling (Grignard): The already-formed Grignard reagent can react with the incoming alkyl halide, leading to a homocoupled byproduct (R-R) instead of the desired product. This is particularly problematic with more reactive halides.[13] Solvents can play a role; studies have shown that 2-MeTHF can suppress Wurtz coupling compared to other ethers.[21]

  • Enolization of Cyclopentanone: The Grignard or Reformatsky reagent can act as a base, deprotonating the α-carbon of cyclopentanone.[22] This forms an enolate, consuming both the reagent and the ketone without forming the desired C-C bond.

  • Reaction with the Ester Group (Grignard): While Reformatsky reagents are generally unreactive towards esters, Grignard reagents are not.[11][23] If the synthesis involves a Grignard reagent and an ester functionality on the same molecule (e.g., reacting a Grignard with an ester-substituted cyclopentanone), self-reaction or polymerization can occur.

Solutions:

  • Control Addition Rate and Temperature: Add the solution of the organic halide (for reagent formation) or the cyclopentanone (for the addition step) slowly and dropwise. Maintain a moderate temperature. While initial heating might be needed for initiation, the reaction is often exothermic and may require cooling to prevent side reactions.[13]

  • Favor Nucleophilic Addition Over Enolization: Perform the addition of the ketone to the organometallic reagent at a low temperature (e.g., 0 °C or -78 °C). This favors the kinetic pathway of nucleophilic addition over the competing deprotonation (enolization) pathway.[22]

  • Inverse Addition: If Wurtz coupling is a major issue, consider adding the magnesium suspension to the alkyl halide solution (inverse addition), although this is less common.

Problem 3: The reaction workup is difficult due to the formation of emulsions.

Likely Cause: This issue is highly dependent on solvent choice. The use of a water-miscible solvent like THF is the most common culprit. During the aqueous quench, THF will distribute between the organic and aqueous layers, preventing a clean separation and promoting the formation of stable emulsions.

Solutions:

  • Solvent Selection: If possible, use a water-immiscible solvent from the start, such as CPME or diethyl ether . The low water miscibility of CPME is a significant process advantage, leading to sharp, clean phase separations.[15][17]

  • Solvent Swap: Before the aqueous workup, remove the THF under reduced pressure (using a rotary evaporator) and replace it with a water-immiscible solvent like ethyl acetate, diethyl ether, or MTBE.

  • Quenching Technique: Quench the reaction by slowly pouring the reaction mixture onto ice-cold aqueous acid (e.g., 1 M HCl) or saturated ammonium chloride, rather than adding water to the reaction flask. This helps to dissolve the magnesium or zinc salts and break up emulsions.

  • Brine Wash: After the initial extraction, wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing more water out of the organic layer and helping to break up emulsions.[1]

Experimental Protocols & Visualizations
Protocol 1: Fischer Esterification Route

This protocol is adapted from standard esterification procedures.[3][24]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(hydroxymethyl)cyclopentanecarboxylic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous ethanol (serves as reactant and solvent, typically 10-20 eq).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by silica gel chromatography if necessary.

Protocol 2: Reformatsky Reaction Route

This protocol is a representative procedure for a Reformatsky reaction.[9][10]

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add activated zinc dust (1.5 eq) and a crystal of iodine to the flask.

  • Solvent: Add anhydrous THF (or toluene) to the flask.

  • Initiation: In the dropping funnel, prepare a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the zinc suspension. Gentle warming may be required to initiate the reaction (indicated by bubbling and heat evolution).

  • Reaction: Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour or until TLC indicates consumption of the ketone.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl or 1 M HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary synthetic pathways discussed.

G cluster_start Starting Materials cluster_intermediate Key Intermediates / Reactions Cyclopentanone Cyclopentanone Reformatsky Reformatsky Reaction Cyclopentanone->Reformatsky Grignard_Reaction Grignard Reaction Cyclopentanone->Grignard_Reaction Carboxylic_Acid 1-(hydroxymethyl)cyclopentane carboxylic acid Fischer Fischer Esterification Carboxylic_Acid->Fischer Ethanol, H+ Alpha_Halo_Ester Ethyl Bromoacetate + Zinc Alpha_Halo_Ester->Reformatsky Anhydrous Ether/Toluene Grignard_Precursor Organic Halide + Magnesium Grignard_Reagent Grignard Reagent (RMgX) Grignard_Precursor->Grignard_Reagent Anhydrous Ether Product Ethyl 1-(hydroxymethyl) cyclopentanecarboxylate Fischer->Product Reformatsky->Product Aqueous Workup Grignard_Reaction->Product Aqueous Workup Grignard_Reagent->Grignard_Reaction G Start Low Yield Observed in Grignard/Reformatsky Reaction Initiation Did the reaction initiate properly? (exotherm, color change) Start->Initiation Moisture Check for Moisture: - Flame-dry glassware - Use anhydrous solvent Initiation->Moisture No Side_Rxn Was significant side product observed (TLC/GC)? Initiation->Side_Rxn Yes Activation Activate Metal: - Add Iodine crystal - Use chemical activators Moisture->Activation Temp_Control Implement Strict Temperature Control: - Add reagents at 0°C - Maintain gentle reflux Side_Rxn->Temp_Control Yes Success Yield Improved Side_Rxn->Success No, review stoichiometry & purity of reagents Addition_Rate Slow Reagent Addition: - Use a syringe pump for dropwise addition Temp_Control->Addition_Rate Solvent_Choice Review Solvent Choice: - Consider THF for higher solvation - Consider CPME for better workup/safety Addition_Rate->Solvent_Choice Solvent_Choice->Success

Caption: Solvation of a Grignard reagent by ether molecules.

References
  • Duereh, A., et al. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing.
  • Al-Daffay, R. K., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health (NIH). [Link]
  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
  • de Figueiredo, R. M., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Blaise Reaction. [Link]
  • Chem-Station. (2014). Reformatsky Reaction.
  • Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.
  • Master Organic Chemistry. (2022).
  • Pace, V., et al. (2016). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. [Link]
  • OperaChem. (2024).
  • Chemistry Notes. (2022).
  • Marchi, M., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. [Link]
  • Journal of Agriculture, Food and Environment. (2025).
  • Wikipedia. (n.d.). Blaise reaction. [Link]
  • OrgoSolver. (n.d.).
  • ResearchGate. (n.d.).
  • CoLab. (2023).
  • National Institutes of Health (NIH). (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023).
  • AdiChemistry. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.).

Sources

Effect of reaction time and temperature on Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

This guide provides in-depth technical support for researchers engaged in the synthesis of this compound. The primary focus is on the partial reduction of Diethyl 1,1-cyclopentanedicarboxylate using Lithium Aluminum Hydride (LiAlH₄), with a critical analysis of how reaction time and temperature influence selectivity and yield.

Reaction Overview

The synthesis of this compound is most commonly achieved by the selective mono-reduction of Diethyl 1,1-cyclopentanedicarboxylate. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[1] However, its high reactivity presents a significant challenge: preventing the over-reduction of the starting diester to the undesired by-product, 1,1-bis(hydroxymethyl)cyclopentane.

Reaction Scheme:

Figure 1: Selective mono-reduction of Diethyl 1,1-cyclopentanedicarboxylate.

Achieving high selectivity for the desired hydroxy-ester hinges on precise control over reaction parameters, primarily temperature, reaction time, and reagent stoichiometry.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My yield of the desired hydroxy-ester is low, and I'm isolating a significant amount of the diol by-product. What is causing this over-reduction and how can I prevent it?

A1: Over-reduction is the most common challenge in this synthesis. It occurs when both ester groups of the starting material are reduced to alcohols.

Causality:

  • Mechanism: The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate. This aldehyde is inherently more reactive towards nucleophilic attack by a hydride than the starting ester.[2][3] If reaction conditions are too harsh or prolonged, this intermediate is immediately reduced, and the second ester group is subsequently attacked, leading to the diol.

  • Temperature: Higher temperatures increase the reaction rate and provide sufficient energy to overcome the activation barrier for the reduction of the second ester group, strongly favoring diol formation.

  • Reaction Time: Extended reaction times increase the probability that both ester functionalities will react with the hydride reagent.

  • Stoichiometry: Using an excess of LiAlH₄ will inevitably lead to the reduction of both ester groups. Each ester functional group requires two equivalents of hydride for full reduction to the alcohol.[2]

Solutions:

  • Temperature Control (Most Critical): Begin the reaction at a low temperature (e.g., 0°C or even -40°C) to moderate the initial exothermic reaction. Add the diester solution slowly to a slurry of LiAlH₄ in an anhydrous ether solvent (like THF or Diethyl Ether) to maintain control. After the addition is complete, allow the reaction to warm slowly while monitoring its progress.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the products. A typical TLC system would be Ethyl Acetate/Hexanes. Stain with potassium permanganate to visualize the alcohol products. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired hydroxy-ester.

  • Control Stoichiometry: Carefully measure your reagents. For the mono-reduction, you theoretically need 0.5 equivalents of LiAlH₄ per equivalent of diester. In practice, starting with approximately 0.5 to 0.6 equivalents of LiAlH₄ is recommended to favor the mono-reduction.

Q2: My reaction is incomplete, and I'm recovering a large amount of unreacted Diethyl 1,1-cyclopentanedicarboxylate. What went wrong?

A2: Incomplete conversion is typically caused by insufficient reactivity or reagent deactivation.

Causality:

  • Low Temperature/Short Reaction Time: While crucial for selectivity, excessively low temperatures or short reaction times may not provide enough energy or time for the reaction to proceed to completion.

  • Inactive LiAlH₄: LiAlH₄ is extremely reactive with atmospheric moisture and protic solvents.[4] If the reagent is old, has been improperly stored, or if the reaction solvents and glassware are not scrupulously dried, the hydride will be quenched before it can react with the ester. Commercial LiAlH₄ is often grey due to trace aluminum metal, but pure LAH is a white solid.[5]

  • Insufficient Reagent: Using significantly less than 0.5 equivalents of LiAlH₄ will naturally result in incomplete conversion.

Solutions:

  • Optimize Reaction Profile: If you observe no reaction at low temperatures via TLC, allow the mixture to warm slowly to room temperature and hold for 1-2 hours, continuing to monitor. A gentle reflux in THF can be used for stubborn reductions, but this dramatically increases the risk of over-reduction.[1]

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (like THF or Et₂O). Handle LiAlH₄ under an inert atmosphere (Nitrogen or Argon).

  • Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

Q3: The work-up of my reaction results in a gelatinous precipitate that is very difficult to filter, leading to low product recovery. How can I improve this?

A3: The formation of aluminum salt emulsions during the quenching of LiAlH₄ reactions is a well-known and frustrating problem. A robust and reliable work-up procedure is essential.

Solutions:

  • Fieser Work-up: This is a widely trusted method. After the reaction is complete, cool the flask to 0°C in an ice bath. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the number of grams of LiAlH₄ used). After the final addition, stir the mixture vigorously for 30 minutes. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.[4]

  • Rochelle's Salt (Potassium Sodium Tartrate) Work-up: An excellent alternative is to quench the excess LiAlH₄ with ethyl acetate at 0°C, followed by the addition of a saturated aqueous solution of Rochelle's salt.[6] The tartrate is a strong chelating agent for aluminum ions, which breaks up the emulsion and keeps the salts dissolved in the aqueous layer, resulting in a clean phase separation. Stir vigorously until two clear layers are observed.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature and reaction time to maximize the yield of the hydroxy-ester?

A: There is no single "perfect" condition, as it depends on scale and equipment. However, a good starting point is to add the diester to the LiAlH₄ slurry at 0°C over 30-45 minutes . After the addition, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours. The key is to monitor the reaction by TLC every 30 minutes and quench it as soon as the starting diester is consumed.

Q: Are there alternative, more selective reducing agents I could use instead of LiAlH₄?

A: Yes. While LiAlH₄ is powerful, its lack of selectivity is a drawback.[7] Consider these alternatives for better control:

  • Lithium Borohydride (LiBH₄): Less reactive than LiAlH₄ but significantly more reactive than NaBH₄. It is capable of reducing esters, often with better selectivity than LiAlH₄, especially at controlled temperatures.[7]

  • Diisobutylaluminum Hydride (DIBAL-H): This reagent is most famous for the partial reduction of esters to aldehydes at very low temperatures (-78°C).[8][9] However, by carefully controlling the stoichiometry and allowing the temperature to rise, it can be used for reduction to the alcohol, sometimes offering improved selectivity over LiAlH₄.

Q: What are the most critical safety precautions when working with Lithium Aluminum Hydride?

A: LiAlH₄ is a pyrophoric and highly reactive reagent that demands respect and careful handling.

  • Water Reactivity: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[10] NEVER quench a LiAlH₄ reaction by adding water directly to the neat reaction mixture without significant dilution with an inert solvent first.

  • Inert Atmosphere: Always handle solid LiAlH₄ and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: The quenching process is highly exothermic and generates gas. It must be done slowly, with efficient cooling (ice bath), and behind a safety shield.

Data Summary: Effect of Conditions on Product Distribution

The following table provides an estimated guide to the impact of temperature and LiAlH₄ stoichiometry on the product distribution. Actual results will vary.

Temperature (°C)Equivalents of LiAlH₄Approx. Reaction Time (h)Starting Diester (%)Desired Hydroxy-ester (%) Undesired Diol (%)
00.52-3< 5~70-80 15-25
0 -> 250.52< 5~60-70 25-35
250.51-2< 5~40-50 45-55
00.82< 5~20-30 70-80
35 (Reflux)0.510< 10 > 90

Visualized Protocols and Logic

Experimental Workflow

The following diagram outlines the standard workflow for the synthesis, work-up, and purification of the target molecule.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Dry glassware under vacuum prep2 Add anhydrous THF and LiAlH4 to flask under N2 prep1->prep2 prep3 Cool slurry to 0 C prep2->prep3 react1 Prepare solution of Diester in anhydrous THF react2 Add Diester solution dropwise to LiAlH4 slurry at 0 C react1->react2 react3 Monitor reaction by TLC react2->react3 work1 Quench reaction at 0 C (Fieser or Rochelle's Salt) react3->work1 When SM is consumed work2 Filter solids / Separate layers work1->work2 work3 Extract aqueous layer work2->work3 work4 Dry, filter, and concentrate organic layers work3->work4 purify1 Purify crude oil via flash column chromatography work4->purify1 purify2 Characterize final product (NMR, IR, MS) purify1->purify2

Caption: Experimental workflow for this compound synthesis.

Parameter-Outcome Logic Diagram

This diagram illustrates the causal relationship between key reaction parameters and the resulting product distribution.

G cluster_params Controllable Parameters cluster_outcomes Primary Outcomes temp Reaction Temperature outcome1 High Selectivity (Desired Hydroxy-ester) temp->outcome1 Low (e.g., 0 C) outcome2 Over-reduction (Diol By-product) temp->outcome2 High (e.g., >25 C) outcome3 Incomplete Reaction (Starting Material) temp->outcome3 Too Low (e.g., <-20 C) time Reaction Time time->outcome1 Monitored (TLC) time->outcome2 Too Long time->outcome3 Too Short stoich LiAlH4 Stoichiometry stoich->outcome1 ~0.5 eq. stoich->outcome2 > 0.6 eq. stoich->outcome3 < 0.5 eq.

Caption: Relationship between reaction parameters and synthesis outcomes.

Representative Experimental Protocol

This protocol is a representative method and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Under a nitrogen atmosphere, add LiAlH₄ (0.55 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Add anhydrous THF to create an approximately 0.5 M slurry.

  • Cooling: Cool the LiAlH₄ slurry to 0°C using an ice-water bath.

  • Addition: Dissolve Diethyl 1,1-cyclopentanedicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirring LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% EtOAc in Hexanes, KMnO₄ stain). The reaction is complete when the starting diester spot has disappeared.

  • Quenching: Once complete, cool the flask back to 0°C. Slowly and carefully add ethyl acetate dropwise to quench any unreacted LiAlH₄. (Note: Gas evolution will occur).

  • Work-up: Add a saturated aqueous solution of Rochelle's salt to the flask. Stir the mixture vigorously until the grey slurry dissolves and two clear, distinct layers are formed (this may take several hours or overnight).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

  • M. Pawliczek et al. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 8(5).
  • J. H. Kim et al. (2014). Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. Bulletin of the Korean Chemical Society, 35(7).
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • M. Pawliczek et al. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Request PDF on ResearchGate.
  • T. Nagasawa et al. (2021). An Efficient Partial Reduction of α,β-Unsaturated Esters Using DIBAL-H in Flow. MDPI.
  • T. Aggarwal. (n.d.). Methods in Organic Synthesis. DAV University Course Material.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • G. Szabó et al. (2023). Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv.
  • Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?
  • DAV University. (n.d.). Module II Reduction Reactions. NPTEL Course Material.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Pearson+. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?
  • S. G. Newman et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.
  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt.
  • Pharmaguideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4).
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.

Sources

Minimizing byproduct formation during the hydroxymethylation of ethyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydroxymethylation of ethyl cyclopentanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Challenge

The hydroxymethylation of ethyl cyclopentanecarboxylate to produce ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is a crucial C-C bond-forming reaction. It serves as a valuable step in the synthesis of various biologically active molecules and fine chemicals. The reaction typically involves the base-catalyzed addition of formaldehyde to the enolate of the ester. While seemingly straightforward, this process is often plagued by the formation of multiple byproducts, complicating purification and reducing the yield of the desired product.

This guide will dissect the common issues encountered during this reaction and provide actionable, evidence-based strategies to minimize byproduct formation and maximize the efficiency of your synthesis.

Core Reaction Pathway

The desired transformation proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

cluster_main Desired Hydroxymethylation Pathway Start Ethyl Cyclopentanecarboxylate Enolate Ester Enolate (Nucleophile) Start->Enolate Base (e.g., NaH, LDA) Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Intermediate Product Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate Intermediate->Product Protonation (Workup) caption Fig 1. Desired Reaction Pathway

Fig 1. Desired Reaction Pathway

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the hydroxymethylation of ethyl cyclopentanecarboxylate. The solutions are presented in a question-and-answer format to directly tackle common experimental observations.

FAQ 1: Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted ethyl cyclopentanecarboxylate in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to inefficient enolate formation or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Base: Ethyl cyclopentanecarboxylate has an alpha-proton with a pKa of approximately 25. A sufficiently strong, non-nucleophilic base is crucial for efficient deprotonation.

    • Troubleshooting:

      • If you are using alkoxides like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

      • Ensure your base is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture.

  • Inadequate Temperature: Enolate formation can be slow at very low temperatures.

    • Troubleshooting:

      • While the addition of formaldehyde is often performed at low temperatures to control exothermicity, the initial enolization step may benefit from a slightly higher temperature (e.g., 0 °C to room temperature) before the formaldehyde is introduced.

  • Steric Hindrance: The cyclopentane ring introduces some steric bulk around the alpha-proton, which can hinder access by the base.

    • Troubleshooting:

      • Using a less sterically hindered base, if compatible with other reaction parameters, might be beneficial. However, stronger bases like LDA are generally effective despite their size.

      • Increasing the reaction time for the enolization step before adding formaldehyde can also improve conversion.

FAQ 2: Formation of a High-Molecular-Weight, Viscous Residue

Question: My reaction produces a thick, viscous oil or solid that is difficult to characterize and purify. What is this material, and how can I prevent its formation?

Answer:

The formation of a high-molecular-weight residue is often indicative of polymerization or oligomerization side reactions. These can occur with both the starting material and the formaldehyde.

  • Formaldehyde Polymerization: Formaldehyde readily polymerizes, especially in the presence of acid or base, to form paraformaldehyde (a solid) or other oligomers.

    • Troubleshooting:

      • Use freshly prepared formaldehyde from a reliable source. Anhydrous formaldehyde, generated by cracking paraformaldehyde, is often preferred for sensitive reactions.

      • Alternatively, use a commercially available formaldehyde solution and ensure its concentration is accurately known.

      • Maintain a low reaction temperature during and after the addition of formaldehyde to minimize its self-polymerization.

  • Claisen Self-Condensation of the Ester: Under basic conditions, the enolate of ethyl cyclopentanecarboxylate can attack the carbonyl group of another molecule of the ester, leading to a β-keto ester dimer.[1][2] This dimer can then potentially react further, contributing to the formation of viscous byproducts.

    • Troubleshooting:

      • Controlled Addition: Add the ester slowly to a suspension of the base to maintain a low concentration of the free ester during enolate formation. This minimizes the chance of self-condensation.

      • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the Claisen condensation, which typically requires higher activation energy than the reaction with the highly reactive formaldehyde.

cluster_claisen Claisen Condensation Byproduct Pathway Enolate Ester Enolate Dimer β-Keto Ester Dimer Enolate->Dimer Nucleophilic Attack Ester Ethyl Cyclopentanecarboxylate Ester->Dimer caption Fig 2. Claisen Self-Condensation

Fig 2. Claisen Self-Condensation

FAQ 3: Presence of Multiple Unidentified Spots on TLC/Peaks in GC-MS

Question: My crude reaction mixture shows several byproducts that I am struggling to identify. What are the most likely side reactions occurring?

Answer:

Besides the Claisen condensation, several other side reactions can contribute to a complex product mixture. Understanding these pathways is key to devising a strategy for their suppression.

  • Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, two molecules of formaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to yield one molecule of methanol and one molecule of formic acid (as a formate salt). This consumes your formaldehyde and base.

    • Troubleshooting:

      • Temperature Control: This reaction is highly temperature-dependent. Maintaining a low temperature throughout the addition of formaldehyde and the subsequent reaction period is critical.

      • Stoichiometry: Use a minimal excess of formaldehyde to reduce the likelihood of this bimolecular side reaction.

  • Tishchenko Reaction: An extension of the Cannizzaro reaction, the Tishchenko reaction can occur between two molecules of formaldehyde to produce methyl formate.

    • Troubleshooting:

      • Similar to the Cannizzaro reaction, strict temperature control and careful management of formaldehyde stoichiometry are the primary means of mitigation.

  • Multiple Hydroxymethylations: If the initial hydroxymethylated product is deprotonated, it can react with another molecule of formaldehyde to yield a di-hydroxymethylated product.

    • Troubleshooting:

      • Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of formaldehyde. A large excess will drive the reaction towards multiple additions.

      • Controlled Addition: Add the formaldehyde solution slowly and at a low temperature to allow the initial hydroxymethylation to proceed to completion before a significant concentration of the product can be deprotonated and react further.

cluster_byproducts Common Byproduct Formation Pathways Start Ethyl Cyclopentanecarboxylate + Formaldehyde Desired Desired Product Start->Desired Claisen Claisen Dimer Start->Claisen Cannizzaro Methanol + Formate (Cannizzaro) Start->Cannizzaro Tishchenko Methyl Formate (Tishchenko) Start->Tishchenko Multiple Di-hydroxymethylated Product Desired->Multiple Excess Formaldehyde + Base caption Fig 3. Overview of Potential Byproducts

Fig 3. Overview of Potential Byproducts

Optimized Experimental Protocol

This protocol is a recommended starting point for minimizing byproduct formation. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl cyclopentanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde

  • Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Anhydrous Formaldehyde Solution (Option A): In a well-ventilated fume hood, gently heat paraformaldehyde to generate anhydrous formaldehyde gas. Pass the gas through a cold trap and then into chilled, anhydrous THF to create a solution of known concentration. This method is highly effective but requires specialized glassware and caution.

  • Use of Paraformaldehyde Slurry (Option B): As a more practical alternative, paraformaldehyde can be used directly as a slurry in the reaction solvent. Ensure the paraformaldehyde is dry and of high purity.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF to the flask.

  • Enolate Formation:

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add a solution of ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30-60 minutes.

    • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full enolate formation.

  • Hydroxymethylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous formaldehyde in THF (1.1 equivalents) or a slurry of paraformaldehyde in THF. Maintain the internal temperature below -65 °C during the addition.

    • Stir the reaction at -78 °C for 2-4 hours.

  • Workup:

    • Carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary and Analytical Characterization

CompoundExpected 1H NMR Signals (CDCl₃, δ ppm)Expected GC-MS (m/z)
Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate (Desired Product) ~4.15 (q, 2H, -OCH₂CH₃), ~3.60 (s, 2H, -CH₂OH), ~2.50 (br s, 1H, -OH), ~1.90-1.50 (m, 8H, cyclopentyl), ~1.25 (t, 3H, -OCH₂CH₃)172 (M⁺), 143, 127, 99
β-Keto Ester Dimer (Claisen Byproduct) Absence of the characteristic -CH₂OH singlet. Presence of signals corresponding to the coupled cyclopentyl rings.~268 (M⁺)
Ethyl Cyclopentanecarboxylate (Starting Material) ~4.10 (q, 2H), ~2.60 (p, 1H), ~1.90-1.50 (m, 8H), ~1.20 (t, 3H)142 (M⁺)

Note: The exact chemical shifts and fragmentation patterns may vary slightly. It is recommended to acquire reference spectra or perform detailed 2D NMR analysis for unambiguous identification of byproducts.

References

  • Boeckman, R. K., Jr., Biegasiewicz, K. F., Tusch, D. J., & Miller, J. R. (2015). Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization. The Journal of Organic Chemistry, 80(8), 4030–4045. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Claisen Condens
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

Sources

Stability issues of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate during workup and purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the workup and purification of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis and the purity of your final product.

I. Troubleshooting Guide: Workup Procedures

The workup phase is critical for isolating this compound and is often where initial stability issues arise. The molecule's β-hydroxy ester moiety is susceptible to degradation under both acidic and basic conditions.

Q1: I'm observing low yields after aqueous workup. What could be the cause?

Low yields after workup are frequently due to unintended hydrolysis of the ester or other side reactions. The choice of quenching and extraction conditions is paramount.

A1: Key Considerations for Workup

  • Hydrolysis under Acidic or Basic Conditions: The ester group in this compound can be hydrolyzed back to the corresponding carboxylic acid under both acidic and basic conditions, especially with prolonged exposure or elevated temperatures.[1][2][3][4] Acid-catalyzed hydrolysis is a reversible reaction, whereas base-catalyzed hydrolysis (saponification) is irreversible and leads to the formation of a carboxylate salt.[3][4]

  • Recommended Workup Protocol:

    • Quenching: For reactions involving strong bases (e.g., organolithiums, Grignards), a gentle quench with a buffered aqueous solution like saturated ammonium chloride (NH₄Cl) is preferable to strong acids. This minimizes the risk of acid-catalyzed degradation.

    • Extraction: Use a suitable organic solvent such as ethyl acetate for extraction.[5][6] Perform multiple extractions to maximize the recovery of your product from the aqueous layer.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6] Concentrate the solution in vacuo using a rotary evaporator at low temperatures (ideally below 40°C) to prevent thermal decomposition.[7]

Workflow for Optimized Workup

Reaction Reaction Quench Gentle Quench (e.g., sat. NH4Cl) Reaction->Quench Reaction Mixture Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Quenched Mixture Washing Brine Wash Extraction->Washing Organic Layer Drying Drying Agent (e.g., Na2SO4) Washing->Drying Washed Organic Layer Concentration Low-Temperature Concentration Drying->Concentration Dried Solution Crude_Product Crude Product Concentration->Crude_Product Concentrated Solution

Caption: Optimized workup workflow for this compound.

II. Troubleshooting Guide: Purification Challenges

Purification, particularly column chromatography and distillation, can introduce further stability issues if not performed under the correct conditions.

Q2: My β-hydroxy ester is dehydrating to an α,β-unsaturated ester during column chromatography. How can I prevent this?

Dehydration is a common side reaction for β-hydroxy esters, especially on silica gel, which is inherently acidic.[7] This elimination reaction is often favored at higher temperatures and under acidic or basic conditions, leading to the formation of a more stable conjugated system.[7][8]

A2: Strategies to Minimize Dehydration during Chromatography

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Treat standard silica gel with a base, such as triethylamine, to neutralize acidic sites. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.

  • Solvent System Optimization: A non-polar to moderately polar solvent system is generally recommended. A gradient elution from hexane to ethyl acetate is a common choice.

  • Temperature Control: If possible, run the column at a lower temperature to minimize the rate of the elimination reaction.

Table 1: Comparison of Stationary Phases for Chromatography

Stationary PhaseAcidityPotential for DehydrationRecommended Use
Standard Silica GelAcidicHighNot recommended without deactivation
Deactivated Silica GelNeutralizedLowRecommended
Neutral AluminaNeutralLowGood alternative
Basic AluminaBasicVery LowUse with caution, may promote other base-catalyzed reactions
Florisil®Weakly AcidicModerateCan be an alternative to silica
Q3: I'm considering distillation for purification. What are the recommended conditions to avoid decomposition?

While distillation can be an effective purification method for liquids, β-hydroxy esters are susceptible to thermal decomposition.[9][10] The primary decomposition pathway is a retro-ene reaction (pyrolysis) that can lead to the formation of cyclopentanone and ethyl acetate.[9][10]

A3: Best Practices for Distillation

  • High Vacuum: Perform the distillation under a high vacuum (low pressure) to reduce the boiling point of the compound and minimize the required temperature.

  • Temperature Monitoring: Carefully monitor the temperature of both the heating mantle and the vapor. Avoid excessive heating. The boiling point of this compound is reported to be around 206°C at atmospheric pressure, which is high enough to cause decomposition.[5]

  • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus is ideal as it minimizes the residence time of the compound at high temperatures.

Decomposition Pathway during Thermal Stress

cluster_0 This compound cluster_1 Decomposition Products A HO-CH2-C5H8-COOEt B Cyclopentanone A->B Heat (Δ) (Retro-Ene Reaction) C Ethyl Acetate A->C Heat (Δ) (Retro-Ene Reaction)

Caption: Thermal decomposition pathway of this compound.

III. Frequently Asked Questions (FAQs)

Q4: Can transesterification occur during workup or purification?

A4: Yes, if an alcohol other than ethanol is present under acidic or basic conditions, transesterification can occur, leading to the formation of a different ester.[11][12][13] For instance, if methanol is used as a solvent or co-solvent during workup or chromatography with an acid or base catalyst, you might observe the formation of the corresponding methyl ester. To avoid this, use ethanol or a non-alcoholic solvent system.

Q5: What are the ideal storage conditions for this compound?

A5: To ensure long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture and air.[5][14] It should also be stored away from strong oxidizing agents, acids, and bases.[15]

Q6: Are there any specific analytical techniques to monitor for degradation products?

A6:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and check for the presence of impurities. The dehydration product (the α,β-unsaturated ester) will typically have a higher Rf value than the starting β-hydroxy ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile decomposition products such as cyclopentanone and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities. The appearance of vinylic proton signals in the ¹H NMR spectrum would indicate the formation of the dehydration product.

IV. References

  • DePuy, C. H., & King, R. W. (1960). Thermal decomposition of .beta.-hydroxy esters. The Journal of Organic Chemistry, 25(3), 431. [Link]

  • Chuchani, G., Rotinov, A., & Dominguez, R. M. (1988). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 53(12), 2677-2680. [Link]

  • Wikipedia. (2023). Ei mechanism. [Link]

  • ACS Publications. (n.d.). Thermal decomposition of .beta.-hydroxy esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. [Link]

  • University of Calgary. (n.d.). Elimination Reactions. [Link]

  • LibreTexts Chemistry. (2021). Biological Elimination Reactions. [Link]

  • Royal Society of Chemistry. (2013). Mechanistic comparison of β-H elimination, β-OH elimination, and nucleophilic displacement reactions of β-hydroxy alkyl rhodium porphyrin complexes. Dalton Transactions. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl cyclopentanecarboxylate on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. [Link]

  • CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • ResearchGate. (n.d.). Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. [Link]

  • PubChem. (n.d.). Ethyl cyclopentanecarboxylate. [Link]

  • LookChem. (n.d.). Cas 41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]

Sources

Technical Support Center: Impurity Identification in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and purification of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our approach is rooted in practical, field-proven insights to ensure the scientific integrity of your results.

Introduction: The Challenge of Purity

This compound is a valuable building block in organic synthesis. Its purity is paramount for the successful progression of multi-step synthetic routes and for ensuring the safety and efficacy of final drug products. The most common synthetic route to this compound is the Fischer esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. While seemingly straightforward, this reaction can lead to several impurities that can complicate downstream applications. This guide will provide a structured, question-and-answer-based approach to identifying these impurities through careful analysis of NMR and MS data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the analysis of this compound.

Q1: What are the most common impurities I should expect to see in my sample of this compound?

A1: Based on the typical Fischer esterification synthesis, the most probable impurities are:

  • Unreacted Starting Material: 1-(hydroxymethyl)cyclopentanecarboxylic acid. This is often present if the reaction has not gone to completion.

  • Self-Esterification Dimer: The ester formed from the reaction of the hydroxyl group of one molecule of 1-(hydroxymethyl)cyclopentanecarboxylic acid with the carboxylic acid of another.

  • Dehydration Product: Ethyl cyclopent-1-enecarboxylate, formed by the acid-catalyzed dehydration of the tertiary alcohol.

  • Residual Ethanol and Acid Catalyst: While not organic impurities in the same vein, their presence can be detected and may interfere with analysis.

Q2: I'm seeing unexpected peaks in the 1H NMR spectrum of my product. How can I identify the impurity?

A2: The first step is to compare your spectrum with the expected spectrum of pure this compound. Below is a table of predicted 1H NMR chemical shifts for the pure compound.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH2- (ethyl)4.15Quartet2H
-CH3 (ethyl)1.25Triplet3H
-CH2- (cyclopentyl, adjacent to ester)1.60-1.80Multiplet4H
-CH2- (cyclopentyl, other)1.50-1.60Multiplet4H
-CH2OH3.65Singlet2H
-OHVariable (typically 1.5-3.0)Broad Singlet1H

Now, let's consider the signals that might arise from common impurities:

  • 1-(hydroxymethyl)cyclopentanecarboxylic acid:

    • A broad singlet for the carboxylic acid proton (-COOH) typically appears between 10-12 ppm. Its presence is a strong indicator of this impurity.

    • The -CH2OH protons may appear at a slightly different chemical shift compared to the ester.

  • Self-Esterification Dimer:

    • This larger molecule will have a more complex spectrum, but you can look for a second set of ester-related signals (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm) if an ethyl ester was also formed from the dimer's remaining carboxylic acid. The methylene protons adjacent to the newly formed ester linkage will also have a characteristic downfield shift.

  • Ethyl cyclopent-1-enecarboxylate:

    • The most telling signal is the appearance of a vinylic proton signal in the range of 6.5-7.0 ppm.

Troubleshooting Workflow:

Impurity_ID_HNMR start Analyze 1H NMR Spectrum peak_10_12 Peak between 10-12 ppm? start->peak_10_12 vinylic_peak Peak between 6.5-7.0 ppm? peak_10_12->vinylic_peak No impurity1 Impurity: 1-(hydroxymethyl)cyclopentanecarboxylic acid peak_10_12->impurity1 Yes complex_ester Complex ester signals? vinylic_peak->complex_ester No impurity2 Impurity: Ethyl cyclopent-1-enecarboxylate vinylic_peak->impurity2 Yes impurity3 Possible Impurity: Self-esterification dimer complex_ester->impurity3 Yes clean Likely Pure Product complex_ester->clean No

Caption: Decision tree for 1H NMR based impurity identification.

Q3: My 13C NMR spectrum has more peaks than expected. What do they signify?

A3: Similar to the 1H NMR, a comparison with the expected 13C NMR spectrum of the pure product is the first step.

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~175
-CH2- (ethyl)~60
-CH3 (ethyl)~14
Quaternary C (cyclopentyl)~50
-CH2- (cyclopentyl)~35 and ~25
-CH2OH~65

Here's what to look for from impurities:

  • 1-(hydroxymethyl)cyclopentanecarboxylic acid:

    • A peak for the carboxylic acid carbon (-COOH) will appear in the range of 175-185 ppm.

  • Self-Esterification Dimer:

    • You will observe a greater number of signals in the aliphatic region due to the increased number of non-equivalent carbons. You may also see two distinct carbonyl signals.

  • Ethyl cyclopent-1-enecarboxylate:

    • Two new peaks will appear in the vinylic region (120-140 ppm).

Q4: I'm analyzing my sample by Mass Spectrometry. What are the expected fragments for the pure compound, and what might indicate an impurity?

A4: For this compound (Molecular Weight: 172.22 g/mol ), using Electron Ionization (EI), you can expect to see the following key fragments:

Table 3: Expected MS Fragmentation for this compound

m/zFragmentInterpretation
172[M]+Molecular Ion
155[M - OH]+Loss of hydroxyl radical
141[M - OCH2CH3]+Loss of ethoxy radical
127[M - COOCH2CH3]+Loss of the entire ester group
99[M - CH2OH - C2H5]+Loss of hydroxymethyl and ethyl groups

Identifying Impurities by MS:

  • 1-(hydroxymethyl)cyclopentanecarboxylic acid (MW: 144.17 g/mol ): The presence of a molecular ion at m/z 144 would be a clear indication of this impurity.

  • Self-Esterification Dimer (MW: 300.38 g/mol for the dimer of the acid): Look for a molecular ion peak at m/z 300.

  • Ethyl cyclopent-1-enecarboxylate (MW: 140.18 g/mol ): A molecular ion at m/z 140 would suggest the presence of this dehydration product.

Troubleshooting Workflow for MS Analysis:

Impurity_ID_MS start Analyze Mass Spectrum mz_144 Peak at m/z 144? start->mz_144 mz_140 Peak at m/z 140? mz_144->mz_140 No impurity1 Impurity: 1-(hydroxymethyl)cyclopentanecarboxylic acid mz_144->impurity1 Yes mz_300 Peak at m/z 300? mz_140->mz_300 No impurity2 Impurity: Ethyl cyclopent-1-enecarboxylate mz_140->impurity2 Yes impurity3 Impurity: Self-esterification dimer mz_300->impurity3 Yes clean Likely Pure Product mz_300->clean No

Caption: Decision tree for MS-based impurity identification.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. Chloroform-d (CDCl3) is a common choice for this compound.

  • Sample Concentration: Weigh approximately 10-20 mg of your sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

Data Acquisition and Interpretation
  • Acquire standard 1H and 13C NMR spectra.

  • For more detailed structural elucidation, consider 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons. This can help quantify the amount of impurity present if a well-resolved signal from the impurity is visible.

Conclusion

The identification of impurities in this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. By systematically analyzing 1H NMR, 13C NMR, and Mass Spectrometry data and comparing it to the expected values for the pure compound, researchers can confidently identify and quantify common process-related impurities. This guide provides a framework for this analysis, empowering scientists to troubleshoot their experimental results and proceed with their research with a higher degree of certainty.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information.
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

Technical Support Center: Strategies for Scaling Up the Synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the successful scale-up of this important chemical intermediate.[1][2]

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common and scalable methods involve either the direct esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid or the reduction of a suitable precursor. This guide will focus on the challenges and troubleshooting associated with these primary pathways.

A common synthetic route involves the Fischer esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst.[3][4] Another viable, though more complex, route could involve a Dieckmann condensation of a suitable adipate diester to form a cyclic β-keto ester, followed by reduction and subsequent functional group manipulation.[5][6][7][8][9] For the direct conversion of an ester to an alcohol, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed.[10][11][12][13]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Scenario 1: Low Yield in Fischer Esterification

Question: We are attempting the Fischer esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol and a sulfuric acid catalyst, but our yields are consistently low (<50%). What are the likely causes and how can we improve the yield?

Answer:

Low yields in Fischer esterification are a common issue, primarily because the reaction is an equilibrium process.[14][15] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Limitations The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[14][15][16] If the water produced is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining.1. Use a large excess of ethanol: This shifts the equilibrium towards the product side according to Le Châtelier's principle.[16] A 10-fold or greater excess of ethanol can significantly increase the yield.[16] 2. Remove water as it forms: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[16] This continuously drives the reaction to completion.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a reasonable timeframe.Increase catalyst loading: While typically used in catalytic amounts, increasing the concentration of sulfuric acid can accelerate the reaction. However, be cautious of potential side reactions like dehydration of the alcohol at higher concentrations and temperatures.
Reaction Time and Temperature The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion. The reaction temperature might also be too low.Optimize reaction conditions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is slow, consider increasing the temperature, but be mindful of potential side reactions.
Purity of Reagents The presence of water in the starting materials (carboxylic acid or ethanol) will inhibit the reaction.Use anhydrous reagents: Ensure that both the 1-(hydroxymethyl)cyclopentanecarboxylic acid and ethanol are as dry as possible. Use freshly opened or properly stored anhydrous solvents.
Scenario 2: Incomplete Reduction of a Diester Precursor with LiAlH₄

Question: We are trying to synthesize this compound by reducing a diester precursor, but the reaction is incomplete, and we observe a mixture of products. What could be going wrong?

Answer:

The reduction of esters with Lithium Aluminum Hydride (LiAlH₄) is a powerful and generally high-yielding reaction, but it requires careful execution.[10][11][12][13][17] Incomplete reduction or the formation of side products often points to issues with the reagent, reaction conditions, or work-up procedure.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Deactivated LiAlH₄ LiAlH₄ is extremely reactive towards moisture and can be deactivated by exposure to air.[17][18] If the reagent is old or has been improperly handled, its reducing power will be diminished.Use fresh, high-quality LiAlH₄: Ensure the LiAlH₄ is a fine, white to grey powder. Use a fresh bottle or a properly stored reagent under an inert atmosphere. It is good practice to titrate the LiAlH₄ solution to determine its exact molarity before use.
Insufficient Equivalents of LiAlH₄ The reduction of an ester to a primary alcohol requires two equivalents of hydride.[10][13] Using less than the stoichiometric amount will result in incomplete reaction.Use a sufficient excess of LiAlH₄: It is common practice to use a 1.5 to 2-fold excess of LiAlH₄ to ensure the complete reduction of the ester and to account for any reaction with trace amounts of water or other protic impurities.
Reaction Temperature While the reaction is typically exothermic, maintaining a suitable temperature profile is important. Adding the substrate too quickly to the LiAlH₄ solution can lead to an uncontrolled exotherm and potential side reactions.Control the reaction temperature: The reaction is often started at 0 °C with slow, portion-wise addition of the ester solution to the LiAlH₄ suspension in an anhydrous ether like THF or diethyl ether. After the addition is complete, the reaction is often allowed to warm to room temperature or gently refluxed to ensure completion.[19]
Improper Work-up Procedure The work-up for a LiAlH₄ reaction is critical for quenching the excess reagent and liberating the alcohol product from the aluminum salts. An incorrect work-up can lead to low isolated yields.Follow a careful, sequential work-up: A common and effective work-up procedure (Fieser work-up) involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to this compound for a first attempt?

For a straightforward initial synthesis, the Fischer esterification of commercially available 1-(hydroxymethyl)cyclopentanecarboxylic acid is recommended.[3][4][20] This one-step reaction is relatively easy to set up and, with optimization as described in the troubleshooting section, can provide good yields.

Q2: Are there any alternative reducing agents to LiAlH₄ for the reduction of the ester group?

Yes, while LiAlH₄ is a very effective reducing agent for esters, other reagents can also be used.[21] Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters.[17][22] However, in some cases, using NaBH₄ in combination with a Lewis acid or at elevated temperatures can achieve the reduction. Another classic method is the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent.[23][24][25][26][27] This method is less common in modern laboratories due to the hazardous nature of handling large quantities of sodium metal but can be effective for large-scale industrial processes.[24][26]

Q3: How can I monitor the progress of the esterification or reduction reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions to take when working with LiAlH₄?

Lithium Aluminum Hydride is a highly reactive and pyrophoric substance.[18] It reacts violently with water and other protic solvents to release hydrogen gas, which is flammable.[17][28] All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents must be used.[19] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential. A fire extinguisher suitable for reactive metals (Class D) should be readily available.

Q5: Can you provide a general protocol for the Fischer Esterification?

Certainly. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Fischer Esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(hydroxymethyl)cyclopentanecarboxylic acid (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.[3][4]

Visualizations

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid R-COOH H_plus H+ ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ Ethanol EtOH Tetrahedral_Intermediate R-C(OH)₂(OEt)H⁺ ProtonatedAcid->Tetrahedral_Intermediate + EtOH Protonated_Intermediate R-C(OH)(OEt)H₂O⁺ Tetrahedral_Intermediate->Protonated_Intermediate - H⁺, + H⁺ Protonated_Ester R-C(O)OEtH⁺ Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOEt Protonated_Ester->Ester - H⁺ LAH_Troubleshooting Start Low Yield in LiAlH₄ Reduction CheckReagent Check LiAlH₄ Quality Start->CheckReagent CheckEquivalents Verify Equivalents of LiAlH₄ CheckReagent->CheckEquivalents [Good] UseFresh Use Fresh, Anhydrous LiAlH₄ CheckReagent->UseFresh [Poor/Old] CheckConditions Review Reaction Conditions CheckEquivalents->CheckConditions [Sufficient] UseExcess Use 1.5-2x Excess LiAlH₄ CheckEquivalents->UseExcess [Insufficient] CheckWorkup Examine Work-up Procedure CheckConditions->CheckWorkup [Optimal] OptimizeTemp Control Temperature (0°C to RT/Reflux) CheckConditions->OptimizeTemp [Sub-optimal] FieserWorkup Perform Careful Fieser Work-up CheckWorkup->FieserWorkup [Incorrect] End Improved Yield CheckWorkup->End [Correct] UseFresh->CheckEquivalents UseExcess->CheckConditions OptimizeTemp->CheckWorkup FieserWorkup->End

Sources

Validation & Comparative

Comparison of different reducing agents for the synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Mono-Reduction

In the realm of organic synthesis, the selective transformation of a single functional group within a polyfunctional molecule is a testament to the precision of a chosen methodology. The synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate from diethyl cyclopentane-1,1-dicarboxylate presents a classic chemoselectivity challenge: how to reduce one of two sterically and electronically similar ester groups to a primary alcohol while leaving the other untouched. This guide provides a comparative analysis of common and advanced reducing agents for this transformation, offering insights into their relative performance, mechanistic underpinnings, and practical application for researchers in medicinal and process chemistry.

The starting material, a geminal diester, possesses two electrophilic carbonyl carbons. A successful synthesis of the target hydroxy-ester hinges on the careful selection of a reducing agent and the fine-tuning of reaction conditions to favor mono-reduction over the formation of the diol byproduct, 1,1-bis(hydroxymethyl)cyclopentane. This guide will explore the utility of Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄) in combination with Lewis acids, and Diisobutylaluminium Hydride (DIBAL-H) for this purpose.

Comparative Analysis of Reducing Agents

The choice of reducing agent is paramount in achieving the desired selective mono-reduction. Below is a summary of the key characteristics and expected performance of the selected reagents for the transformation of diethyl cyclopentane-1,1-dicarboxylate.

Reducing AgentReactivity & SelectivityTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) High Reactivity, Low Selectivity: A powerful reducing agent that readily reduces esters to primary alcohols.[1] Achieving mono-reduction is challenging and often requires inverse addition and careful stoichiometric control at low temperatures. Over-reduction to the diol is a significant risk.Ether or THF, -78 °C to 0 °C, inverse additionPotent and fast-acting.Highly reactive with protic solvents, pyrophoric, difficult to handle, poor selectivity for mono-reduction.
Sodium Borohydride (NaBH₄) / Lewis Acid Moderate Reactivity, Good Selectivity: NaBH₄ alone is generally unreactive towards esters.[2] However, in the presence of a Lewis acid (e.g., CaCl₂, LiCl), its reducing power is enhanced, allowing for the reduction of esters under milder conditions than LAH. This combination can offer good selectivity for mono-reduction.THF/alcohol co-solvent, 0 °C to refluxSafer and easier to handle than LAH, cost-effective, potentially high selectivity.Requires activation with an additive, may require elevated temperatures and longer reaction times.
Diisobutylaluminium Hydride (DIBAL-H) Controllable Reactivity, High Selectivity: A bulky and electrophilic reducing agent, DIBAL-H is well-known for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[3][4][5] By using a slight excess of DIBAL-H and carefully controlling the temperature, it is possible to favor the formation of the mono-alcohol.Toluene or THF, -78 °C to room temperatureExcellent for controlled reductions, soluble in a variety of solvents.Pyrophoric, requires careful temperature control, can be more expensive than borohydride-based reagents.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these reducing agents is crucial for rationalizing their reactivity and selectivity.

Lithium Aluminum Hydride (LAH)

LAH is a potent nucleophilic reducing agent, delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form an aldehyde. This aldehyde is subsequently reduced by a second equivalent of LAH to the primary alcohol.[1]

LAH_Reduction start Diethyl cyclopentane-1,1-dicarboxylate intermediate1 Tetrahedral Intermediate start->intermediate1 1. LiAlH4 aldehyde Intermediate Aldehyde-Ester intermediate1->aldehyde Elimination of EtO- product This compound aldehyde->product 1. LiAlH4 2. H3O+ workup diol 1,1-bis(hydroxymethyl)cyclopentane product->diol Further reduction with LiAlH4

Caption: LAH reduction of a diester to a mono-alcohol, with potential over-reduction to the diol.

Sodium Borohydride with Lewis Acid Activation

Standard NaBH₄ reductions are performed in protic solvents like methanol or ethanol. While NaBH₄ itself is a mild reducing agent, the presence of a Lewis acid, such as CaCl₂, is thought to form a more reactive borohydride species, Ca(BH₄)₂, or to coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating hydride attack.

NaBH4_Lewis_Acid_Reduction start Diethyl cyclopentane-1,1-dicarboxylate activated_ester Lewis Acid-Activated Ester start->activated_ester CaCl2 intermediate Tetrahedral Intermediate activated_ester->intermediate NaBH4 product This compound intermediate->product Protonolysis (workup)

Caption: Proposed mechanism for the Lewis acid-assisted NaBH₄ reduction of an ester.

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a bulky, electrophilic reducing agent. At low temperatures, it coordinates to the carbonyl oxygen of the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to an aldehyde until warmed or subjected to aqueous workup. By using one equivalent of DIBAL-H, the reaction can be stopped at the aldehyde stage. For the synthesis of the mono-alcohol, a slight excess of DIBAL-H and controlled warming allows for the reduction of the intermediate aldehyde before the second ester group is attacked.[5]

DIBALH_Reduction start Diethyl cyclopentane-1,1-dicarboxylate intermediate Stable Tetrahedral Intermediate start->intermediate 1. DIBAL-H (-78 °C) product This compound intermediate->product 2. H3O+ workup

Caption: DIBAL-H reduction of an ester, forming a stable intermediate at low temperatures.

Experimental Protocols

The following protocols are proposed based on general procedures for the selective reduction of esters and may require optimization for the specific substrate, diethyl cyclopentane-1,1-dicarboxylate.

General Experimental Workflow

Experimental_Workflow start Dissolve Diethyl Cyclopentane-1,1-dicarboxylate in Anhydrous Solvent cool Cool Reaction Mixture to a Specific Temperature (e.g., -78 °C or 0 °C) start->cool add_reagent Slowly Add Reducing Agent Solution cool->add_reagent stir Stir Under Inert Atmosphere for a Determined Time add_reagent->stir quench Carefully Quench the Reaction stir->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: A generalized workflow for the reduction of diethyl cyclopentane-1,1-dicarboxylate.

Protocol 1: Selective Mono-reduction with NaBH₄/CaCl₂

This protocol is adapted from general procedures for the selective reduction of esters using a sodium borohydride-calcium chloride system.

  • Reaction Setup: To a solution of diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in a 2:1 mixture of THF and ethanol, add anhydrous calcium chloride (1.5 equivalents).

  • Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath and add sodium borohydride (3 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of acetone, followed by 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Controlled Reduction with DIBAL-H

This protocol is designed to favor mono-reduction by careful control of stoichiometry and temperature.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in anhydrous toluene.

  • Addition of Reducing Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of DIBAL-H in toluene (1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by standard spectroscopic methods.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts include: δ 174.5 (ester C=O), δ 65.8 (-CH₂OH), δ 60.1 (-OCH₂CH₃), and peaks in the range of δ 35.2–45.0 for the cyclopentane ring carbons.[6]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies to be observed are a broad peak around 3400 cm⁻¹ (O-H stretch) and a strong absorption around 1730 cm⁻¹ (C=O ester stretch).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (172.22 g/mol ).

Conclusion and Recommendations

The selective mono-reduction of diethyl cyclopentane-1,1-dicarboxylate to this compound is a nuanced transformation that requires careful selection of the reducing agent and precise control over reaction conditions.

  • For ease of handling and cost-effectiveness, the NaBH₄/CaCl₂ system is a promising starting point. It offers a milder alternative to LAH and has the potential for high selectivity. Optimization of the solvent system, temperature, and reaction time will be crucial for maximizing the yield of the desired mono-alcohol.

  • For greater control and potentially higher selectivity, DIBAL-H is an excellent choice, albeit with more stringent handling requirements. The ability to perform the reaction at very low temperatures allows for the fine-tuning of the reduction process.

Ultimately, the optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. It is recommended that small-scale trials be conducted to determine the most effective method for a particular application.

References

  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H).
  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • ADICHEMISTRY. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
  • Chemistry Steps. DIBAL Reducing Agent.
  • Organic Synthesis. DIBAL-H Reduction.
  • ResearchGate. Lewis Acid Mediated Selective Monohydrolysis of Geminal Diesters: Synthesis of Functionalized Malonic Acid Half Esters.
  • Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄.
  • PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

Sources

Spectroscopic comparison of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate and its methyl ester analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to Ethyl and Methyl 1-(hydroxymethyl)cyclopentanecarboxylate

Introduction

In the landscape of synthetic chemistry and drug development, functionalized alicyclic scaffolds are invaluable building blocks. Among these, derivatives of cyclopentane, such as this compound and its analog, Mthis compound, serve as versatile intermediates. Their utility stems from the presence of two key functional groups: a primary alcohol and an ester, offering multiple avenues for further chemical modification. Accurate and unambiguous characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of this compound and its methyl ester counterpart. Moving beyond a simple data sheet, we will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The objective is to equip researchers, scientists, and drug development professionals with the expert insights and validated methodologies required to confidently distinguish between these two closely related structures and to verify their synthesis and purity. We will explore the causal relationships between molecular structure and spectroscopic output, grounded in authoritative principles and supported by detailed experimental protocols.

Molecular Structures and Synthetic Context

The fundamental difference between the two subject molecules lies in the alkyl portion of the ester group—an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation produces distinct and diagnostic signals in several spectroscopic techniques, particularly NMR and Mass Spectrometry.

Both compounds are readily synthesized from the common precursor, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid[1], via a standard Fischer esterification reaction with the corresponding alcohol (ethanol or methanol) under acidic catalysis.[2][3][4] Understanding this synthetic pathway is crucial, as it informs potential side reactions or impurities, such as the presence of unreacted starting material or transesterification products if mixed alcohols are present.

G cluster_start Starting Material cluster_reaction Fischer Esterification cluster_products Products A 1-(Hydroxymethyl)cyclopentane- 1-carboxylic Acid B Ethanol (EtOH) + H⁺ Catalyst A->B C Methanol (MeOH) + H⁺ Catalyst A->C D Ethyl 1-(hydroxymethyl)cyclopentane- carboxylate B->D E Methyl 1-(hydroxymethyl)cyclopentane- carboxylate C->E

Caption: Synthetic workflow for the preparation of the target ester compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between these two analogs. The signals from the alkyl ester protons provide a definitive fingerprint for each molecule.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the key differentiators are the signals corresponding to the -OCH₃ group (in the methyl ester) and the -OCH₂CH₃ group (in the ethyl ester).

  • Methyl Ester Analog : The methyl group will produce a sharp singlet at approximately 3.7 ppm.[5] The integration of this peak will correspond to three protons.

  • Ethyl Ester Analog : The ethyl group will exhibit a more complex pattern. A quartet, integrating to two protons, will appear around 4.2 ppm due to coupling with the adjacent methyl group.[6] This methyl group, in turn, will appear as a triplet around 1.2-1.3 ppm, integrating to three protons.[6]

The remaining signals are common to both molecules:

  • Hydroxymethyl Group (-CH₂OH) : The two protons of the hydroxymethyl group are expected to appear as a singlet or a narrowly split multiplet around 3.5-3.8 ppm. The hydroxyl proton (-OH) itself will appear as a broad singlet whose chemical shift is highly dependent on concentration, solvent, and temperature, but typically falls between 2.0-2.5 ppm.[7]

  • Cyclopentane Ring : The protons on the cyclopentane ring will produce complex multiplets in the aliphatic region, typically between 1.5-2.0 ppm.

The downfield shift of the protons on the carbon adjacent to the ester oxygen (the quartet at ~4.2 ppm for the ethyl ester and the singlet at ~3.7 ppm for the methyl ester) is a direct result of the deshielding effect of the electronegative oxygen atom.[8]

Table 1: Comparative Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound Mthis compound Rationale for Difference
Ester Alkyl Group~4.2 ppm (q, 2H, J ≈ 7.1 Hz)~1.25 ppm (t, 3H, J ≈ 7.1 Hz)~3.7 ppm (s, 3H)Presence of ethyl group (quartet/triplet spin system) vs. methyl group (singlet).
-CH₂ OH~3.6 ppm (s, 2H)~3.6 ppm (s, 2H)Identical functional group in both molecules.
-CH₂OH ~2.3 ppm (br s, 1H)~2.3 ppm (br s, 1H)Identical, but shift is variable.[7]
Cyclopentane Ring~1.6-1.9 ppm (m, 8H)~1.6-1.9 ppm (m, 8H)Identical alicyclic core structure.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR further corroborates the structural assignment. The carbon signals of the ester's alkyl chain are distinct for each analog.

  • Carbonyl Carbon (C=O) : The ester carbonyl carbon will appear significantly downfield, typically in the range of 175-178 ppm for both compounds.

  • Quaternary Carbon : The C1 carbon of the cyclopentane ring, bonded to both the hydroxymethyl and carboxyl groups, will be found around 50-55 ppm.

  • Hydroxymethyl Carbon (-CH₂OH) : This carbon typically resonates around 65-70 ppm.

  • Ester Alkyl Carbons : This is the key diagnostic region.

    • Methyl Ester : A single peak for the -OCH₃ carbon will appear around 52 ppm.

    • Ethyl Ester : Two distinct peaks will be observed: one for the -OCH₂- carbon at approximately 61 ppm and another for the terminal -CH₃ carbon at around 14 ppm.

Table 2: Comparative Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound Mthis compound Rationale for Difference
C =O~176 ppm~176 ppmMinimal influence from the alkyl chain length.
Ring C 1~53 ppm~53 ppmIdentical substitution at the quaternary center.
-C H₂OH~68 ppm~68 ppmIdentical functional group.
Cyclopentane Ring~35 ppm (x2), ~24 ppm (x2)~35 ppm (x2), ~24 ppm (x2)Identical alicyclic core structure.
Ester Alkyl Group~61 ppm (-OC H₂-)~14 ppm (-C H₃)~52 ppm (-OC H₃)Presence of two distinct carbons in the ethyl group vs. one in the methyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups (hydroxyl and ester) but is less effective at distinguishing between the two analogs. The spectra of both compounds will be dominated by the same characteristic absorptions.

  • O-H Stretch : A strong, broad absorption band will be present in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol.[7]

  • C-H Stretches : Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

  • C=O Stretch : A very strong, sharp absorption band characteristic of the ester carbonyl group will be observed in the range of 1730-1750 cm⁻¹.[8]

  • C-O Stretch : C-O stretching bands will appear in the 1000-1300 cm⁻¹ region.[8]

The primary difference would lie in the subtle variations within the fingerprint region (below 1500 cm⁻¹) due to the different C-C and C-H bending vibrations of the ethyl versus the methyl group. However, these differences are not typically used for primary identification.

Table 3: Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Associated Functional Group
O-H Stretch3200 - 3600Strong, BroadAlcohol (-OH)
C-H Stretch (sp³)2850 - 3000Medium-StrongAlkyl groups
C=O Stretch1730 - 1750Strong, SharpEster (C=O)
C-O Stretch1000 - 1300StrongEster and Alcohol (C-O)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides a definitive method to distinguish the two compounds based on their different molecular weights and fragmentation patterns.

  • Molecular Ion (M⁺) : The molecular weight of this compound (C₉H₁₆O₃) is 172.22 g/mol , while the Methyl analog (C₈H₁₄O₃) is 158.19 g/mol .[9][10] This 14-mass-unit difference (corresponding to a CH₂ group) in the molecular ion peak is a clear differentiator.

  • Fragmentation Patterns :

    • Loss of Alkoxy Group : A common fragmentation for esters is the loss of the -OR group. The ethyl ester will show a prominent peak at m/z [M-45]⁺ corresponding to the loss of ethoxy radical (•OCH₂CH₃). The methyl ester will show a corresponding peak at m/z [M-31]⁺ from the loss of a methoxy radical (•OCH₃).

    • Alpha Cleavage : The hydroxymethyl group can undergo alpha cleavage, leading to the loss of •CH₂OH, resulting in a fragment at m/z [M-31]⁺ for both compounds.

    • Loss of Water : Alcohols frequently show a peak corresponding to the loss of water ([M-18]⁺).

The combination of the molecular ion peak and the unique loss of the alkoxy group provides unambiguous identification.

G cluster_nmr ¹H NMR Analysis cluster_ms MS Confirmation A Unknown Sample (Ethyl or Methyl Analog) B Observe Ester Alkyl Region A->B C Quartet (~4.2 ppm) & Triplet (~1.25 ppm)? B->C D Singlet (~3.7 ppm)? B->D G Determine Molecular Ion (M⁺) C->G Confirm E Identified as Ethyl Ester C->E Yes D->G Confirm F Identified as Methyl Ester D->F Yes H M⁺ = 172? G->H I M⁺ = 158? G->I H->I No H->E Yes I->H No I->F Yes

Caption: Logical workflow for spectroscopic differentiation of the two esters.

Part 4: Experimental Protocols

To ensure reliable and reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the ester compound into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution : Cap the NMR tube and gently invert several times or vortex briefly to ensure complete dissolution.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~4 seconds.

    • Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Pulse Program : Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width : ~240 ppm.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 512-1024 scans, or until adequate signal-to-noise is achieved.

  • Data Processing : Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Protocol 2: IR Spectroscopy
  • Method : Attenuated Total Reflectance (ATR) is recommended for neat liquid samples due to its simplicity and speed. Alternatively, a thin film can be prepared on a salt plate (NaCl or KBr).

  • Sample Application : Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition :

    • Instrument : Fourier-Transform Infrared (FTIR) Spectrometer.

    • Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans.

  • Background Correction : Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Ionization Method : Electron Ionization (EI) is standard for generating fragment-rich spectra for structural elucidation. Electrospray Ionization (ESI) can also be used to confirm the molecular weight via protonation ([M+H]⁺).

  • Sample Introduction :

    • For EI : Use Gas Chromatography (GC-MS) for sample introduction. Dilute the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane. Inject 1 µL into the GC.

    • For ESI : Use direct infusion. Dilute the sample in methanol or acetonitrile and infuse using a syringe pump.

  • Acquisition (EI) :

    • Electron Energy : 70 eV.

    • Mass Range : Scan from m/z 30 to 250.

  • Data Analysis : Identify the molecular ion peak (M⁺). Analyze the major fragment ions and compare them to expected fragmentation pathways.

Conclusion

While this compound and its methyl analog share identical core structures and functional groups, they are readily and definitively distinguishable using standard spectroscopic techniques. ¹H NMR provides the most direct and rapid method of identification, with the characteristic singlet of the methyl ester contrasting sharply with the quartet-triplet system of the ethyl ester. Mass spectrometry offers unambiguous confirmation through the 14-amu difference in their respective molecular ion peaks. While ¹³C NMR provides valuable structural detail and IR spectroscopy confirms functional group identity, they play a more supportive role in the direct comparison. By employing the structured analytical workflow and robust protocols detailed in this guide, researchers can ensure the accurate characterization of these important synthetic intermediates, upholding the principles of scientific integrity and paving the way for successful downstream applications.

References

  • R. K. Dewan & Co. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? ResearchGate.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry.
  • Bock, K., & Duus, J. Ø. (1994). A Conformational Study of Hydroxymethyl Groups in Carbohydrates Investigated by 1H NMR Spectroscopy. Journal of Carbohydrate Chemistry, 13(4), 513-543.
  • Abraham, R. J., et al. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Modgraph.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-735.
  • AOCS. (2019). Alkyl Esters Other than Methyl. AOCS Lipid Library.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Gelbard, G., et al. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate.
  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
  • Abraham, R. J., et al. (2015). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 53(10), 829-838.
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(4), 1253-1255.
  • MDPI. (2025). Tetrakis (Hydroxymethyl)Phosphonium Chloride for Crosslinking Polyethylenimine (PEI) to Improve Metal Ion Extraction.
  • Grokipedia. (n.d.). Hydroxymethyl group.
  • Wikipedia. (n.d.). Hydroxymethyl group.
  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library.
  • PubChem. (n.d.). rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate.
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
  • PubChem. (n.d.). Methyl cyclopentanecarboxylate.
  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST WebBook.
  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • SpectraBase. (n.d.). Carbonic acid ethyl methyl ester - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.
  • MDPI. (n.d.). Magnetic Europium Ion-Based Fluorescence Sensing Probes for the Detection of Tetracyclines in Complex Samples.

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a valuable building block in organic synthesis, finding applications in the preparation of various biologically active molecules and complex chemical structures. Its bifunctional nature, possessing both a primary alcohol and an ester, allows for a range of subsequent chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct starting points: the direct functionalization of a pre-formed cyclopentane ring or the construction of the cyclopentane ring itself with the desired functionalities in place or readily accessible. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on two primary, well-documented strategies:

  • Esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid: A straightforward and classical approach involving the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.

  • Multi-step Synthesis via Dieckmann Condensation: A more convergent route that builds the cyclopentane ring from an acyclic precursor, followed by functional group manipulation to arrive at the target molecule.

Route 1: Fischer Esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid

This method represents the most direct synthetic approach, provided the starting carboxylic acid is readily available. The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanistic Overview

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol

Materials:

  • 1-(hydroxymethyl)cyclopentanecarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(hydroxymethyl)cyclopentanecarboxylic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Route 2: Multi-step Synthesis from Diethyl Adipate via Dieckmann Condensation

Synthetic Pathway Overview

Synthesis_Route_2 Diethyl Adipate Diethyl Adipate Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diethyl Adipate->Ethyl 2-oxocyclopentanecarboxylate Dieckmann Condensation Ethyl 1-(hydroxymethyl)-2-oxocyclopentanecarboxylate Ethyl 1-(hydroxymethyl)-2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate->Ethyl 1-(hydroxymethyl)-2-oxocyclopentanecarboxylate Hydroxymethylation This compound This compound Ethyl 1-(hydroxymethyl)-2-oxocyclopentanecarboxylate->this compound Ketone Reduction

A multi-step synthesis starting from diethyl adipate.

Step 1: Dieckmann Condensation of Diethyl Adipate

Mechanistic Insight: The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of an ethoxide ion results in the formation of the β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[1][2]

Experimental Protocol:

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (30%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, a solution of sodium ethoxide in anhydrous toluene is prepared.

  • Diethyl adipate is added dropwise to the heated solution under an inert atmosphere.[1]

  • The mixture is heated under reflux until the reaction is complete (monitored by gas chromatography).[1]

  • After cooling, the reaction is quenched by the addition of hydrochloric acid to neutralize the mixture.[1]

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give ethyl 2-oxocyclopentanecarboxylate. A yield of around 80% can be expected.[1]

Step 2: Hydroxymethylation of Ethyl 2-oxocyclopentanecarboxylate

Introducing the hydroxymethyl group at the C1 position can be achieved through various methods. One plausible approach involves an aldol-type reaction with formaldehyde.

Conceptual Approach: The α-proton at the C1 position of the β-keto ester is acidic and can be removed by a base to form an enolate. This enolate can then react with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a nucleophilic addition to introduce the hydroxymethyl group.

Step 3: Reduction of the Ketone

The final step involves the selective reduction of the ketone group at the C2 position to a methylene group, without reducing the ester functionality. The Wolff-Kishner or Clemmensen reduction are classical methods for such transformations.

Wolff-Kishner Reduction: This reaction involves the conversion of the ketone to a hydrazone, followed by base-catalyzed reduction at high temperatures to yield the alkane.

Experimental Protocol (Conceptual):

  • The ethyl 1-(hydroxymethyl)-2-oxocyclopentanecarboxylate is reacted with hydrazine hydrate to form the corresponding hydrazone.

  • The hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol, to effect the reduction of the C=N bond and elimination of nitrogen gas, yielding the final product.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Fischer EsterificationRoute 2: Multi-step Synthesis via Dieckmann Condensation
Starting Material 1-(hydroxymethyl)cyclopentanecarboxylic acidDiethyl adipate
Number of Steps 13
Key Reactions EsterificationDieckmann Condensation, Aldol Reaction, Ketone Reduction
Overall Yield High (if starting material is pure)Moderate (cumulative yield over three steps)
Scalability Generally scalableScalable, but requires careful control of each step
Reagent Cost Potentially higher if the starting acid is expensiveLower, as diethyl adipate is a commodity chemical
Simplicity Very simple and straightforwardMore complex, requiring multiple transformations and purifications
Waste Generation MinimalHigher due to multiple steps and use of stoichiometric reagents

Conclusion

The choice between the direct esterification and the multi-step Dieckmann condensation route for the synthesis of this compound depends heavily on the practical considerations of the research or development setting.

The Fischer esterification is an elegant and high-yielding one-step process, ideal for situations where the starting carboxylic acid is commercially available or can be easily prepared. Its simplicity and efficiency make it a preferred method for smaller-scale laboratory preparations.

The multi-step synthesis starting from diethyl adipate offers a more fundamental and cost-effective approach, particularly for large-scale production where the cost of starting materials is a significant factor. While more complex and involving a greater number of synthetic operations, this route provides access to the target molecule from inexpensive and readily available bulk chemicals. The intermediate, ethyl 2-oxocyclopentanecarboxylate, is also a versatile building block for other cyclopentane-containing targets.

Ultimately, a thorough evaluation of the cost, availability of starting materials, required scale of synthesis, and the technical expertise available will guide the synthetic chemist in selecting the most appropriate and efficient route to this valuable synthetic intermediate.

References

  • Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Stoltz, B. M. et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech.
  • Organic Syntheses. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester.
  • NROChemistry. Corey-Chaykovsky Reactions.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction.
  • ResearchGate. Intramolecular Barbier reaction in water: Cyclopentane and cyclohexane ring closure.

Sources

A Senior Application Scientist's Guide to the Unambiguous Structural Validation of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. While 1D NMR (¹H and ¹³C) provides a fundamental first look, complex spin systems and the absence of proton signals for quaternary carbons can leave critical ambiguities. This guide provides an in-depth, practical comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to achieve irrefutable structural validation of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a common building block in organic synthesis.[1][2][3]

This document moves beyond a simple listing of steps, delving into the causality behind experimental choices to create a self-validating workflow. We will demonstrate how these techniques, when used in concert, systematically eliminate structural uncertainties and deliver a complete, unambiguous assignment of the molecular skeleton.

The Challenge: Beyond the 1D Spectrum

The structure of this compound presents a classic validation challenge. It contains several distinct functional groups: an ethyl ester, a hydroxymethyl group, and a cyclopentane ring.

Chemical Structure of this compound with atom numbering.Figure 1. Chemical Structure of this compound with atom numbering for NMR assignment.

A standard 1D ¹H NMR spectrum would show signals for the ethyl group (a quartet and a triplet), the hydroxymethyl singlet (or doublet if coupled to the hydroxyl proton), and a complex, overlapping multiplet region for the eight protons on the cyclopentane ring. The ¹³C NMR spectrum would reveal all eight carbon signals, but crucially, it does not inherently show how they are connected. The key ambiguities are:

  • Unambiguous assignment of the crowded methylene protons on the cyclopentane ring (C2/C6 and C3/C5).

  • Confirmation of connectivity around the C1 quaternary carbon, which links the cyclopentane ring, the hydroxymethyl group, and the ethyl ester.

To resolve this, we employ a suite of 2D NMR experiments.

G cluster_workflow 2D NMR Validation Workflow P1D 1. 1D NMR Acquisition (¹H & ¹³C) COSY 2. COSY (H-H Connectivity) P1D->COSY Identifies spin systems HSQC 3. HSQC (Direct C-H Attachment) P1D->HSQC Correlates ¹H with attached ¹³C HMBC 4. HMBC (Long-Range C-H Connectivity) COSY->HMBC Connects spin systems HSQC->HMBC Guides long-range correlation search ASSIGN 5. Complete Structural Assignment HMBC->ASSIGN Confirms final structure

A high-level overview of the experimental workflow.

Foundational Analysis: 1D ¹H and ¹³C NMR Data

Before delving into 2D techniques, a thorough analysis of 1D spectra is essential. The data below is predicted based on standard chemical shift values and serves as our starting hypothesis.

Table 1: Predicted 1D NMR Assignments for this compound in CDCl₃

Atom # Type ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm)
1 C - - - ~50.0
2, 6 CH₂ ~1.6-1.8 m 4H ~24.0
3, 5 CH₂ ~1.5-1.7 m 4H ~35.0
4 -OH Variable br s 1H -
7 C=O - - - ~175.0
8 CH₂ ~3.6 s 2H ~68.0
9 CH₂ ~4.2 q 2H ~61.0

| 10 | CH₃ | ~1.2 | t | 3H | ~14.0 |

This initial data allows us to identify the key molecular fragments but fails to connect them definitively. The overlapping multiplets between 1.5-1.8 ppm make individual assignment of the ring protons impossible from this dataset alone.

Step-by-Step Validation with 2D NMR

Step 1: COSY - Mapping the Proton Networks

Expertise & Experience: The COrrelation SpectroscopY (COSY) experiment is the logical first step in 2D analysis. It's a homonuclear experiment that identifies protons that are scalar (J) coupled, typically those separated by two or three bonds.[4][5][6] This allows us to trace out the proton connectivity within individual spin systems. The COSY-90 variant is most common due to its sensitivity.[6][7][8]

Expected Correlations:

  • Ethyl Group: A cross-peak between the quartet at ~4.2 ppm (H-9) and the triplet at ~1.2 ppm (H-10), confirming the ethyl fragment.

  • Cyclopentane Ring: A complex network of cross-peaks in the ~1.5-1.8 ppm region, indicating that all the ring protons belong to a single, continuous spin system.

  • Hydroxymethyl Group: A potential correlation between the -OH proton (H-4) and the CH₂ protons (H-8), though this is often not observed if the hydroxyl proton exchange is rapid.

G cluster_mol COSY (H-H) Correlations H9 H-9 (~4.2 ppm) H10 H-10 (~1.2 ppm) H9->H10 J₃ H2_6 H-2/6 (~1.7 ppm) H3_5 H-3/5 (~1.6 ppm) H2_6->H3_5 J₃ H8 H-8 (~3.6 ppm) H4 H-4 (OH) H8->H4 J₃ (if observed)

Expected key COSY correlations for the molecule.

Trustworthiness: The COSY spectrum validates the presence of the ethyl and cyclopentane fragments as distinct spin systems. However, it provides no information to link these fragments together or to connect the hydroxymethyl group to the main structure.

Step 2: HSQC - Linking Protons to their Carbons

Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a proton-detected technique that is vastly more sensitive than carbon-detected experiments.[9][10][11] Its purpose is to create a 2D map correlating each proton signal with the carbon signal to which it is directly attached (a one-bond ¹JCH coupling).[12][13][14] This is the most reliable way to assign the chemical shifts of all protonated carbons.

Expected Correlations:

  • The proton signal at ~1.2 ppm (H-10) will show a cross-peak to the carbon signal at ~14.0 ppm (C-10).

  • The proton signals in the ~1.5-1.8 ppm range will correlate with their respective carbon partners at ~24.0 ppm (C-2/6) and ~35.0 ppm (C-3/5).

  • The proton signal at ~3.6 ppm (H-8) will correlate with the carbon at ~68.0 ppm (C-8).

  • The proton signal at ~4.2 ppm (H-9) will correlate with the carbon at ~61.0 ppm (C-9).

Table 2: Expected HSQC (¹H-¹³C) One-Bond Correlations

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~1.2 (t) ~14.0 CH₃ (C-10)
~1.5-1.8 (m) ~24.0 and ~35.0 Ring CH₂s
~3.6 (s) ~68.0 -CH₂OH (C-8)

| ~4.2 (q) | ~61.0 | -OCH₂- (C-9)|

G cluster_mol HSQC (¹JCH) Correlations H9 H-9 C9 C-9 H9->C9 H10 H-10 C10 C-10 H10->C10 H_ring H-ring C_ring C-ring H_ring->C_ring H8 H-8 C8 C-8 H8->C8

Visualization of direct one-bond C-H attachments via HSQC.

Trustworthiness: The HSQC experiment provides definitive assignments for all protonated carbons, adding a crucial layer of data. However, it is blind to non-protonated carbons. The quaternary carbon (C-1) and the ester carbonyl (C-7) remain unassigned and their positions in the structure unconfirmed. This is where the final experiment becomes essential.

Step 3: HMBC - Assembling the Complete Molecular Skeleton

Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to the entire puzzle. Like HSQC, it is proton-detected, but it is optimized to show correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[14][15][16][17] It is this "long-range" information that allows us to connect the molecular fragments identified by COSY and HSQC, and crucially, to locate the quaternary carbons.[15][18]

Expected Key Correlations for Final Validation:

  • Connecting the Hydroxymethyl Group: The protons of the hydroxymethyl group (H-8, ~3.6 ppm) should show a two-bond correlation (²JCH) to the quaternary carbon C-1 and a three-bond correlation (³JCH) to the ring carbons C-2/6. This definitively places the -CH₂OH group on the C-1 carbon.

  • Locating the Ester Group: The same hydroxymethyl protons (H-8) should also show a three-bond correlation (³JCH) to the ester carbonyl carbon (C-7). Furthermore, the methylene protons of the ethyl group (H-9, ~4.2 ppm) will show a two-bond correlation (²JCH) to the carbonyl carbon (C-7). These two correlations unambiguously link the ester group to the C-1 carbon.

  • Confirming Ring Connectivity: The protons on the cyclopentane ring (H-2/6) will show correlations to the central quaternary carbon (C-1), confirming the ring's attachment point.

Table 3: Key Diagnostic HMBC (¹H-¹³C) Long-Range Correlations

Proton Signal (ppm) Correlated Carbon Signal (ppm) # of Bonds Structural Significance
H-8 (~3.6) C-1 (~50.0) 2 Confirms C8-C1 bond
H-8 (~3.6) C-7 (~175.0) 3 Confirms C1-C7 bond
H-9 (~4.2) C-7 (~175.0) 2 Confirms ester linkage
H-2/6 (~1.7) C-1 (~50.0) 2 Confirms ring linkage

| H-2/6 (~1.7) | C-7 (~175.0) | 3 | Confirms ring-ester proximity |

G cluster_mol Key HMBC (Long-Range) Correlations H8 H-8 C1 C-1 (Quat) H8->C1 ²J C7 C-7 (C=O) H8->C7 ³J H9 H-9 H9->C7 ²J H2_6 H-2/6 H2_6->C1 ²J

Key HMBC correlations that assemble the final structure.

Conclusion: A Triad of Techniques for Unambiguous Validation

The structural validation of this compound serves as a perfect case study for the power of a multi-pronged 2D NMR approach.

  • COSY established the proton-proton connectivities, outlining the individual spin systems.

  • HSQC flawlessly mapped each proton to its directly attached carbon, assigning all protonated carbons.

  • HMBC provided the critical long-range correlations that pieced together the entire molecular puzzle, locating quaternary carbons and confirming the connectivity between functional groups.

By systematically acquiring and interpreting these three datasets, researchers can move from a plausible structure based on 1D NMR to one that is rigorously and unambiguously proven. This methodical approach ensures the scientific integrity required for publication, patent filings, and advancement in any chemical research program.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A high-quality spectrum begins with meticulous sample preparation.[19] Contaminants, particulates, or improper concentration can severely degrade data quality.[20]

  • Determine Sample Mass: For a small molecule (~172 g/mol ), weigh 5-10 mg for ¹H and 2D experiments.[20][21] A higher concentration (20-50 mg) may be needed for a rapid ¹³C 1D spectrum.[21]

  • Dissolve the Sample: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20] Vortex briefly to ensure complete dissolution.

  • Filter the Sample: To remove any particulate matter which can disrupt magnetic field homogeneity, filter the solution.[19][20] Push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, unscratched 5 mm NMR tube.[20]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[22]

Protocol 2: General 2D NMR Acquisition Workflow

The following is a general guide. Specific parameters will be dependent on the spectrometer and sample concentration.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Acquire 1D Spectra:

    • Acquire a standard quantitative ¹H spectrum to verify sample integrity and concentration.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Acquire 2D COSY Spectrum:

    • Load a standard COSY-90 pulse program.[7]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans per increment and at least 256 increments in the indirect dimension (t₁) for adequate resolution.

  • Acquire 2D HSQC Spectrum:

    • Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetgpsisp).

    • Set the F2 (¹H) dimension to cover all proton signals and the F1 (¹³C) dimension to cover all carbon signals (~0-180 ppm).

    • The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • Acquire 2D HMBC Spectrum:

    • Load a standard gradient-selected HMBC pulse program.

    • Set the spectral dimensions similarly to the HSQC.

    • This experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a good starting point as it captures a wide range of 2- and 3-bond couplings.[14]

  • Data Processing: Process all 2D spectra using a Fourier transform in both dimensions, followed by phase and baseline correction.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Grokipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • University of Strasbourg. (n.d.). The COSY 90 pulse sequence.
  • University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation.
  • Oxford Instruments Magnetic Resonance. (2017). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10.
  • AZoM. (2019). COSY-90 and COSY-45 - 2D NMR Experiments.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation.
  • MDPI. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • Human Metabolome Database. (n.d.). HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000635).
  • National Institutes of Health. (2014). 2D NMR Barcoding and Differential Analysis of Complex Mixtures for Chemical Identification: The Actaea Triterpenes.
  • SpectraBase. (n.d.). 2-Hydroxy-1-ethyl-2-methyl-4-methylidene-cyclopentanecarboxylic acid, ethyl ester - Optional[13C NMR].
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

Sources

A Comparative Guide to Purity Determination: HPLC vs. qNMR for Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a vital synthetic building block.[3]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support informed decisions in the analytical laboratory.

The Analytical Challenge: Ensuring the Purity of a Key Intermediate

This compound is a non-chromophoric, relatively simple organic molecule. The absence of a UV-absorbing chromophore presents a challenge for traditional HPLC methods that rely on UV-Vis detection. While derivatization or the use of alternative detectors like Refractive Index (RI) or Charged Aerosol Detection (CAD) are options, they introduce complexity and potential variability.[4] This is where the fundamental differences in the principles of HPLC and qNMR become critical in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is a cornerstone of purity determination in the pharmaceutical industry, renowned for its high resolution and sensitivity in separating a main compound from its impurities.[5][6] The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column.[6][7][8]

Principle of Purity Determination by HPLC

For purity analysis, the area of the chromatographic peak corresponding to the main component is compared to the total area of all detected peaks.[9][10] This "area normalization" method provides a relative purity value. The accuracy of this method relies on several assumptions, most critically that all components (the main compound and all impurities) have an equivalent detector response.[11] This is often not the case, particularly when using UV detectors and analyzing compounds with different chromophores.

Causality Behind Experimental Choices for this compound

Given the lack of a strong UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

  • Stationary Phase Selection: A reversed-phase C18 column is a common starting point for moderately polar organic molecules. The non-polar stationary phase interacts with the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Selection: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

  • Detector Selection: An RID is sensitive to changes in the refractive index of the mobile phase as the analyte elutes. While universal, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. An ELSD, which detects analytes after nebulization and solvent evaporation, is compatible with gradients and is a more robust choice for this application.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Nuclear Magnetic Resonance (NMR) spectroscopy has long been the gold standard for structural elucidation.[12] Its application for quantitative analysis (qNMR) has gained significant traction and acceptance by regulatory bodies and pharmacopeias.[4][13][14] qNMR is considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei responsible for the signal.[13][14]

Principle of Purity Determination by qNMR

qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[15][16][17] This allows for the calculation of an absolute purity value (e.g., %w/w), without the need for a reference standard of the analyte itself.[5]

Causality Behind Experimental Choices for this compound

The success of a qNMR experiment hinges on careful planning and execution to ensure accurate and precise results.

  • Selection of an Internal Standard: The ideal internal standard should be of high purity (≥99%), stable, non-volatile, and possess a simple NMR spectrum with signals that do not overlap with the analyte's signals.[17][18][19] For this compound, a suitable standard would be something like maleic acid or dimethyl sulfone, depending on the chosen solvent.[18]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[15][17] Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for organic molecules.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to allow for complete relaxation of the nuclei between scans.[18] A sufficient signal-to-noise ratio (>250:1) is also required for integration errors to be less than 1%.[16]

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between phases.[6][7]Signal intensity is directly proportional to the number of nuclei.[13]
Purity Value Relative purity (area %)[9]Absolute purity (%w/w)[20]
Reference Standard Requires a reference standard of the analyte for identity confirmation and often for response factor correction. Impurity standards may be needed.[4]Requires a certified internal standard of a different, known compound.[15][17]
Universality Detector-dependent; may require derivatization for non-chromophoric compounds.[4]Universal for all molecules containing the observed nucleus (e.g., ¹H).[15]
Throughput Higher, with typical run times of 20-30 minutes per sample.[5]Lower, especially due to the need for long relaxation delays.[5]
Sample Consumption Low (micrograms).[5]Higher (milligrams).[5]
Sample Destructive? Yes.[5]No, the sample can be recovered.[5]
Structural Information Provides retention time, which is not a unique identifier.Provides detailed structural information, confirming the identity of the analyte and potentially identifying impurities.[15]

Experimental Protocols

HPLC Method for Purity Determination of this compound
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

qNMR Method for Purity Determination of this compound
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Vortex to ensure complete dissolution and transfer to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (ensure this is > 5x T1 of the slowest relaxing proton).

    • Number of Scans: 16 (or as needed for adequate S/N).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Select a well-resolved signal from the analyte that is free from overlap. For this compound, the quartet from the ethyl ester's -OCH2- group (around 4.15-4.25 ppm) is a good candidate.[21]

    • Select the singlet from the internal standard (maleic acid, ~6.2 ppm in DMSO-d6).

    • Carefully integrate both selected signals.

    • Calculate the purity using the following formula[20]:

    Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 172.22 g/mol , Standard: 116.07 g/mol )

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

Purity_Determination_Workflow cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (1 mg/mL in ACN) hplc_inject Inject into HPLC-ELSD hplc_prep->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Peak Detection (ELSD) hplc_separate->hplc_detect hplc_data Data Analysis (Area Normalization) hplc_detect->hplc_data hplc_result Relative Purity (%) hplc_data->hplc_result qnmr_prep Sample & Internal Std Co-dissolve in DMSO-d6 qnmr_acquire Acquire ¹H NMR Spectrum qnmr_prep->qnmr_acquire qnmr_process Data Processing qnmr_acquire->qnmr_process qnmr_integrate Signal Integration qnmr_process->qnmr_integrate qnmr_calc Purity Calculation qnmr_integrate->qnmr_calc qnmr_result Absolute Purity (%w/w) qnmr_calc->qnmr_result start Ethyl 1-(hydroxymethyl) cyclopentanecarboxylate Sample start->hplc_prep start->qnmr_prep

Caption: Comparative workflow for HPLC and qNMR purity determination.

Conclusion: An Orthogonal Approach for Highest Confidence

Both HPLC and qNMR are powerful techniques for purity assessment, each with distinct advantages and limitations.[5][22] For a non-chromophoric compound like this compound, HPLC with a universal detector like ELSD can serve as an excellent method for routine quality control, providing high throughput and sensitive detection of impurities.[5]

However, qNMR offers the distinct advantage of being a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[5] Furthermore, it simultaneously confirms the structure of the main component and allows for the identification and quantification of various impurities, provided they have unique signals in the NMR spectrum.[15]

In a regulated environment, and in line with ICH guidelines which advocate for the thorough characterization of impurities[1][23][24], a dual-pronged, orthogonal approach is often the most robust strategy. Using HPLC to establish the impurity profile and qNMR to determine the absolute purity of the bulk material provides the highest level of confidence in the quality of the substance. This ensures that specifications are met and that the material is suitable for its intended purpose in drug development.[25][26]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Southwest Research Institute. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • Almac. (n.d.). QNMR – a modern alternative to HPLC.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR.
  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Almac Group. (n.d.). Almac Voice - QNMR – a modern alternative to HPLC.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Benchchem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Mtoz Biolabs. (n.d.). Principle of HPLC in Protein Purity Analysis.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • uHPLCs. (n.d.). How to Calculate Peak Purity in HPLC.
  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • Benchchem. (n.d.). This compound | 1075-82-7.
  • ResearchGate. (n.d.). Validation of an Analytical Procedure.
  • ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • uspbpep.com. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION.
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385.
  • US Pharmacopeia (USP). (2022, December 1). 〈621〉CHROMATOGRAPHY.
  • US Pharmacopeia (USP). (2021, September 28). 2021-09-g-20 chromatography-sign-off.pdf.
  • US Pharmacopeia (USP). (2012, May 1). <921> Water Determination.
  • USP-NF. (2025, July 25). <921> Water Determination.

Sources

Reactivity comparison of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate with other cyclic esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the strategic selection of chemical building blocks is paramount to achieving desired molecular architectures and functionalities. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a versatile bifunctional molecule, featuring both an ester and a primary alcohol integrated into a cyclopentane scaffold.[1][2][3][4] Its utility as a synthetic intermediate is well-established, particularly in the synthesis of agrochemicals like the insecticide spiromesifen and as a component in analytical standards for cannabis testing.[5]

This guide provides an in-depth, objective comparison of the reactivity of this compound against other common cyclic esters. We will move beyond simple procedural descriptions to explore the underlying principles—ring strain, steric hindrance, and stereoelectronic effects—that govern their chemical behavior. By grounding our discussion in experimental data and established mechanistic theory, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed decision-making in their synthetic endeavors.

Section 1: Fundamental Principles Governing Ester Reactivity

The reactivity of an ester is not an intrinsic constant but rather a function of its molecular environment. For the esters under comparison, three core principles dictate their susceptibility to nucleophilic attack and other transformations.

G Reactivity Overall Reactivity RingStrain Ring Strain (Angle & Torsional) RingStrain->Reactivity Influences Sterics Steric Hindrance (at Carbonyl Carbon) Sterics->Reactivity Governs Electronics Stereoelectronic Effects (Orbital Overlap) Electronics->Reactivity Modulates

Caption: Core factors determining the reactivity of cyclic esters.

Ring Strain

Ring strain, a combination of angle strain and torsional strain, significantly elevates the ground-state energy of a cyclic molecule, often making ring-opening reactions more favorable.

  • Cyclopropane and Cyclobutane: These small rings possess substantial ring strain (27.6 and 26.3 kcal/mol, respectively) due to severe deviation from the ideal sp³ bond angle of 109.5° and eclipsing hydrogen interactions.[6]

  • Cyclopentane: This ring is far more stable, with a much lower ring strain (approx. 6 kcal/mol).[7] It adopts a non-planar "envelope" conformation to relieve torsional strain, with bond angles closer to the ideal tetrahedral geometry.[8][9]

  • Cyclohexane: In its chair conformation, cyclohexane is considered virtually strain-free, serving as the benchmark for stability in cycloalkanes.[7][10]

The cyclopentane ring of this compound imparts a moderate level of strain compared to an acyclic or cyclohexane-based analogue, which can subtly enhance the reactivity of the exocyclic ester group by influencing bond angles at the quaternary center.

Steric Hindrance

Steric hindrance refers to the obstruction of a reaction site by bulky neighboring groups, which can impede the approach of a nucleophile.[11][12]

  • This compound: The ester group is attached to a quaternary carbon. This is a point of significant steric congestion. The cyclopentane ring itself shields one face of the carbonyl group, and the hydroxymethyl and ethyl groups further hinder nucleophilic attack.

  • γ-Butyrolactone (GBL): A five-membered lactone (cyclic ester). The carbonyl carbon is secondary and relatively accessible.

  • δ-Valerolactone (DVL): A six-membered lactone. The carbonyl carbon is also secondary and resides in a more flexible and less strained ring than GBL.[13][14]

We predict that the rate of reactions involving direct nucleophilic attack on the carbonyl carbon will be significantly slower for this compound compared to less substituted lactones like GBL and DVL due to profound steric effects.[15][16]

Stereoelectronic Effects

Stereoelectronic effects are stabilizing interactions arising from orbital overlap that depend on the molecule's three-dimensional geometry.[17] In esters, a key interaction is the donation of electron density from a lone pair on the alkoxy oxygen into the π* antibonding orbital of the carbonyl group.[18]

  • Acyclic Esters: These can freely rotate to adopt an s-(Z) conformation, which maximizes this stabilizing orbital overlap, thereby reducing the electrophilicity of the carbonyl carbon.

  • Lactones (Cyclic Esters): The ring structure locks the ester into an s-(E) conformation. This geometric constraint impedes the stabilizing lone pair donation.[19] Consequently, the carbonyl group in a lactone is generally more electron-deficient and thus more reactive toward nucleophiles than its acyclic counterpart, all else being equal.[19]

While this compound is technically an acyclic ester, its attachment to the rigid cyclopentane ring restricts free rotation, potentially diminishing the ideal orbital overlap seen in a simple, unhindered acyclic ester.

Section 2: Comparative Reactivity in Key Transformations

We will now analyze the reactivity of our target compound in three fundamental reaction classes: hydrolysis, reduction, and intramolecular transformation.

Base-Catalyzed Hydrolysis

The rate of alkaline hydrolysis is a classic benchmark for ester reactivity, proceeding via nucleophilic acyl substitution.[20][21] The reaction rate is highly sensitive to the factors discussed above.

Expected Reactivity Trend: γ-Butyrolactone > δ-Valerolactone > this compound

  • γ-Butyrolactone (GBL): High reactivity is expected due to the combination of moderate ring strain and the locked s-(E) conformation which enhances carbonyl electrophilicity.[13][14]

  • δ-Valerolactone (DVL): Reacts more readily than acyclic esters but is generally less reactive than GBL. The six-membered ring is less strained, making ring-opening less thermodynamically driven.[14]

  • This compound: The severe steric hindrance at the quaternary carbonyl carbon is the dominant factor, predicted to make its hydrolysis rate the slowest among the compared compounds, despite any minor rate enhancement from the cyclopentane ring's strain.

CompoundRing SizeKey Factors Influencing ReactivityPredicted Relative Hydrolysis Rate
γ-Butyrolactone5Ring Strain + Stereoelectronic Activation (s-(E) conformation)Very Fast
δ-Valerolactone6Stereoelectronic Activation (s-(E) conformation), Low Ring StrainFast
This compound 5Severe Steric Hindrance (Dominant) + Moderate Ring StrainSlow
Ethyl Cyclohexanecarboxylate (Reference)6Low Steric Hindrance, No Ring StrainModerate
Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction of esters with a powerful, unhindered nucleophile like the hydride ion (from LiAlH₄) converts them to primary alcohols.[22][23] Lactones are reduced to diols.[24][25]

G Start Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate Step1 1) LiAlH₄, Dry Ether Start->Step1 Intermediate Tetrahedral Intermediate (Alkoxide) Step1->Intermediate Hydride Attack Step2 Elimination of EtO⁻ Intermediate->Step2 Aldehyde Aldehyde Intermediate Step2->Aldehyde Step3 2) LiAlH₄ Aldehyde->Step3 Hydride Attack Step4 3) H₃O⁺ Workup Step3->Step4 Product Cyclopentane-1,1-diyldimethanol (Diol Product) Step4->Product

Caption: Mechanism for the reduction of the title compound with LiAlH₄.

While hydride is a small nucleophile, steric hindrance still plays a role. The reaction proceeds via an aldehyde intermediate which is then further reduced.[26] The initial attack on the sterically hindered ester is the rate-determining step. Therefore, the reduction of this compound is expected to be slower and may require more forcing conditions (e.g., reflux) compared to the reduction of GBL or DVL.[25]

Intramolecular Reactions: Potential for Lactonization

The presence of both a hydroxyl and an ester group within the same molecule introduces the possibility of intramolecular reactions.[27][28] Specifically, an acid-catalyzed intramolecular transesterification could, in theory, form a spiro-lactone.

However, this reaction would form a highly strained 5,5-spirocyclic system containing a β-lactone. The formation of four-membered β-lactones via Fischer esterification is generally disfavored due to high ring strain.[29] Therefore, under standard Fischer esterification conditions (acid catalyst, heat), intermolecular polymerization or decomposition is more likely than the formation of this specific spiro-lactone. The primary hydroxyl group is, however, readily available for standard esterification with external carboxylic acids.[30][31]

Section 3: Experimental Protocols

To provide a practical basis for the preceding discussion, we outline standardized protocols for comparing ester reactivity.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

This workflow uses ¹H NMR spectroscopy to monitor the disappearance of the starting ester, providing a direct measure of reaction kinetics.

G Prep Prepare Stock Solutions: - Ester in D₂O/CD₃CN - NaOD in D₂O - Internal Standard (e.g., TSP) Equil Equilibrate Samples & NMR Spectrometer to 25°C Prep->Equil T0 Acquire Initial Spectrum (t=0) of Ester Solution Before Adding Base Equil->T0 Mix Inject NaOD Solution, Mix Rapidly, & Start Kinetic Acquisition T0->Mix Acquire Acquire Spectra at Regular Time Intervals Mix->Acquire Process Process Spectra: Integrate Ester Peak vs. Internal Standard Acquire->Process Plot Plot ln([Ester]) vs. Time To Determine Pseudo-First-Order Rate Constant (k') Process->Plot

Caption: Experimental workflow for kinetic analysis of ester hydrolysis by NMR.

Methodology:

  • Preparation: Prepare a 0.05 M solution of the ester to be tested and a 0.05 M solution of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) in a 1:1 mixture of D₂O and acetonitrile-d₃. Prepare a 1.0 M solution of sodium deuteroxide (NaOD) in D₂O.

  • Equilibration: Place 500 µL of the ester/standard solution in an NMR tube and allow it to equilibrate to 25°C inside the NMR spectrometer.

  • Initiation: Acquire a spectrum at t=0. Quickly inject 25 µL of the 1.0 M NaOD solution (final concentration ~0.05 M), mix by inversion, and immediately begin acquiring spectra at 2-minute intervals for 1 hour, or until the reaction is complete.

  • Analysis: For each time point, integrate a characteristic peak of the starting ester (e.g., the -OCH₂- of the ethyl group) relative to the integral of the internal standard.

  • Kinetics: Plot the natural logarithm of the relative integral versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant, k'.

Causality: Using an internal standard corrects for any variations in spectrometer performance over time. NaOD is used in D₂O to avoid a large protonated water signal in the NMR spectrum. This method is self-validating; a linear plot of ln([Ester]) vs. time confirms the pseudo-first-order nature of the reaction under these conditions.

Protocol 2: Reduction with Lithium Aluminum Hydride

This protocol outlines a standard procedure for the complete reduction of the ester functionality.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous diethyl ether (10 mL per mmol of ester).

  • Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the ester (1.0 equivalent) in anhydrous diethyl ether dropwise via an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed. If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol product, which can be purified by column chromatography.

Causality: The reaction is performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[26] The sequential quenching procedure is a well-established, safe method for neutralizing excess hydride and precipitating aluminum salts, simplifying the workup.[25]

Conclusion and Outlook

This guide demonstrates that while this compound is a valuable synthetic building block, its reactivity profile is distinct from that of common cyclic esters like γ-butyrolactone and δ-valerolactone.

  • Key Finding: The reactivity of the ester group in this compound is overwhelmingly dictated by steric hindrance at its quaternary center. This makes it significantly less susceptible to nucleophilic attack at the carbonyl carbon compared to less substituted lactones.

  • Practical Implications: For reactions like hydrolysis or saponification, researchers should anticipate the need for more forcing conditions (higher temperatures, longer reaction times) than would be required for simple lactones. Conversely, this relative inertness can be an advantage, allowing for selective reactions at the less-hindered primary hydroxyl group while the ester remains intact.

By understanding the interplay of ring strain, steric effects, and stereoelectronics, chemists can better predict the behavior of this and related molecules, enabling more efficient and rational design of synthetic routes in pharmaceutical and materials science research.

References

  • Dennis, E. A., & Westheimer, F. H. (1966). The Rates of Hydrolysis of Esters of Cyclic Phosphinic Acids. Journal of the American Chemical Society. [Link]
  • Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? Quora. [Link]
  • Dennis, E. A., & Westheimer, F. H. (1966). The Rates of Hydrolysis of Esters of Cyclic Phosphinic Acids. Journal of the American Chemical Society, 88(14), 3431–3432. [Link]
  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
  • ResearchGate. (2006).
  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
  • Ashenhurst, J. (2014).
  • Quora. (2017). What is the mechanism for reducing cyclic compounds with LAH? Quora. [Link]
  • Dejaegere, A., & Karplus, M. (1993). Hydrolysis rate difference between cyclic and acyclic phosphate esters: solvation versus strain. Journal of the American Chemical Society. [Link]
  • Tagle, L. H., & Diaz, F. R. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. PubMed. [Link]
  • Maier, S., et al. (2017).
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
  • Ashenhurst, J. (n.d.). Reduction of esters to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
  • ResearchGate. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Request PDF. [Link]
  • Chemistry Steps. (n.d.).
  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. University of Nevada, Reno. [Link]
  • Ashenhurst, J. (n.d.).
  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Google Patents. (n.d.). Process for the production of cyclic esters from hydroxy acids and derivatives thereof.
  • The Journal of Organic Chemistry. (2005). Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • ResearchGate. (2012). Gamma butyrolactone (GBL) and gamma valerolactone (GVL)
  • Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]
  • ResearchGate. (2015). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II)
  • Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia. [Link]
  • LookChem. (n.d.).
  • Marinetti, L. J., et al. (2012). Gamma butyrolactone (GBL) and gamma valerolactone (GVL)
  • ResearchGate. (2015). Reactions in Fluorinated Acetic Acid Esters Triggered by Slow Electrons: Bond Cleavages, Hydrogen Transfer Reactions and Loss of Halocarbons. Request PDF. [Link]
  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]
  • Hosokawa, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. [Link]
  • Hall, H. K. (n.d.). Hydrolysis Rates and Mechanisms of Cyclic Monomers. ElectronicsAndBooks. [Link]
  • ResearchGate. (2000). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Request PDF. [Link]
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
  • Sundlof, G., et al. (1982). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. PubMed. [Link]
  • Sharma, J. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]
  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • PubChem. (n.d.). Cyclopentanecarboxylic acid, cyclopentyl ester. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key building blocks is paramount. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS No. 1075-82-7) is a valuable bifunctional intermediate, featuring both an ester and a primary alcohol, making it a versatile precursor for more complex molecular architectures.[1][2][3]

This guide provides an in-depth comparison of two primary synthetic strategies for this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to help you select and execute the optimal protocol for your laboratory's specific needs. We will compare a direct, one-step selective reduction with a classic two-step sequence involving a carboxylic acid intermediate, providing detailed experimental protocols and a clear, data-driven comparison of their respective efficiencies and practical considerations.

Overview of Synthetic Strategies

The synthesis of this compound from readily available starting materials primarily hinges on two distinct approaches, each with its own set of advantages and challenges. The common starting material for both is Diethyl cyclopentane-1,1-dicarboxylate .

  • Protocol 1: One-Step Selective Mono-Reduction: This strategy aims for maximum efficiency by directly converting the diester starting material into the desired hydroxy-ester in a single transformation. The core challenge lies in achieving chemoselectivity—reducing only one of the two identical ester groups while leaving the other intact. This requires careful selection of a reducing agent and precise control over reaction conditions.

  • Protocol 2: Two-Step Synthesis via Fischer Esterification: This classic approach circumvents the selectivity challenge by separating the synthesis into two distinct stages. It involves first preparing the intermediate, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid , which is then esterified in a subsequent step. While more time-consuming, this method can offer greater control and potentially simpler purification.

The logical flow for these competing synthetic pathways is visualized below.

G cluster_0 Synthetic Approaches cluster_1 Protocol 1: One-Step cluster_2 Protocol 2: Two-Step start Diethyl cyclopentane- 1,1-dicarboxylate p1_step1 Selective Mono-Reduction (e.g., NaBH₄ / LiCl) start->p1_step1 p2_step1 Synthesis of Hydroxy Acid Intermediate start->p2_step1 end_product Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate p1_step1->end_product p2_step2 Fischer Esterification (Ethanol, H₂SO₄) p2_step1->p2_step2 Isolate Intermediate p2_step2->end_product

Caption: Competing synthetic pathways to the target compound.

Protocol 1: One-Step Selective Mono-Reduction

This protocol prioritizes atom economy and procedural simplicity. The key is using a reducing agent mild enough to avoid the aggressive, complete reduction to the diol, 1,1-bis(hydroxymethyl)cyclopentane, which occurs with powerful hydrides like lithium aluminum hydride (LAH).[4] A combination of sodium borohydride (NaBH₄) and a Lewis acid co-catalyst like lithium chloride (LiCl) is a well-established system for the selective reduction of one ester in a diester system.

Experimental Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Diethyl cyclopentane-1,1-dicarboxylate (1 equiv.) and anhydrous Lithium Chloride (LiCl, 2-3 equiv.).

  • Solvent Addition: Add a mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH), typically in a 3:1 to 4:1 ratio, to dissolve the starting materials.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. An inert atmosphere is crucial to prevent moisture from quenching the reagents.

  • Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄, 2-3 equiv.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a solid addition funnel is recommended for larger scales.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious, as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Expertise & Causality
  • Choice of Reagent: NaBH₄ alone is generally too weak to reduce esters efficiently. The addition of LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the hydride from NaBH₄.

  • Stoichiometry: Using a slight excess of the reducing agent ensures the reaction goes to completion, but a large excess could lead to the undesired diol byproduct. Precise stoichiometric control is key to maximizing the yield of the mono-reduced product.

  • Solvent System: THF is an excellent solvent for the reactants, while the protic ethanol acts as a co-solvent and proton source during the work-up. Anhydrous conditions are essential before the quenching step.

G A Diethyl cyclopentane- 1,1-dicarboxylate B NaBH₄, LiCl THF/Ethanol, 0°C to RT A->B C Aqueous Work-up (HCl, Extraction) B->C D Purification (Distillation/Chromatography) C->D E Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate D->E

Caption: Workflow for the One-Step Selective Mono-Reduction.

Protocol 2: Two-Step Synthesis via Fischer Esterification

This method trades the elegance of a one-step reaction for the robustness and predictability of two well-understood transformations. It is particularly useful if the intermediate, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, is available or if issues with selectivity in the one-step method prove difficult to resolve.

Step 2a: Synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid

The synthesis of this intermediate would typically proceed via the selective mono-saponification of Diethyl cyclopentane-1,1-dicarboxylate followed by reduction, or a similar multi-step sequence. For the purpose of this guide, we will assume the precursor acid is available.

Step 2b: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To ensure a high yield of the ester, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed as a byproduct.[6]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (1 equiv.).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) to the mixture. The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be near the boiling point of ethanol (~78 °C). Allow the reaction to reflux for 4-8 hours. The reaction can be monitored by TLC, observing the disappearance of the carboxylic acid spot.

  • Solvent Removal: After cooling to room temperature, remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[5] This step neutralizes the sulfuric acid catalyst.

  • Washing & Drying: Wash the organic layer with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product. Further purification by vacuum distillation will yield the pure this compound.

Expertise & Causality
  • Catalyst Role: The sulfuric acid catalyst serves two purposes. It protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it vulnerable to attack by the weakly nucleophilic alcohol.[5] It also facilitates the departure of water as a leaving group.

  • Le Châtelier's Principle: The reaction is an equilibrium. By using a vast excess of ethanol, the equilibrium is constantly pushed towards the formation of the ester product, maximizing the conversion and final yield.[6]

  • Work-up: The neutralization step with sodium bicarbonate is critical to remove the acid catalyst, which would otherwise cause decomposition of the product during purification by distillation.

G A 1-(Hydroxymethyl)cyclopentane- 1-carboxylic acid B Excess Ethanol (EtOH) cat. H₂SO₄, Reflux A->B C Neutralization & Extraction (NaHCO₃, EtOAc) B->C D Purification (Vacuum Distillation) C->D E Ethyl 1-(hydroxymethyl)- cyclopentanecarboxylate D->E

Sources

A Senior Application Scientist's Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate and its Derivatives in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, cyclopentane derivatives hold a place of prominence due to their prevalence in natural products and their utility in creating structurally complex and biologically active molecules. This guide provides an in-depth characterization and comparison of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate and its derivatives, with a particular focus on their application in the synthesis of high-value compounds such as the insecticide/acaricide, Spiromesifen.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 1075-82-7) is a bifunctional organic molecule featuring a cyclopentane ring, an ethyl ester, and a hydroxymethyl group.[1][2] This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules.[2] The ester moiety can undergo hydrolysis, amidation, or reduction, while the primary alcohol of the hydroxymethyl group is amenable to oxidation, etherification, or esterification. This multi-faceted reactivity allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

The inherent polarity imparted by the hydroxyl group influences its solubility and reactivity, making it more soluble in polar solvents compared to its non-hydroxylated or cyano-substituted counterparts.[3] However, the presence of the hydroxyl group may also necessitate the use of protecting groups during certain synthetic transformations to avoid unwanted side reactions.

Synthesis of the Core Scaffold: Methodologies and Considerations

Experimental Protocol: Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate

This procedure outlines the synthesis of Ethyl 1-hydroxycyclopentanecarboxylate from 1-hydroxycyclopentanecarboxylic acid.

Materials:

  • 1-hydroxycyclopentanecarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxycyclopentanecarboxylic acid (1.0 equivalent) in absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 3 days.

  • Upon completion of the reaction (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated saline solution.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield Ethyl 1-hydroxycyclopentanecarboxylate as an oil.[4]

The mass spectrum of the resulting Ethyl 1-hydroxycyclopentanecarboxylate should show a peak at m/z 159 [M+H]⁺.[4]

From Scaffold to a High-Value Derivative: The Synthesis of Spiromesifen

A prime example of the synthetic utility of the cyclopentane scaffold is in the production of Spiromesifen, a potent insecticide and acaricide.[5][6] While not a direct derivative of this compound, its synthesis relies on a closely related intermediate, a cyclopentyl hydroxyester, highlighting the pathway from a simple cyclopentane building block to a complex, commercially valuable molecule.[6]

The synthesis of Spiromesifen showcases the strategic derivatization of the core cyclopentane structure. The key steps involve the acylation of the hydroxyl group of the cyclopentyl hydroxyester intermediate, followed by a cyclization reaction to form the spirocyclic tetronic acid core of Spiromesifen.[6]

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway from a cyclopentanone precursor to the core structure of Spiromesifen.

G cluster_0 Synthesis of Spiromesifen Core Cyclopentanone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Cyclopentanone->Cyanohydrin NaCN, H+ Hydroxy_acid 1-Hydroxycyclopentane- carboxylic Acid Cyanohydrin->Hydroxy_acid Hydrolysis Hydroxy_ester Ethyl 1-hydroxycyclo- pentanecarboxylate Hydroxy_acid->Hydroxy_ester Ethanol, H+ Acylated_ester Acylated Intermediate Hydroxy_ester->Acylated_ester Mesitylacetyl chloride Spiro_core Spiromesifen Tetronic Acid Core Acylated_ester->Spiro_core Cyclization (e.g., K-tert-butoxide)

Caption: Synthetic pathway from Cyclopentanone to the Spiromesifen core.

Comparative Analysis of Derivatives: Physicochemical Properties and Biological Activity

The true value of a synthetic scaffold lies in the properties of its derivatives. By modifying the core structure of this compound, a diverse range of compounds with tailored physicochemical and biological properties can be accessed.

DerivativeKey Structural ModificationExpected Change in Physicochemical PropertiesPotential Biological Application
Ether Derivatives Alkylation of the hydroxyl groupDecreased polarity, increased lipophilicityModulation of membrane permeability for drug delivery
Ester Derivatives Esterification of the hydroxyl groupIncreased molecular weight and lipophilicityPro-drug strategies, controlled release
Oxidized Derivatives Oxidation of the hydroxymethyl to an aldehyde or carboxylic acidIncreased polarity and reactivityIntroduction of new reactive handles for further functionalization
Spiromesifen Acylation and cyclization to form a spirocyclic tetronic acidSignificant increase in molecular complexity and lipophilicityInsecticide and acaricide (inhibition of lipid biosynthesis)[6]
Spiromesifen Analogs Variation of the acyl side chainFine-tuning of lipophilicity (log P) and biological activityDevelopment of novel insecticides with improved or broader-spectrum activity[7]
Biological Activity of Spiromesifen and its Derivatives

Spiromesifen exhibits its insecticidal and acaricidal effects by inhibiting lipid biosynthesis, specifically by targeting the enzyme Acetyl-CoA Carboxylase (ACCase).[5] This mode of action is distinct from many other pesticides, making it a valuable tool in resistance management programs.[6]

Research into derivatives of Spiromesifen has demonstrated that modifications to the acyl side chain can significantly impact biological activity. For instance, studies have shown that varying the carbon chain length of the 4-position ester and the overall lipophilicity (log P value) of the molecule can enhance insecticidal activity against specific pests.[7] This highlights the critical role of systematic derivatization in optimizing the performance of a lead compound.

Characterization of this compound and its Derivatives

A comprehensive characterization of the parent scaffold and its derivatives is essential for confirming their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the synthesized compounds.

Experimental Workflow for Characterization

G cluster_1 Characterization Workflow Start Synthesized Compound Purity Purity Analysis (HPLC) Start->Purity Structure Structural Elucidation Start->Structure Final Confirmed Structure & Purity Purity->Final NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Data->Final

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion

This compound and its related cyclopentane precursors are valuable and versatile scaffolds in modern organic synthesis. The ability to selectively modify the ester and hydroxymethyl functionalities provides a powerful platform for the creation of a wide array of derivatives with tailored properties. The successful synthesis of the complex and highly active insecticide, Spiromesifen, from a simple cyclopentane precursor serves as a compelling testament to the potential of this chemical class. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and derivatization of these fundamental building blocks is paramount for the successful development of novel and impactful chemical entities.

References

  • PubMed. (2014). Synthesis and bioactivity evaluation of novel spiromesifen derivatives.
  • Bretschneider, T., Fischer, R., & Nauen, R. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA, 57(10), 657-660.
  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
  • MDPI. (2023). Repurposing Insecticides for Mosquito Control: Evaluating Spiromesifen, a Lipid Synthesis Inhibitor against Aedes aegypti (L.). Insects, 14(2), 163.
  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
  • SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester.
  • Google Patents. (n.d.). Cyclopentanol derivatives.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • NIST. (n.d.). ethyl cyclopentanecarboxylate.
  • Google Patents. (n.d.). Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
  • Patsnap Eureka. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof.

Sources

A Comparative Guide to Modern Synthetic Strategies for Functionalized Cyclopentane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores its significance as a "privileged scaffold" in medicinal chemistry, offering a three-dimensional framework for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity.[1] However, the stereocontrolled synthesis of highly functionalized cyclopentane derivatives presents a considerable challenge to synthetic chemists.[1] This guide provides a comparative overview of several powerful and contemporary methods for the construction of these valuable carbocycles, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical execution of key methodologies, supported by experimental data to facilitate informed decisions in synthetic planning.

Cycloaddition Reactions: Convergent and Atom-Economical Approaches

Cycloaddition reactions offer a highly efficient and atom-economical route to cyclopentane rings by forming multiple carbon-carbon bonds in a single step. Among these, [3+2] and [4+1] cycloadditions are particularly prominent.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition strategy involves the reaction of a three-atom component with a two-atom component to construct the five-membered ring. This approach is exceptionally versatile, with numerous variants developed to accommodate a wide range of substrates and achieve high levels of stereocontrol.[3]

A notable example involves the use of donor-acceptor (D-A) cyclopropanes as three-carbon (C3) synthons.[1] These strained rings can be activated by a Lewis acid to undergo a formal [3+2] cycloaddition with various two-carbon (2π) components, such as alkenes or alkynes.[4] This method allows for the synthesis of highly functionalized cyclopentanes with excellent diastereoselectivity.[4]

Another powerful [3+2] approach is the phosphine-catalyzed reaction between allenes and electron-deficient alkenes.[3] This reaction proceeds through a zwitterionic intermediate, leading to highly functionalized cyclopentane products.[3] The stereochemical outcome of the reaction can often be controlled by the geometry of the starting alkene.[3]

Mechanistic Insight: Phosphine-Catalyzed [3+2] Cycloaddition

The catalytic cycle, as proposed by Lu and co-workers, commences with the nucleophilic attack of a phosphine catalyst on the central carbon of an allene. This generates a zwitterionic intermediate which then undergoes a [3+2] cycloaddition with an electron-deficient alkene. A subsequent proton transfer and catalyst regeneration complete the cycle to yield the cyclopentane product.[3]

G cluster_0 Catalytic Cycle Phosphine Phosphine Zwitterion Zwitterion Phosphine->Zwitterion + Allene Cyclic_Intermediate Cyclic_Intermediate Zwitterion->Cyclic_Intermediate + Alkene Cyclopentane Cyclopentane Cyclic_Intermediate->Cyclopentane Proton Transfer Cyclopentane->Phosphine Catalyst Regeneration

Caption: Catalytic cycle of a phosphine-catalyzed [3+2] cycloaddition.

Representative Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition of an Allenoate and an Alkene[3]
  • To a solution of ethyl 2,3-butadienoate (1.0 mmol) and diethyl fumarate (1.2 mmol) in toluene (5 mL) is added triphenylphosphine (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the functionalized cyclopentane.

Formal [4+1] Cycloaddition Reactions

The formal [4+1] cycloaddition provides another elegant entry into cyclopentene systems. A noteworthy metal-free approach involves the reaction of photogenerated nucleophilic siloxycarbenes, derived from acylsilanes, with electrophilic dienes.[5][6] This reaction proceeds through a transient donor-acceptor cyclopropane which then undergoes a rearrangement to furnish the highly functionalized cyclopentene.[5][6]

Comparative Performance Data
MethodKey FeaturesYieldsStereoselectivityRef
[3+2] Cycloaddition (D-A Cyclopropanes) Lewis acid-catalyzed, high functional group tolerance.79-87%High diastereoselectivity[7]
[3+2] Cycloaddition (Phosphine-Catalyzed) Catalytic, good for electron-deficient alkenes.46-67%Dependent on alkene geometry[3]
Formal [4+1] Cycloaddition (Siloxycarbenes) Metal-free, photochemical, forms cyclopentenes.68-94%Varies with substrate[5][6]

Radical Cyclizations: A Versatile Tool for Ring Formation

Radical cyclization reactions are powerful transformations for constructing cyclic molecules, including functionalized cyclopentanes, via radical intermediates.[8] These reactions are typically carried out under mild conditions and exhibit excellent functional group tolerance, making them highly valuable in complex molecule synthesis.[8]

The general process involves three key steps:

  • Selective Radical Generation: A radical is generated at a specific position on an acyclic precursor.[8]

  • Radical Cyclization: The radical undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne) to form the cyclopentane ring.[8]

  • Radical Quenching: The newly formed cyclized radical is converted to the final product, often through reaction with a radical scavenger.[8]

Five-membered ring formation is generally favored in these cyclizations.[8] The success of a radical cyclization hinges on the cyclization step being faster than competing side reactions.[8]

Mechanistic Workflow: Tin-Mediated Radical Cyclization

A common method for initiating radical cyclization involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[9]

G Acyclic_Precursor Acyclic_Precursor Initial_Radical Initial_Radical Acyclic_Precursor->Initial_Radical Bu3Sn• Cyclized_Radical Cyclized_Radical Initial_Radical->Cyclized_Radical 5-exo-trig Cyclization Cyclopentane_Product Cyclopentane_Product Cyclized_Radical->Cyclopentane_Product H-atom transfer from Bu3SnH Bu3Sn• Bu3Sn• Cyclopentane_Product->Bu3Sn• regenerates

Caption: General workflow of a tin-mediated radical cyclization.

Representative Experimental Protocol: Radical Cyclization to a Polyhydroxylated Cyclopentane Derivative[10]
  • A solution of the acyclic precursor (e.g., a hexenyl bromide derivative) in a suitable solvent (e.g., deoxygenated toluene) is prepared under an inert atmosphere.

  • Tributyltin hydride (Bu₃SnH, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added.

  • The reaction mixture is heated to a temperature sufficient to induce homolysis of the initiator (e.g., 80 °C) and stirred for several hours.

  • After completion, the solvent is removed in vacuo, and the residue is purified by chromatography to isolate the cyclopentane product.

Ring-Closing Metathesis (RCM): A Modern Staple in Cyclic Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of a variety of ring sizes, including cyclopentenes.[11][12] The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethene, which drives the reaction to completion.[12]

The high functional group tolerance and predictable nature of RCM have made it a go-to strategy in natural product synthesis and drug discovery.[13][14]

RCM Workflow

The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate, which undergoes cycloreversion to either regenerate the starting materials or form the desired cyclic product.[12]

G Diene_Substrate Diene_Substrate Metallacyclobutane_1 Metallacyclobutane_1 Diene_Substrate->Metallacyclobutane_1 + [Ru] catalyst Intermediate_1 Intermediate_1 Metallacyclobutane_1->Intermediate_1 Cycloreversion Metallacyclobutane_2 Metallacyclobutane_2 Intermediate_1->Metallacyclobutane_2 Intramolecular Coordination Cyclopentene_Product Cyclopentene_Product Metallacyclobutane_2->Cyclopentene_Product Cycloreversion Cyclopentene_Product->Diene_Substrate regenerates [Ru] catalyst

Sources

The Strategic Application of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate in Complex Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern organic synthesis, the judicious selection of building blocks is paramount to achieving efficient and high-yielding pathways toward complex molecular targets. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a bifunctional cyclopentane derivative, has emerged as a versatile synthetic intermediate. This guide provides an in-depth evaluation of its performance, benchmarked against viable alternatives, and supported by experimental data to inform strategic decisions in synthetic design for researchers, scientists, and drug development professionals.

Introduction to this compound: A Bifunctional Scaffold

This compound (EHMC) is a valuable building block in chemical synthesis, offering two distinct functional handles: a primary alcohol and an ethyl ester, both attached to a quaternary carbon within a cyclopentane ring.[1][2][3][4] This unique arrangement allows for sequential and chemoselective transformations, making it an attractive starting point for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The cyclopentane core itself is a prevalent motif in numerous natural products and therapeutic agents, lending conformational rigidity and a specific three-dimensional architecture to the target molecule.

The inherent value of EHMC lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or protected to allow for reactions at the ester functionality.[5] Conversely, the ester can be hydrolyzed, reduced, or converted to an amide, providing a multitude of pathways for molecular elaboration.

Performance Evaluation and Strategic Considerations

The efficacy of a synthetic intermediate is best assessed by its performance in key chemical transformations and its ability to facilitate the construction of desired molecular complexity. While specific, direct comparative studies are often proprietary, we can infer performance by examining its reactivity and comparing it to analogous transformations with alternative building blocks.

Key Chemical Transformations of EHMC

The utility of EHMC is demonstrated through its participation in a variety of fundamental organic reactions:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (KMnO₄). This transformation is crucial for introducing further carbon-carbon bonds or other functional groups.[5]

  • Ester Hydrolysis and Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries.[5] Transesterification allows for the introduction of different alkyl groups to the ester functionality.[5]

  • Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

Comparative Analysis with Alternative Intermediates

The choice of a synthetic intermediate is often dictated by the specific synthetic goal, cost, and availability. Here, we compare EHMC with two common alternatives for the synthesis of functionalized cyclopentane rings: Diethyl Cyclopentane-1,1-dicarboxylate and Cyclopentane-1,2-dicarboxylic Acid derivatives.

IntermediateKey FeaturesAdvantagesDisadvantages
This compound (EHMC) Bifunctional: primary alcohol and ester on a quaternary center.Orthogonal reactivity allows for selective transformations. Direct precursor to 1,1-disubstituted cyclopentanes with different functionalities.May require protection/deprotection steps.
Diethyl Cyclopentane-1,1-dicarboxylate Geminal diester.[6][7][8]Symmetrical starting material for the synthesis of spirocyclic compounds and 1,1-disubstituted cyclopentanes. Readily undergoes alkylation at the C2 position.Both ester groups are chemically equivalent, making selective monofunctionalization challenging.[9]
Cyclopentane-1,2-dicarboxylic Acid Derivatives Vicinal dicarboxylic acids (or esters/anhydrides).[10][11][12]Stereochemistry (cis or trans) can be controlled, leading to stereochemically defined products. Useful for the synthesis of fused ring systems.The presence of two adjacent functional groups can lead to competitive side reactions.

Experimental Protocols and Methodologies

To provide a practical context for the evaluation of these intermediates, the following sections detail representative experimental protocols.

Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid from Diethyl Cyclopentane-1,1-dicarboxylate

This procedure demonstrates a common challenge with symmetrical diesters: achieving selective mono-hydrolysis.

Reaction Scheme:

G start Diethyl Cyclopentane-1,1-dicarboxylate reagents KOH, EtOH product 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid reagents->product G start This compound reagents PCC, DCM product Ethyl 1-formylcyclopentanecarboxylate reagents->product

A representative oxidation reaction.

Protocol:

  • To a stirred solution of this compound in dichloromethane (DCM), add pyridinium chlorochromate (PCC).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). [5]3. Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Discussion of Causality: The choice of PCC as the oxidizing agent is critical for stopping the oxidation at the aldehyde stage. [5]The use of an anhydrous solvent like DCM is necessary as PCC is sensitive to water. The filtration through silica gel is a standard workup procedure to remove the inorganic byproducts of the oxidation.

Conclusion

This compound serves as a highly valuable and versatile intermediate in organic synthesis. Its key advantage lies in the orthogonal reactivity of its hydroxyl and ester functionalities, allowing for controlled and selective molecular elaboration. When compared to alternatives such as diethyl cyclopentane-1,1-dicarboxylate, EHMC offers a more direct route to 1,1-disubstituted cyclopentanes with distinct functional groups, potentially reducing the number of synthetic steps and avoiding challenges with selective monofunctionalization. For the synthesis of stereochemically defined vicinally substituted cyclopentanes, derivatives of cyclopentane-1,2-dicarboxylic acid remain the intermediates of choice. The optimal selection of a cyclopentane-based building block will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. This guide provides the foundational knowledge and comparative insights to empower researchers to make informed decisions in their synthetic endeavors.

References

A comprehensive list of references is available for further reading and verification.

Sources

Cross-validation of analytical methods for the characterization of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of Analytical Methods for the Characterization of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of reproducible science and robust manufacturing processes. This compound, a key synthetic building block, is no exception.[1][2] Its purity, identity, and stability profile directly impact downstream applications. This guide provides an in-depth comparison of orthogonal analytical techniques for its characterization, grounded in the principles of method validation to ensure data integrity. We will explore the causality behind experimental choices and present a framework for cross-validating the findings from each method to build a comprehensive and reliable analytical dossier.

The Imperative of Analytical Method Validation

Before comparing techniques, it is crucial to establish the framework that ensures the reliability of any analytical data. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[3][4] For regulatory environments, the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a harmonized approach to this process.[5][6][7] Cross-validation takes this a step further by comparing results across different methods or laboratories to ensure consistency and reliability.[8][9][10]

The core parameters, as defined by the ICH, form the basis of a self-validating analytical system:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[12][13]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12][14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][7]

Orthogonal Analytical Approaches for Characterization

A multi-faceted approach using orthogonal methods (methods based on different scientific principles) is essential for unambiguous characterization. We will compare four primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry.[15] The GC separates components of a mixture based on their boiling points and interactions with the stationary phase. The MS then fragments the eluted components into ions, creating a unique mass spectrum (a molecular fingerprint) that allows for definitive identification and structural elucidation.[15] For an ester like this compound, this method is ideal for assessing purity and identifying related volatile impurities.

Experimental Protocol: Purity and Impurity Profiling

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Optional Derivatization: To improve volatility and peak shape, the hydroxyl group can be derivatized. Add 100 µL of a silylating agent (e.g., MSTFA) and heat at 70°C for 15 minutes. This converts the -OH group to a -OTMS (trimethylsilyl) ether.

  • GC-MS System Configuration:

    • Column: A non-polar capillary column, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for general-purpose separation.

    • Injector: Set to 250°C. Inject 1 µL of the sample in splitless mode to maximize sensitivity for trace impurities.[16]

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the main peak corresponding to the target compound. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Strengths & Limitations:

  • Strengths: High sensitivity and specificity, making it a "gold standard" for forensic substance identification and impurity analysis.[15] Provides structural information from fragmentation patterns.

  • Limitations: The compound must be volatile and thermally stable. High temperatures in the injector can cause degradation of some analytes.[15] Quantification requires careful calibration with appropriate standards.

Visualization: GC-MS Workflow

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample (10 mg/mL) Deriv Optional: Derivatize (e.g., Silylation) Sample->Deriv Improves volatility Inject Inject 1 µL into GC Deriv->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Detection (m/z 40-550) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Spectra Extract Mass Spectra of Peaks Detect->Spectra Quantify Calculate Purity (% Area) Chromatogram->Quantify Identify Identify Impurities (Library Search) Spectra->Identify

Caption: Workflow for purity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification.[17] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[18][19] By forcing the mobile phase through the column under high pressure, it achieves high-resolution separations. For this compound, which lacks a strong UV chromophore, the choice of detector is a critical experimental decision.

Experimental Protocol: Purity Assay

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of the compound in 10 mL of the mobile phase to create a 2 mg/mL stock solution. Further dilute as necessary.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.[17]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[20][21] For MS compatibility, a volatile modifier like 0.1% formic acid can be used instead of non-volatile acids like phosphoric acid.[20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Selection (Critical Choice):

    • UV Detector: Not ideal due to the lack of a significant chromophore.

    • Refractive Index (RI) Detector: A universal detector that measures changes in the refractive index of the eluent. Sensitive to temperature and gradient changes.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile analytes. It nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.

    • Charged Aerosol Detector (CAD): A universal detector that provides a more uniform response regardless of chemical structure.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area. Linearity is established by injecting a series of standards at different concentrations and plotting the detector response versus concentration.

Strengths & Limitations:

  • Strengths: Highly reproducible and robust for quantitative analysis. Wide applicability to a vast range of compounds. Non-destructive, allowing for fraction collection.

  • Limitations: Lower peak capacity compared to capillary GC. Detector choice is critical for molecules without a chromophore. Developing a stable method can be time-consuming.[18]

Visualization: HPLC Workflow

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare Sample (e.g., 2 mg/mL) Inject Inject 10 µL Sample->Inject MobilePhase Prepare & Degas Mobile Phase Pump Pump Mobile Phase (1 mL/min) MobilePhase->Pump Pump->Inject Column Separation on C18 Column Inject->Column Detector Detection (e.g., ELSD, RI) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution.[22][23] It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing detailed information about atomic connectivity and 3D structure.[23]

Experimental Protocol: Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Objective: To identify the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

    • Expected Signals for this compound:

      • A triplet for the -CH₃ of the ethyl group.

      • A quartet for the -OCH₂- of the ethyl group.

      • Multiplets for the cyclopentane ring protons.

      • A singlet or doublet for the -CH₂OH protons.

      • A broad singlet for the -OH proton (can exchange with trace D₂O).

  • ¹³C NMR Spectroscopy:

    • Objective: To identify the number of unique carbon environments.

    • Expected Signals:

      • A signal for the ester carbonyl carbon (C=O).

      • Signals for the two carbons of the ethyl group (-OCH₂- and -CH₃).

      • Signals for the carbons of the cyclopentane ring.[24]

      • A signal for the hydroxymethyl carbon (-CH₂OH).

  • 2D NMR (e.g., COSY, HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • Data Analysis: Assign all peaks in the ¹H and ¹³C spectra using chemical shifts, integration, coupling patterns, and 2D correlation data to confirm that the spectrum is consistent with the proposed structure.

Strengths & Limitations:

  • Strengths: Provides the most definitive structural information. Non-destructive. Quantitative (qNMR) with proper standards.

  • Limitations: Relatively low sensitivity compared to MS. Can be complex to interpret for large molecules. High initial instrument cost.

Visualization: NMR Workflow

NMR_Workflow NMR Structural Elucidation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Analysis Sample Dissolve 5-10 mg in CDCl3 + TMS H1 Acquire 1D ¹H Spectrum Sample->H1 C13 Acquire 1D ¹³C Spectrum H1->C13 D2 Acquire 2D Spectra (COSY, HSQC) C13->D2 AssignH1 Assign ¹H Peaks (Shift, Integral, Coupling) Correlate Correlate with 2D Data AssignH1->Correlate AssignC13 Assign ¹³C Peaks AssignC13->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Workflow for structural confirmation by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[25] It works by passing infrared radiation through a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus frequency, where peaks indicate the presence of specific functional groups.[26]

Experimental Protocol: Functional Group Identification

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is the most common and convenient method.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument.

    • Collect the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Range: Typically scan from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For this compound, key peaks include:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

    • ~2960-2850 cm⁻¹: C-H stretching from the aliphatic cyclopentane and ethyl groups.[27]

    • ~1735 cm⁻¹ (strong, sharp): C=O stretching from the ester functional group.[28][29]

    • ~1300-1000 cm⁻¹: C-O stretching vibrations from the ester and alcohol moieties.[27][28]

Strengths & Limitations:

  • Strengths: Fast, simple to operate, and requires minimal sample preparation. Excellent for confirming the presence or absence of key functional groups.

  • Limitations: Provides limited information about the overall molecular structure or connectivity. Not suitable for quantifying components in a mixture unless coupled with chemometrics.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Analysis Sample Place 1 Drop of Liquid on ATR Crystal SampleScan Collect Sample Spectrum Sample->SampleScan Background Collect Background Spectrum Background->SampleScan Process Generate Absorbance Spectrum Identify Identify Characteristic Bands (O-H, C=O, C-O) Process->Identify Confirm Confirm Functional Groups Identify->Confirm

Caption: A logical workflow for cross-validating analytical data.

Execution of the Strategy:

  • Establish Identity: Use NMR as the primary tool to propose the definitive structure. [22][23]Corroborate this by confirming the presence of key functional groups (hydroxyl, ester) with FT-IR and matching the molecular ion and fragmentation pattern from GC-MS.

  • Confirm Purity: Determine the purity value independently using both GC-MS (% area) and HPLC (% area). The results should be in close agreement. Any impurity peaks seen in one chromatogram should ideally be investigated in the other. This comparison validates the accuracy of the purity assessment. [8][10]3. Final Dossier: A comprehensive profile is achieved when the structure confirmed by NMR and FT-IR is consistent with the mass data from GC-MS, and the purity values from two orthogonal chromatographic techniques (GC and HPLC) are concordant.

By adhering to this cross-validation framework, researchers and developers can ensure the highest level of confidence in the quality and characteristics of this compound, supporting robust scientific outcomes and regulatory compliance.

References

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025).
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Cross-validation (analytical chemistry) - Wikipedia.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (2025).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014). Journal of the American Association of Pharmaceutical Scientists.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023).
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.).
  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. (2016).
  • Confirming the Structure of Nitrocyclopentane Derivatives: A Comparative Guide to NMR Spectroscopy and Alternative Techniques - Benchchem. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. (2023).
  • Fatty Acid Methyl Ester analysis by Gas Chromatography - Sigma-Aldrich. (n.d.).
  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. (n.d.).
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC. (2020). Journal of Analytical Methods in Chemistry.
  • Gas chromatography–mass spectrometry - Wikipedia.
  • Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta - ResearchGate. (n.d.).
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025).
  • Separation of Ethyl cyclopentanecarboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PubMed Central. (2021). PLoS ONE.
  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate.
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.).
  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018).
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.).
  • NMR Spectroscopy For Structure Elucidation | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.).
  • This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific. (n.d.).
  • Separation of Ethyl cyclopent-1-ene-1-acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online. (n.d.).
  • High-performance liquid chromatography | Basicmedical Key. (2016).
  • (PDF) Experimental methods in chemical engineering: High performance liquid chromatography—HPLC - ResearchGate. (2021).
  • High Performance Liquid Chromatography - vscht.cz. (n.d.).
  • Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385 - PubChem. (n.d.).
  • This compound, 97% - Thermo Scientific Chemicals. (n.d.).

Sources

A Comparative Guide to the Stability of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of intermediates is paramount. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a key building block in the synthesis of various compounds including the insecticide spiromesifen, possesses functional groups susceptible to degradation.[1][2] This guide provides an in-depth comparison of its stability under acidic and basic conditions, supported by theoretical principles and detailed experimental protocols.

The core of this analysis lies in the hydrolysis of the ester functional group. Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[3] This process can be catalyzed by both acids and bases, with the rate and mechanism differing significantly between the two conditions.[3][4][5]

Theoretical Framework: Mechanisms of Ester Hydrolysis

Understanding the underlying reaction mechanisms is crucial for predicting and interpreting stability data.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process.[5][6][7] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.[8] Subsequent proton transfers lead to the elimination of the alcohol and regeneration of the acid catalyst.[8][9]

Base-Catalyzed Hydrolysis (Saponification):

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[7][10] The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[11] The subsequent elimination of the alkoxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide, or another hydroxide ion. This final deprotonation step drives the reaction to completion.[7][11]

Experimental Design for Stability Assessment

To empirically compare the stability of this compound, a forced degradation study is the most appropriate approach.[12][13][14] Such studies are integral to pharmaceutical development for identifying potential degradation products and understanding degradation pathways.[13][15][16] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[17][18][19][20][21]

The experimental workflow can be visualized as follows:

degradation_pathway cluster_reactants Reactant cluster_conditions Conditions cluster_products Products Ester This compound Acid H+ / H2O Ester->Acid Acid-catalyzed Hydrolysis Base OH- / H2O Ester->Base Base-catalyzed Hydrolysis CarboxylicAcid 1-Hydroxycyclopentanecarboxylic acid Acid->CarboxylicAcid Ethanol Ethanol Acid->Ethanol Base->CarboxylicAcid Base->Ethanol

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS No: 41248-23-1), a common building block in chemical research.[1][2][3] Adherence to these protocols is critical not only for regulatory compliance with standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) but also for ensuring the safety of all laboratory personnel.[4][5][6][7]

This guide is structured to provide immediate, actionable intelligence, moving from hazard identification and personal protection to routine waste collection and emergency spill response.

Part 1: Pre-Disposal Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. This initial assessment dictates all subsequent handling, storage, and disposal decisions. This compound is a laboratory chemical intended for research and development purposes only.[1][2] While it does not carry unusually severe hazard classifications, it must be handled with the standard of care appropriate for all laboratory chemicals.

The foundation of this assessment is the Safety Data Sheet (SDS), which must be readily accessible to all laboratory employees.[8] Your institutional Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), will provide the overarching framework for these operations.[4][9][10]

Table 1: Hazard Profile & Required Personal Protective Equipment (PPE)

ParameterGuidelineSource
GHS Classification Eye Irritation (Category 2A), Skin Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact[1]
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]
Eye & Face Protection Wear approved safety glasses with side shields or chemical safety goggles.[1]
Hand Protection Wear chemically impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][11]
Skin & Body Protection Wear a standard laboratory coat. Long-sleeved clothing is required.[11]

Part 2: Standard Operating Procedure for Waste Collection

Routine disposal of this compound should be treated as a non-halogenated organic waste stream. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[6][12] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[6][7]

Step-by-Step Waste Accumulation Protocol
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, for waste accumulation. This area must be under the control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[7][13][14]

  • Select a Compatible Waste Container: Use a clean, leak-proof container made of a material chemically compatible with esters and other organic solvents (e.g., a high-density polyethylene or glass bottle with a screw-on cap).[13][15] The container must be in good condition.

  • Properly Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[6][12][16] The label must include:

    • The words "Hazardous Waste".[6][14]

    • The full chemical name: "this compound" and any other components in the waste mixture, listed by percentage or volume. Do not use abbreviations or chemical formulas.[6][13]

    • The associated hazards (e.g., "Flammable," "Irritant").

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[13][15][16] This minimizes the release of vapors and prevents accidental spills.

  • Segregate Incompatibles: Store this waste stream away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[2]

  • Request Pickup: Once the container is full (do not overfill; leave at least 10% headspace for expansion), submit a waste collection request to your EHS department according to institutional procedures.[12][16]

G cluster_0 Waste Generation & Collection Workflow gen Waste Generated (this compound) container Select Compatible Waste Container (Glass or HDPE) gen->container Step 1 label_cont Label Container Immediately with EHS Hazardous Waste Tag container->label_cont Step 2 add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_cont->add_waste Step 3 seal Keep Container Securely Sealed When Not in Use add_waste->seal Step 4 full Container Full? seal->full Step 5 full->add_waste No request Arrange for EHS Pickup full->request Yes

Caption: Workflow for routine hazardous waste collection.

Part 3: Emergency Procedures for Accidental Spills

All laboratory personnel must be trained on and prepared for spill response.[16] The appropriate reaction depends entirely on the scale and nature of the spill. A well-stocked chemical spill kit should always be accessible.

Minor Spill (Less than 500 mL, contained)

A minor spill is one that laboratory personnel can safely manage without endangering themselves or others.

  • Alert Personnel: Immediately notify others in the lab.[17]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[17][18]

  • Contain the Spill: Use an absorbent material (e.g., vermiculite, cat litter, or chemical spill pads) to create a barrier around the spill's perimeter, then work inward.[17][18][19]

  • Absorb the Liquid: Cover the spill completely with the absorbent material and allow it to be fully absorbed.[19]

  • Collect the Waste: Using a plastic scoop or tongs, carefully collect the absorbed material and place it into a heavy-duty plastic bag or a designated solid waste container.[17][18][19]

  • Decontaminate the Area: Wipe the spill surface with soap and water.[20] All cleaning materials (paper towels, etc.) must also be disposed of as hazardous waste.[20]

  • Package and Label: Seal the waste bag/container, and affix a hazardous waste label detailing the contents (e.g., "Spill Debris: this compound, Vermiculite").[17]

  • Report: Report the incident to the Lab Supervisor or Chemical Hygiene Officer as required by your institution's policy.[17]

Major Spill (Greater than 500 mL or poses immediate risk)

A major spill is any spill that is highly toxic, poses a fire hazard, is in a public area, or is beyond the capacity of lab personnel to clean up safely.

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory, closing the door behind you.

  • ASSIST: Help anyone who may have been exposed. If necessary, use an emergency eyewash or safety shower.

  • CALL FOR HELP: From a safe location, call your institution's emergency response number (e.g., EHS, Campus Police) and provide the chemical name, location, and estimated quantity of the spill.

  • SECURE: Prevent others from entering the area until emergency responders arrive.

G spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess minor Minor Spill (<500mL, Contained) assess->minor Manageable major Major Spill (>500mL or High Hazard) assess->major Unmanageable / Dangerous alert_lab 1. Alert Lab Personnel minor->alert_lab evacuate 1. EVACUATE Area major->evacuate ppe 2. Don Appropriate PPE alert_lab->ppe contain 3. Contain & Absorb Spill ppe->contain collect 4. Collect Debris into Hazardous Waste Bag contain->collect decon 5. Decontaminate Area collect->decon report 6. Label Waste & Report Incident decon->report assist 2. ASSIST Exposed Persons evacuate->assist call 3. CALL Emergency Response assist->call secure 4. SECURE Area call->secure

Caption: Decision tree for chemical spill response.

Part 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must still be managed properly. According to EPA guidelines, a container is considered "RCRA empty" if all possible material has been removed and no more than one inch of residue remains, or no more than 3% by weight. However, for non-acute hazardous chemicals, a more robust procedure is recommended to ensure safety and compliance.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[16] Add it to your non-halogenated organic waste container.

  • Deface the Label: Completely remove or deface the original manufacturer's label on the empty container.[16]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling bin, depending on institutional policy. Remove the cap before disposal.[16]

By integrating these procedures into your laboratory's daily operations, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Vertex AI Search.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
  • 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety. University of Minnesota.
  • Chemical Spill Response Procedures. University of Louisville.
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6). West Virginia University.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) - CloudSDS. CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.
  • ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • This compound, 97%, Thermo Scientific Chemicals 1 g. Thermo Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. Vanderbilt University Medical Center.
  • This compound, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. Chemtalk.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. Stony Brook University.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Ethyl 1-(hydroxymethyl)
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • This compound, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College.
  • Procedures for Disposal of Hazardous Waste.
  • Chemical Waste | Environmental Health & Safety (EHS).
  • Hazardous Waste Guide - UTIA Safety Office. University of Tennessee Institute of Agriculture.
  • ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 - ChemicalBook. (2025, July 24). ChemicalBook.

Sources

Navigating the Safe Handling of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. More than a checklist, this document offers a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

This compound is a valuable intermediate in chemical research and a synthetic building block.[1][2] While not classified as acutely toxic, its safe handling requires a thorough understanding of its potential hazards and the implementation of appropriate control measures. This guide is designed to build your confidence in handling this compound by providing clear, actionable steps grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive risk assessment is crucial. For this compound, the primary concerns are eye irritation and potential long-term adverse effects on aquatic life. A Safety Data Sheet (SDS) for a closely related compound indicates it causes serious eye irritation.[3][4] Therefore, all handling procedures must be designed to prevent eye contact.

Key Hazard Considerations:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4]

  • Aquatic Toxicity: While data is limited for this specific compound, related esters can be harmful to aquatic life with long-lasting effects.[5] Responsible disposal is therefore critical.

  • Inhalation: While not specified as a primary route of exposure with high toxicity, inhalation of aerosols or vapors should always be minimized as a matter of good laboratory practice.

  • Skin Contact: Although not listed as a primary skin irritant, prolonged or repeated contact should be avoided. Chemical-resistant gloves are a standard requirement for handling most chemicals.

  • Ingestion: Accidental ingestion should be prevented through strict adherence to laboratory hygiene protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by the specific hazards of the chemical and the nature of the procedure being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Body Part Recommended PPE Specifications and Best Practices
Eyes & Face Safety glasses with side shields or Goggles. A face shield may be required for splash hazards.Must meet ANSI Z87.1 standards. Goggles are recommended when there is a higher risk of splashes. A face shield worn over safety glasses is prudent when handling larger quantities or during vigorous mixing.[6]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for any signs of degradation or punctures before use.[6] Change gloves immediately if they become contaminated. Do not wear leather gloves.[7]
Body Laboratory coat.A standard lab coat is sufficient for handling small quantities on the benchtop. Ensure it is fully buttoned. For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is recommended.[7]
Respiratory Not generally required with adequate ventilation.Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to control vapor or aerosol generation, a NIOSH-approved respirator may be necessary.[8]
Feet Closed-toe shoes.Shoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[8]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Handling
  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: When weighing, do so in a manner that minimizes the generation of dust or aerosols. Use a spatula for solid transfers. For liquid transfers, use appropriate pipettes or graduated cylinders. Keep containers tightly closed when not in use.[1][2]

  • Heating and Reactions: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Ensure that any reaction vessel is appropriately vented.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from oxidizing agents.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

Disposal Plan

Proper disposal is a critical aspect of chemical safety and environmental responsibility.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and any associated hazards.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

Emergency Procedures: Planning for the Unexpected

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer Perform Reaction Perform Reaction Weigh & Transfer->Perform Reaction Exposure Occurs Exposure Occurs Weigh & Transfer->Exposure Occurs Store Chemical Store Chemical Perform Reaction->Store Chemical Spill Occurs Spill Occurs Perform Reaction->Spill Occurs Decontaminate Glassware Decontaminate Glassware Store Chemical->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Follow First Aid Follow First Aid Exposure Occurs->Follow First Aid

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550. PubChem. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. PubChem. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Chemical Waste. Environmental Health & Safety (EHS)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.